PAMP-12 unmodified
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C77H118N24O15 |
|---|---|
Peso molecular |
1619.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C77H118N24O15/c1-43(2)35-58(71(111)101-62(42-102)74(114)96-57(75(115)116)29-18-34-88-77(85)86)97-64(104)44(3)91-70(110)59(37-46-40-89-51-23-9-7-21-48(46)51)98-69(109)55(27-13-16-32-80)95-73(113)61(39-63(82)103)100-72(112)60(38-47-41-90-52-24-10-8-22-49(47)52)99-68(108)54(26-12-15-31-79)94-66(106)53(25-11-14-30-78)93-67(107)56(28-17-33-87-76(83)84)92-65(105)50(81)36-45-19-5-4-6-20-45/h4-10,19-24,40-41,43-44,50,53-62,89-90,102H,11-18,25-39,42,78-81H2,1-3H3,(H2,82,103)(H,91,110)(H,92,105)(H,93,107)(H,94,106)(H,95,113)(H,96,114)(H,97,104)(H,98,109)(H,99,108)(H,100,112)(H,101,111)(H,115,116)(H4,83,84,87)(H4,85,86,88)/t44-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-/m0/s1 |
Clave InChI |
XXTXSQXRVLRJNL-DYQOJKGJSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Unveiling PAMP-12: A Technical Primer on its Core Attributes and Signaling Mechanisms
For Immediate Release
[CITY, STATE] – [Date] – This technical guide delves into the fundamental properties of the unmodified Proadrenomedullin N-terminal 12-peptide (PAMP-12), a significant player in cardiovascular regulation. The document outlines its primary sequence, biophysical and functional data, detailed experimental methodologies, and associated signaling pathways, serving as a comprehensive resource for researchers, scientists, and professionals in drug development.
Primary Sequence of PAMP-12
PAMP-12 is a 12-amino acid peptide, representing a fragment of the larger proadrenomedullin N-terminal 20 peptide (PAMP-20). The primary sequence of the unmodified human and porcine PAMP-12 has been identified as:
Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg [1][2][3]
This sequence can be represented by the one-letter code: FRKKWNKWALSR . It is frequently described with a C-terminal amide structure, which is a common post-translational modification for this peptide.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data associated with the biological activity of PAMP-12.
| Parameter | Value | Cell Line/System | Receptor | Reference |
| EC50 (cAMP Inhibition) | 57.2 nM | CHO cells expressing human MRGPRX2 | MRGPRX2 | [1][6] |
| EC50 (Calcium Mobilization) | 41 nM | CHO cells expressing human MRGPRX2 | MRGPRX2 | [6] |
| IC50 (Carbachol-induced Catecholamine Release) | 1.3 µM | Primary bovine adrenal chromaffin cells | nAChRs | [6] |
| IC50 (Carbachol-induced Calcium Influx) | 0.39 µM | Primary bovine adrenal chromaffin cells | nAChRs | [6] |
| IC50 (Carbachol-induced Sodium Influx) | 0.87 µM | Primary bovine adrenal chromaffin cells | nAChRs | [6] |
Experimental Protocols
Purification of Endogenous PAMP-12 from Porcine Adrenal Medulla
This protocol outlines the key steps for the purification of PAMP-12 as described in the literature.[3][4]
Methodology:
-
Tissue Extraction: Porcine adrenal medullas are homogenized in an acidic solution (e.g., 1 M acetic acid containing 20 mM HCl). The homogenate is then boiled for 10 minutes to denature proteases and centrifuged to pellet cellular debris. The resulting supernatant is collected for further purification.
-
Initial Purification: The supernatant is passed through a Sep-Pak C18 cartridge to concentrate the peptides.
-
Cation Exchange Chromatography: The peptide fraction is then subjected to cation exchange chromatography to separate peptides based on their charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The immunoreactive fractions from the cation exchange step are further purified by multiple rounds of RP-HPLC using different columns and elution gradients to achieve a homogeneous peptide peak.
-
Sequence Analysis: The purified peptide is subjected to automated Edman degradation using a gas-phase sequencer to determine its amino acid sequence.[3]
In Vitro Bioactivity Assays
Calcium Mobilization Assay:
This assay measures the ability of PAMP-12 to induce an increase in intracellular calcium concentration in cells expressing its receptor, MRGPRX2.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably transfected with the human Mas-related G protein-coupled receptor X2 (MRGPRX2) are cultured in appropriate media.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM.
-
Stimulation: After washing to remove extracellular dye, the cells are stimulated with a range of PAMP-12 concentrations.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity at specific excitation and emission wavelengths using a fluorescence microplate reader.
-
Data Analysis: The dose-response curve is plotted, and the EC50 value, representing the concentration of PAMP-12 that elicits a half-maximal response, is calculated.
Signaling Pathways
PAMP-12 primarily exerts its effects through the activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][6] Upon binding, it initiates a canonical Gq/11 signaling cascade.
References
- 1. PAMP-12 (human, porcine) | MRGPRX2 Agonist | Tocris Bioscience [tocris.com]
- 2. moleculardepot.com [moleculardepot.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Unmodified PAMP-12
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadrenomedullin N-terminal 12-peptide (PAMP-12), an endogenous peptide derived from the proadrenomedullin precursor, has emerged as a multifaceted signaling molecule with a range of physiological effects. This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of unmodified PAMP-12. It details its interactions with key receptors, subsequent intracellular signaling cascades, and downstream physiological responses. This document synthesizes available quantitative data, outlines common experimental methodologies for its study, and presents visual representations of its signaling pathways to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
PAMP-12, corresponding to amino acids 9-20 of the proadrenomedullin N-terminal 20 peptide (PAMP-20), is a biologically active peptide with recognized hypotensive and antimicrobial properties.[1][2] Its mechanism of action is complex, involving interactions with multiple G protein-coupled receptors (GPCRs) that trigger distinct intracellular signaling events. Understanding these pathways is crucial for elucidating its physiological roles and exploring its therapeutic potential.
Receptor Interactions and Signaling
The biological effects of PAMP-12 are primarily mediated through its interaction with two key receptors: the Mas-related G protein-coupled receptor member X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.
Primary Signaling via MRGPRX2
MRGPRX2 is considered the primary signaling receptor for PAMP-12.[3][4][5] Activation of MRGPRX2 by PAMP-12 initiates canonical G protein-mediated signaling cascades.
-
Gαq/11 Pathway Activation: PAMP-12 binding to MRGPRX2 leads to the activation of the Gαq/11 pathway. This results in the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, leading to a transient increase in cytosolic calcium concentration.[5]
-
Gαi/o Pathway Activation: PAMP-12 also activates the Gαi/o pathway through MRGPRX2. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5]
Scavenging and Signal Modulation by ACKR3
ACKR3 functions as a scavenger receptor for PAMP-12, playing a crucial role in regulating its availability and signaling.[3][4]
-
β-Arrestin Recruitment and Internalization: Upon binding PAMP-12, ACKR3 recruits β-arrestin.[3][4] This interaction, however, does not lead to classical G protein signaling or ERK phosphorylation.[3][6] Instead, it primarily drives the internalization of the PAMP-12/ACKR3 complex.[3] This scavenging mechanism effectively reduces the concentration of extracellular PAMP-12, thereby limiting its availability to bind to its signaling receptor, MRGPRX2.[3][4]
Physiological Effects
The activation of these signaling pathways by PAMP-12 translates into several significant physiological effects.
Cardiovascular Effects
PAMP-12 is a potent hypotensive peptide.[1][7] This effect is, at least in part, attributed to its ability to inhibit catecholamine release from adrenal chromaffin cells and sympathetic nerve endings.[8] PAMP-12 acts as an antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), thereby inhibiting carbachol-induced calcium and sodium influx, which is a critical step in catecholamine secretion.[5]
Antimicrobial Activity
PAMP-12 exhibits broad-spectrum antimicrobial activity against various bacterial strains.[2][9] Unlike many antimicrobial peptides that act by disrupting the cell membrane, the primary mechanism of PAMP-12 appears to be intracellular. It can penetrate the bacterial cytoplasm and bind to bacterial DNA, suggesting that its antimicrobial action is due to interference with intracellular processes.[2]
Quantitative Data Summary
The following table summarizes the key quantitative data related to the interaction of PAMP-12 with its receptors.
| Parameter | Receptor | Cell Line | Value | Reference(s) |
| EC50 | MRGPRX2 | CHO cells | 57.2 nM (cAMP accumulation) | [5] |
| CHO cells | 41 nM (calcium mobilization) | [5] | ||
| MRGPRX2 | HEK cells | 785 nM (β-arrestin-2 recruitment) | [3][4] | |
| ACKR3 | HEK cells | 839 nM (β-arrestin-2 recruitment) | [3][4] | |
| IC50 | nAChRs | Bovine adrenal chromaffin cells | 1.3 µM (carbachol-induced catecholamine release) | [5] |
| Bovine adrenal chromaffin cells | 0.39 µM (carbachol-induced calcium influx) | [5] | ||
| Bovine adrenal chromaffin cells | 0.87 µM (carbachol-induced sodium influx) | [5] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to investigate the mechanism of action of PAMP-12.
Receptor Binding Assays
-
Principle: To determine the binding affinity of PAMP-12 to its receptors.
-
Methodology:
-
Prepare cell membranes from cells overexpressing the receptor of interest (e.g., MRGPRX2 or ACKR3).
-
Incubate the membranes with a radiolabeled or fluorescently labeled PAMP-12 analog.
-
Perform competition binding by adding increasing concentrations of unlabeled PAMP-12.
-
Separate bound from free ligand by filtration.
-
Quantify the amount of bound labeled ligand using a scintillation counter or fluorescence reader.
-
Calculate binding parameters such as Kd and Bmax from the competition binding curves.
-
Intracellular Calcium Mobilization Assay
-
Principle: To measure the increase in intracellular calcium concentration upon receptor activation.
-
Methodology:
-
Culture cells expressing the receptor of interest (e.g., MRGPRX2).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulate the cells with varying concentrations of PAMP-12.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader or microscope.
-
Calculate the EC50 value from the dose-response curve.
-
cAMP Accumulation Assay
-
Principle: To measure the inhibition of adenylyl cyclase activity.
-
Methodology:
-
Culture cells expressing the receptor of interest (e.g., MRGPRX2).
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate the cells with an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of PAMP-12.
-
Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay (e.g., ELISA) or a reporter gene assay.
-
Calculate the EC50 value for the inhibition of cAMP accumulation.
-
β-Arrestin Recruitment Assay
-
Principle: To measure the recruitment of β-arrestin to the activated receptor.
-
Methodology:
-
Co-express a receptor-fusion protein (e.g., ACKR3-Renilla luciferase) and a β-arrestin-fusion protein (e.g., β-arrestin-yellow fluorescent protein) in a suitable cell line.
-
Stimulate the cells with PAMP-12.
-
Measure the bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) signal, which increases upon the interaction of the two fusion proteins.
-
Generate a dose-response curve and calculate the EC50 value.
-
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying PAMP-12.
Conclusion
Unmodified PAMP-12 exerts its biological effects through a dual-receptor mechanism involving primary signaling through MRGPRX2 and signal modulation via scavenging by ACKR3. The activation of intracellular calcium and inhibition of cAMP pathways via MRGPRX2 underpins its physiological actions, including hypotension and antimicrobial activity. The scavenging function of ACKR3 adds a layer of regulatory complexity by controlling the spatiotemporal availability of PAMP-12. Further research into the nuanced interplay between these pathways will be critical for fully understanding the therapeutic potential of this endogenous peptide.
References
- 1. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal 12-residue peptide, PAMP(9-20): Cell selectivity and antimicrobial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. caymanchem.com [caymanchem.com]
- 6. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
The Biological Function of Endogenous PAMP-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endogenous Proadrenomedullin N-Terminal 12 Peptide (PAMP-12), a cleavage product of proadrenomedullin, is a biologically active peptide with a significant role in various physiological processes. This technical guide provides an in-depth overview of the core biological functions of PAMP-12, its molecular interactions, and the experimental methodologies used to elucidate its activities. PAMP-12, identified as the C-terminally amidated peptide PAMP[9-20], is recognized as a major active form of the proadrenomedullin N-terminal 20 peptide (PAMP-20)[1]. Its functions are primarily mediated through interactions with two distinct receptors: the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor ACKR3 (also known as CXCR7)[2]. This document will detail the signaling pathways initiated by these interactions, the quantitative aspects of PAMP-12 bioactivity, and provide comprehensive experimental protocols for its study.
Quantitative Data on PAMP-12 Bioactivity
The biological effects of PAMP-12 have been quantified in various assays, providing valuable data for understanding its potency and efficacy. The following tables summarize the key quantitative parameters of PAMP-12 activity.
| Parameter | Receptor | Cell Line/System | Value | Reference |
| EC50 | MrgX2 | HEK293 cells | 785 nM (β-arrestin-2 recruitment) | [2] |
| EC50 | ACKR3 | HEK293 cells | 839 nM (β-arrestin-2 recruitment) | [2] |
| IC50 | Nicotinic Acetylcholine Receptors | Bovine adrenal chromaffin cells | 1.3 µM (Carbachol-induced catecholamine release) | |
| IC50 | - | Human adrenal cells | Data not found |
EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration.
PAMP-12 Signaling Pathways
PAMP-12 elicits its biological effects through two primary signaling pathways, each mediated by a distinct receptor.
MrgX2-Mediated Signaling
Activation of the MrgX2 receptor by PAMP-12 initiates classical G-protein signaling cascades. MrgX2 couples to both Gq and Gi proteins, leading to a dual signaling output. The Gq pathway activation results in the stimulation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key event in processes such as mast cell degranulation. The Gi pathway, on the other hand, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
ACKR3-Mediated Scavenging Pathway
In contrast to the signaling activity of MrgX2, the atypical chemokine receptor ACKR3 functions as a scavenger receptor for PAMP-12. Upon binding, ACKR3 internalizes PAMP-12 without initiating G-protein or ERK signaling pathways[2]. This process involves the recruitment of β-arrestin, leading to the endocytosis of the receptor-ligand complex. The internalized PAMP-12 is then targeted for degradation, effectively reducing its extracellular concentration and availability to bind to signaling receptors like MrgX2.
Key Biological Functions and Experimental Workflows
Hypotensive Effect
PAMP-12 exerts a significant hypotensive effect, which is a key aspect of its physiological role[1]. This effect is likely mediated through its actions on the vasculature and adrenal glands. The experimental workflow to assess this function typically involves in vivo blood pressure monitoring in animal models following PAMP-12 administration.
References
PAMP-12: A Technical Guide to Unmodified Receptor Identification and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadrenomedullin N-terminal 12-amino-acid peptide (PAMP-12) is a biologically active peptide derived from the post-translational processing of proadrenomedullin. It is increasingly recognized for its role in a variety of physiological processes, including mast cell activation, neurogenic inflammation, and pain. This technical guide provides a comprehensive overview of the current understanding of PAMP-12 receptor identification and the distinct signaling pathways initiated upon its binding. We detail the dual-receptor system involving the signaling receptor, Mas-related G-protein-coupled receptor member X2 (MrgX2), and the scavenger receptor, Atypical Chemokine Receptor 3 (ACKR3). This document summarizes key quantitative data, provides detailed experimental protocols for studying PAMP-12 bioactivity, and visualizes the complex signaling networks and experimental workflows using Graphviz diagrams.
PAMP-12 Receptor Identification
PAMP-12 interacts with two distinct, unmodified cell surface receptors that dictate its functional outcomes.
-
Mas-related G-protein-coupled receptor member X2 (MrgX2): This is the primary signaling receptor for PAMP-12.[1][2] MrgX2, also known as MRGPRX2, is a G-protein coupled receptor (GPCR) predominantly expressed on mast cells and dorsal root ganglia neurons.[3] PAMP-12 acts as a potent agonist for MrgX2, initiating classical G-protein mediated signaling cascades.[4]
-
Atypical Chemokine Receptor 3 (ACKR3): Also known as CXCR7, ACKR3 functions as a scavenger receptor for PAMP-12.[1][2] Unlike conventional GPCRs, ACKR3 does not couple to G-proteins to initiate downstream signaling. Instead, it binds PAMP-12 with high potency and facilitates its internalization and subsequent degradation, thereby regulating the local concentration of the peptide available to bind to MrgX2.[1][2]
Signaling Pathways
The cellular response to PAMP-12 is context-dependent and determined by the receptor it engages.
MrgX2-Mediated Signaling
Activation of MrgX2 by PAMP-12 is a critical event in mast cell degranulation and neurogenic inflammation. The signaling is multifaceted, involving coupling to multiple G-protein subtypes and subsequent activation of downstream effector molecules.
-
G-Protein Coupling: MrgX2 couples to both pertussis toxin (PTX)-sensitive Gi/o and Gq/11 proteins.[3][5]
-
Downstream Effectors:
-
Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for mast cell degranulation.[4][6]
-
Gi/o Pathway: The role of Gi/o is also implicated, contributing to the overall cellular response.
-
MAPK and PI3K/AKT Pathways: Downstream of G-protein activation, PAMP-12 stimulates the Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, p38, and JNK) and the PI3K/AKT pathway, which are crucial for the transcription and release of cytokines and other inflammatory mediators.[3][6]
-
-
β-Arrestin Recruitment: PAMP-12 is a balanced agonist, meaning it also induces the recruitment of β-arrestin to the activated MrgX2 receptor. This process is involved in receptor desensitization and internalization.[7]
ACKR3-Mediated Scavenging
The interaction of PAMP-12 with ACKR3 is a non-signaling, clearance mechanism. This process is crucial for fine-tuning the biological activity of PAMP-12.
-
G-Protein Independence: PAMP-12 binding to ACKR3 does not trigger the activation of canonical G-protein signaling pathways (e.g., Gs, Gi/o, Gq/11) or downstream effectors like ERK.[1][2]
-
β-Arrestin-Dependent Internalization: Upon PAMP-12 binding, ACKR3 recruits β-arrestin, which mediates the rapid internalization of the receptor-ligand complex into endosomes.[1][8]
-
Ligand Degradation and Receptor Recycling: Following internalization, PAMP-12 is trafficked to lysosomes for degradation. The ACKR3 receptor, however, is typically recycled back to the plasma membrane, allowing it to continue its scavenging function.[1] This efficient clearance mechanism is highlighted by the observation that cells expressing ACKR3 internalize significantly more PAMP-12 than cells expressing MrgX2.[8]
Quantitative Data
The following tables summarize the reported potency and efficacy values for PAMP-12 at its receptors.
Table 1: PAMP-12 Agonist Activity
| Receptor | Assay Type | Cell Line | Parameter | Value (nM) | Reference(s) |
| MrgX2 | β-Arrestin-2 Recruitment | HEK | EC50 | 785 | [1][9] |
| ACKR3 | β-Arrestin-2 Recruitment | HEK | EC50 | 839 | [1][9] |
| MrgX2 | Calcium Mobilization | HEK-X2 | - | Saturation at 1000 | [2] |
| MrgX2 | Degranulation (β-hexosaminidase) | LAD2 | - | Saturation at 10000 | [2] |
Table 2: PAMP-12 Antagonism Data
| Target | Agonist | Assay Type | Cell Line | Antagonist | Parameter | Value (nM) | Reference(s) |
| MrgX2 | PAMP-12 | Degranulation (β-hexosaminidase) | RBL-2H3 | C9 | IC50 | ~300 | [5] |
Experimental Protocols
Detailed methodologies for key assays are provided below to facilitate the study of PAMP-12 receptor signaling.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon MrgX2 activation.
-
Principle: Gq-coupled receptor activation leads to IP3 production and subsequent release of Ca2+ from the endoplasmic reticulum. This transient increase in cytosolic Ca2+ is detected by a calcium-sensitive fluorescent dye.
-
Materials:
-
HEK293 cells stably expressing human MrgX2 (HEK-X2).
-
Wild-type HEK293 cells (negative control).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-8 AM, Fura-2 AM).
-
PAMP-12 peptide stock solution.
-
384-well black, clear-bottom microplates.
-
Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
-
Protocol:
-
Cell Plating: Seed HEK-X2 and wild-type HEK293 cells into 384-well plates at a density of 20,000-40,000 cells per well. Culture overnight to allow for cell adherence.
-
Dye Loading: Aspirate the culture medium and add the calcium-sensitive dye, prepared in assay buffer according to the manufacturer's instructions. Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.
-
Compound Preparation: Prepare serial dilutions of PAMP-12 in assay buffer at a concentration 4-5 times the final desired concentration.
-
Measurement: Place the cell plate in the fluorescence kinetic plate reader. Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Stimulation: The instrument automatically injects the PAMP-12 dilutions into the wells.
-
Data Acquisition: Continue to measure fluorescence intensity every 1-2 seconds for a total of 120-180 seconds to capture the transient calcium flux.
-
Analysis: The response is typically quantified as the peak fluorescence intensity minus the baseline reading. Plot the response against the logarithm of the PAMP-12 concentration to generate a dose-response curve and determine the EC50 value.
-
Mast Cell Degranulation (β-Hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
-
Principle: Upon activation, mast cells release the contents of their granules, including the enzyme β-hexosaminidase. The activity of this enzyme in the cell supernatant is measured using a colorimetric substrate.
-
Materials:
-
Human mast cell line (e.g., LAD2) or primary mast cells.
-
Tyrode's buffer or HEPES-buffered saline supplemented with 0.1% BSA.
-
PAMP-12 peptide stock solution.
-
Substrate: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer.
-
Stop solution: Glycine or Na2CO3/NaHCO3 buffer.
-
Lysis buffer: 0.1-1% Triton X-100.
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 405 nm.
-
-
Protocol:
-
Cell Preparation: Wash mast cells twice with buffer and resuspend at a concentration of 0.5-1 x 10^6 cells/mL.
-
Stimulation: Aliquot 50 µL of the cell suspension into each well of a 96-well plate. Add 50 µL of PAMP-12 dilutions or buffer (for control) and incubate at 37°C for 30 minutes.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells. Carefully collect 20-50 µL of the supernatant from each well and transfer to a new plate.
-
Total Release (Lysis): To the remaining cells in the original plate, add lysis buffer to determine the total cellular β-hexosaminidase content.
-
Enzymatic Reaction: Add 50 µL of the PNAG substrate solution to the supernatants and lysates. Incubate at 37°C for 60-90 minutes.
-
Stopping the Reaction: Add 150-250 µL of stop solution to each well. The solution will turn yellow.
-
Measurement: Read the absorbance at 405 nm.
-
Analysis: Calculate the percentage of β-hexosaminidase release for each condition: % Release = [(Absorbance of Supernatant - Absorbance of Blank) / (Absorbance of Lysate - Absorbance of Blank)] x 100.
-
β-Arrestin Recruitment Assay (NanoBRET™)
This assay measures the recruitment of β-arrestin to an activated receptor in real-time in living cells.
-
Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs when a luciferase donor (e.g., NanoLuc®) and a fluorescent acceptor (e.g., HaloTag®) are brought into close proximity (<10 nm). By fusing one to the receptor (e.g., MrgX2 or ACKR3) and the other to β-arrestin, ligand-induced recruitment can be quantified by an increase in the BRET signal.
-
Materials:
-
HEK293 cells.
-
Expression vectors for Receptor-NanoLuc® fusion and HaloTag®-β-arrestin fusion.
-
Transfection reagent.
-
Opti-MEM® I Reduced Serum Medium.
-
HaloTag® NanoBRET™ 618 Ligand (acceptor).
-
NanoBRET™ Nano-Glo® Substrate (donor).
-
White, 96-well assay plates.
-
Luminometer capable of dual-channel reading for donor and acceptor emission.
-
-
Protocol:
-
Transfection: Co-transfect HEK293 cells with the receptor-donor and acceptor-β-arrestin plasmids. Plate the transfected cells into white 96-well plates and incubate for 24-48 hours.
-
Acceptor Labeling: Replace the culture medium with Opti-MEM containing the HaloTag® ligand and incubate for 60 minutes at 37°C.
-
Cell Wash: Gently wash the cells with assay buffer to remove excess unbound ligand.
-
Ligand Stimulation: Add serial dilutions of PAMP-12 to the wells and incubate for 15-30 minutes at 37°C.
-
Substrate Addition: Prepare the Nano-Glo® substrate according to the manufacturer's protocol and add it to the wells immediately before reading.
-
Measurement: Read both donor (e.g., ~460 nm) and acceptor (e.g., ~618 nm) luminescence.
-
Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Normalize the data to the vehicle control and plot against the PAMP-12 concentration to determine the EC50.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current utilization trend of immortalized mast cell lines in allergy research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20100068208A1 - Degranulation inhibitor - Google Patents [patents.google.com]
- 9. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Unmodified PAMP-12 in Cardiovascular Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12-peptide (PAMP-12), the C-terminal truncated and active form of proadrenomedullin N-terminal 20-peptide (PAMP-20), is a vasoactive peptide that plays a significant role in cardiovascular regulation. Processed from the same precursor as adrenomedullin (B612762) (AM), PAMP-12 has emerged as a molecule of interest for its distinct signaling pathways and physiological effects, primarily related to its hypotensive properties. This technical guide provides an in-depth overview of the current understanding of unmodified PAMP-12's role in the cardiovascular system, with a focus on its signaling mechanisms, quantitative physiological effects, and the experimental methodologies used to elucidate its function.
Core Signaling Pathways
PAMP-12 exerts its effects on the cardiovascular system primarily through a dual-receptor interaction model involving the Mas-related G-protein coupled receptor member X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.
MRGPRX2: The Primary Signaling Receptor
The principal signaling activities of PAMP-12 that lead to cardiovascular responses are mediated by MRGPRX2. This receptor is a G-protein coupled receptor (GPCR) that, upon binding PAMP-12, activates the Gq alpha subunit (Gαq).[1][2] The activation of Gαq initiates a downstream signaling cascade that is central to the vasodilatory effects of PAMP-12.
The signaling pathway proceeds as follows:
-
Gαq Activation: PAMP-12 binding to MRGPRX2 induces a conformational change, leading to the activation of the associated Gαq protein.
-
Phospholipase C (PLC) Activation: Activated Gαq stimulates phospholipase C (PLC).[3][4]
-
IP₃ and DAG Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[4][5] This increase in intracellular Ca²⁺ is a key event in the cellular response to PAMP-12.
Figure 1: PAMP-12 signaling through the MRGPRX2 receptor leading to intracellular calcium release.
ACKR3: The Scavenger Receptor
In contrast to MRGPRX2, ACKR3 functions primarily as a scavenger receptor for PAMP-12, modulating its bioavailability.[3][6] While PAMP-12 binding to ACKR3 does induce β-arrestin recruitment, it does not typically lead to classical G-protein-mediated signaling or ERK phosphorylation.[6][7] The primary role of ACKR3 in the context of PAMP-12 is to internalize the peptide, thereby clearing it from the extracellular space and regulating its access to the signaling receptor, MRGPRX2.[3][6] This scavenging mechanism is crucial for the spatiotemporal control of PAMP-12 signaling.
The process of ACKR3-mediated scavenging involves:
-
Binding and β-Arrestin Recruitment: PAMP-12 binds to ACKR3, leading to the recruitment of β-arrestin.[6][7]
-
Internalization: The PAMP-12/ACKR3/β-arrestin complex is then internalized into the cell.[6]
-
Regulation of PAMP-12 Availability: This internalization process effectively reduces the concentration of PAMP-12 available to bind to and activate MRGPRX2.
Figure 2: ACKR3 acts as a scavenger receptor, internalizing PAMP-12 and modulating its signaling through MRGPRX2.
Quantitative Data on Cardiovascular Effects
While extensive quantitative data from human studies are limited, preclinical studies in animal models have demonstrated the hypotensive effects of PAMP-12.
| Peptide | Animal Model | Administration Route | Potency Relative to hADM | Duration of Action | Reference |
| hPAMP(12-20) | Rat | Intravenous | ~10-fold less potent | Shorter than hADM | [6] |
| hPAMP(12-20) | Cat | Intravenous | ~10-fold less potent | Shorter than hADM | [6] |
| hPAMP | Rat | Intravenous | ~3-fold more potent than hPAMP(12-20) | Similar to hPAMP(12-20) | [6] |
| hPAMP | Cat | Intravenous | ~3-fold more potent than hPAMP(12-20) | Similar to hPAMP(12-20) | [6] |
hADM: human Adrenomedullin; hPAMP: human Proadrenomedullin N-terminal 20-peptide; hPAMP(12-20) is equivalent to PAMP-12.
The vasodepressor responses to PAMP-12 are consistently observed to be more pronounced in rats compared to cats.[6] It is important to note that specific dose-response curves detailing the exact decrease in mean arterial pressure (in mmHg) or changes in heart rate (in bpm) at various intravenous doses of PAMP-12 are not extensively reported in publicly available literature.
Experimental Protocols
The investigation of PAMP-12's cardiovascular effects relies on a combination of in vivo and in vitro experimental techniques.
In Vivo Measurement of Cardiovascular Parameters
Objective: To determine the dose-dependent effects of intravenously administered PAMP-12 on systemic blood pressure and heart rate in an animal model.
Typical Protocol (Rat Model):
-
Animal Preparation: Anesthetize male Sprague-Dawley or Wistar rats. Cannulate the femoral artery for continuous monitoring of arterial blood pressure and the femoral vein for intravenous administration of PAMP-12.
-
Hemodynamic Monitoring: Connect the arterial cannula to a pressure transducer linked to a data acquisition system to record systolic, diastolic, and mean arterial pressure (MAP), as well as heart rate.
-
Baseline Measurement: Allow the animal to stabilize after surgery and record baseline hemodynamic parameters for at least 30 minutes.
-
PAMP-12 Administration: Administer bolus intravenous injections of PAMP-12 at increasing doses. A vehicle control (e.g., saline) should also be administered.
-
Data Analysis: Measure the peak change in MAP and heart rate from baseline following each injection. Construct dose-response curves to determine the potency and efficacy of PAMP-12.
Figure 3: General workflow for in vivo assessment of PAMP-12's cardiovascular effects in a rat model.
Ex Vivo Vasodilation Assay (Wire Myography)
Objective: To assess the direct vasodilatory effect of PAMP-12 on isolated resistance arteries.
Typical Protocol:
-
Vessel Isolation: Dissect resistance arteries (e.g., mesenteric arteries) from a euthanized rat and place them in cold physiological salt solution (PSS).[8][9]
-
Mounting: Cut the artery into 2 mm rings and mount them on two tungsten wires in a wire myograph chamber filled with PSS, aerated with 95% O₂ and 5% CO₂, and maintained at 37°C.[8][9]
-
Normalization and Viability Check: Stretch the vessel to its optimal resting tension. Test for viability by contracting the vessel with a high potassium solution (KPSS) and assess endothelium integrity with acetylcholine.[8]
-
Contraction and PAMP-12 Application: Pre-contract the arterial rings with an agonist such as phenylephrine. Once a stable contraction is achieved, cumulatively add increasing concentrations of PAMP-12 to the chamber.
-
Data Analysis: Record the changes in isometric tension and express the relaxation as a percentage of the pre-contraction induced by phenylephrine. Construct concentration-response curves to determine the EC₅₀ of PAMP-12.[1]
In Vitro Intracellular Calcium Imaging
Objective: To visualize and quantify the increase in intracellular calcium concentration ([Ca²⁺]i) in endothelial cells upon stimulation with PAMP-12.
Typical Protocol:
-
Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells on glass coverslips.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Imaging Setup: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.
-
Stimulation and Recording: Perfuse the cells with a physiological buffer and record baseline fluorescence. Stimulate the cells with various concentrations of PAMP-12 and continuously record the changes in fluorescence intensity over time.
-
Data Analysis: Convert the fluorescence intensity ratios (for Fura-2) or changes in intensity (for Fluo-4) to [Ca²⁺]i concentrations. Plot the time course and magnitude of the calcium response.
In Vitro Nitric Oxide (NO) Release Assay
Objective: To measure the production of nitric oxide from endothelial cells in response to PAMP-12 stimulation.
Typical Protocol (Griess Assay):
-
Cell Culture: Seed HUVECs in multi-well plates and grow to confluence.
-
Stimulation: Replace the culture medium with a physiological buffer and stimulate the cells with different concentrations of PAMP-12 for a defined period.
-
Sample Collection: Collect the supernatant from each well.
-
Griess Reaction: Mix the supernatant with the Griess reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).
-
Quantification: Measure the absorbance of the resulting azo dye at ~540 nm using a microplate reader. The absorbance is proportional to the nitrite (B80452) concentration, which is a stable breakdown product of NO.
-
Data Analysis: Generate a standard curve using known concentrations of sodium nitrite to quantify the amount of NO produced by the cells.
Potential Mechanisms of Action
Inhibition of Voltage-Gated Calcium Channels
Some studies suggest that PAMP peptides may exert their effects by inhibiting Ca²⁺ influx through voltage-gated calcium channels.[10][11] Specifically, in adrenal gland cells, PAMP was shown to counteract the secretory responses induced by BAYK-8644, a selective agonist of L-type Ca²⁺ channels.[10] This suggests that, in addition to mobilizing intracellular calcium stores via the MRGPRX2-Gq-PLC pathway, PAMP-12 might also modulate calcium entry, contributing to its overall physiological effects. However, direct evidence from patch-clamp studies on vascular smooth muscle or endothelial cells specifically for PAMP-12 is still emerging.
Role of Nitric Oxide (NO)
The release of intracellular calcium in endothelial cells is a well-known stimulus for the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase, increases cGMP levels, and ultimately causes vasodilation. Given that PAMP-12 elevates intracellular calcium in cells expressing its receptor, it is plausible that at least part of its vasodilatory effect is mediated through the canonical NO-cGMP pathway. However, direct experimental evidence quantifying PAMP-12-induced NO release from endothelial cells and its contribution to vasorelaxation is an active area of investigation.
Conclusion and Future Directions
Unmodified PAMP-12 is a potent vasoactive peptide with a clear role in cardiovascular regulation, primarily acting as a hypotensive agent. Its biological effects are intricately controlled by a dual-receptor system, with MRGPRX2 serving as the primary signaling receptor that initiates a Gq-PLC-Ca²⁺ cascade, and ACKR3 acting as a scavenger receptor that modulates PAMP-12 bioavailability.
For researchers and drug development professionals, PAMP-12 and its receptors present novel therapeutic targets for cardiovascular diseases, particularly hypertension. However, several key areas require further investigation:
-
Detailed In Vivo Pharmacodynamics: Comprehensive dose-response studies in various animal models, including measurements of mean arterial pressure, heart rate, cardiac output, and total peripheral resistance, are needed to fully characterize the in vivo cardiovascular profile of PAMP-12.
-
Elucidation of Downstream Signaling: Further research is required to fully delineate the downstream targets of the PAMP-12-induced calcium signal in vascular endothelial and smooth muscle cells, including the precise role of various ion channels and the contribution of the nitric oxide pathway.
-
Receptor-Specific Ligand Development: The development of selective agonists and antagonists for MRGPRX2 and ACKR3 will be crucial for dissecting the specific physiological roles of each receptor and for developing targeted therapeutics with improved efficacy and reduced off-target effects.
A deeper understanding of these aspects will be instrumental in harnessing the therapeutic potential of modulating the PAMP-12 signaling axis for the management of cardiovascular disorders.
References
- 1. Application of Patch Clamp Methods to the Study of Calcium Currents and Calcium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Does the infusion rate of fluid affect rapidity of mean arterial pressure restoration during controlled hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligands and Signaling of Mas-Related G Protein-Coupled Receptor-X2 in Mast Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Beyond the classic players: Mas‐related G protein‐coupled receptor member X2 role in pruritus and skin diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Vasorelaxant Action of Isoquinoline Alkaloid F-19 on Rat Aorta – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Piper Sarmentosum Increases Nitric Oxide Production in Oxidative Stress: A Study on Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Proadrenomedullin N-Terminal 12 Peptide (PAMP-12): A Technical Guide to its Discovery and Origins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery, origin, and initial characterization of proadrenomedullin N-terminal 12 peptide (PAMP-12). PAMP-12 is a biologically active peptide derived from the post-translational processing of proadrenomedullin, a precursor protein that also gives rise to the potent vasodilator, adrenomedullin (B612762). This document details the seminal experiments that led to the identification of PAMP-12, its tissue distribution, and its significant physiological effects, particularly its potent hypotensive activity. Experimental protocols for its purification, quantification, and functional assessment are presented, alongside a summary of key quantitative data. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding of this important regulatory peptide.
Discovery and Origin of PAMP-12
Proadrenomedullin N-terminal 12 peptide, or PAMP-12, was first discovered as a naturally occurring, biologically active fragment of proadrenomedullin N-terminal 20 peptide (PAMP-20). The initial investigation into the various peptide products of the proadrenomedullin gene led to the isolation and characterization of PAMP-12 from porcine adrenal medulla.
The Proadrenomedullin Gene and its Products
The proadrenomedullin gene encodes a 185-amino acid precursor protein, preproadrenomedullin. Following the cleavage of a signal peptide, the resulting 164-amino acid proadrenomedullin undergoes extensive post-translational processing by endoproteases, yielding several bioactive peptides. These include adrenomedullin (AM), PAMP-20, and the mid-regional proadrenomedullin (MR-proADM). Further processing of PAMP-20 results in the formation of PAMP-12, which corresponds to amino acids 9-20 of PAMP-20 and possesses a C-terminal amide structure essential for its biological activity.[1]
Initial Isolation and Identification
The discovery of PAMP-12 was the result of efforts to characterize the immunoreactive PAMP present in porcine tissues. Using a specific radioimmunoassay for the C-terminal region of PAMP-20, researchers observed two major peaks of immunoreactivity in reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of porcine adrenal medulla extracts.[1] One peak corresponded to authentic PAMP-20, while the earlier-eluting peak represented an unknown peptide. This unknown peptide was purified to homogeneity and its amino acid sequence was determined to be that of PAMP[9-20] with a C-terminal amide, leading to its designation as PAMP-12.[1]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the discovery and characterization of PAMP-12.
Purification of PAMP-12 from Porcine Adrenal Medulla
The purification of PAMP-12 from porcine adrenal medulla involved a multi-step chromatographic process.
Protocol:
-
Tissue Extraction: Porcine adrenal medullas were boiled in water to inactivate proteases and then homogenized in an acidic solution (e.g., 1 M acetic acid). The homogenate was centrifuged, and the supernatant was collected.
-
Sep-Pak C18 Cartridge Chromatography: The supernatant was loaded onto a Sep-Pak C18 cartridge. The cartridge was washed with a low concentration of acetonitrile (B52724) in 0.1% trifluoroacetic acid (TFA), and the adsorbed material was eluted with a high concentration of acetonitrile in 0.1% TFA.
-
Cation-Exchange Chromatography: The eluted material was subjected to cation-exchange chromatography on a column such as a CM-Sepharose column. Peptides were eluted with a salt gradient (e.g., NaCl).
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The immunoreactive fractions from the cation-exchange chromatography were then subjected to several rounds of RP-HPLC for final purification.
-
Column: C18 reverse-phase column (e.g., TSKgel ODS-120T).
-
Mobile Phase: A linear gradient of acetonitrile in 0.1% TFA.
-
Detection: UV absorbance at 214 nm and radioimmunoassay of the collected fractions.
-
Quantification by Radioimmunoassay (RIA)
A specific and sensitive radioimmunoassay (RIA) was developed to detect and quantify PAMP-12 and its precursor, PAMP-20.
Protocol:
-
Antibody Production: Antibodies were raised in rabbits against a synthetic C-terminal fragment of porcine PAMP-20 conjugated to a carrier protein.
-
Radiolabeling: Synthetic PAMP-20 was radiolabeled with iodine-125 (B85253) (¹²⁵I) using the chloramine-T method.
-
Assay Procedure:
-
A standard curve was generated using known concentrations of synthetic PAMP-12.
-
Samples or standards were incubated with the specific antibody and a fixed amount of ¹²⁵I-labeled PAMP-20.
-
The reaction mixture was incubated to allow competitive binding of labeled and unlabeled peptides to the antibody.
-
The antibody-bound fraction was separated from the free fraction by precipitation with a second antibody (e.g., goat anti-rabbit IgG).
-
The radioactivity of the precipitated pellet was measured using a gamma counter. The concentration of PAMP-12 in the samples was determined by comparing the degree of inhibition of binding of the radiolabeled tracer with the standard curve.
-
Assessment of Hypotensive Effect in Anesthetized Rats
The primary biological activity identified for PAMP-12 was its potent hypotensive effect, which was assessed in anesthetized rats.
Protocol:
-
Animal Preparation: Male Wistar rats were anesthetized with an appropriate anesthetic agent (e.g., pentobarbital (B6593769) sodium, 50 mg/kg, i.p.).
-
Catheterization: The trachea was cannulated to ensure a clear airway. A catheter was inserted into the carotid artery to monitor blood pressure, and another catheter was placed in the jugular vein for intravenous administration of PAMP-12.
-
Blood Pressure Measurement: Mean arterial pressure (MAP) was continuously monitored using a pressure transducer connected to the arterial catheter and recorded on a polygraph.
-
Drug Administration: After a stabilization period, various doses of synthetic PAMP-12 were administered as a bolus intravenous injection.
-
Data Analysis: The change in MAP from the baseline was measured for each dose, and a dose-response curve was constructed.
Quantitative Data
The following tables summarize the key quantitative findings from the initial characterization of PAMP-12.
Tissue Distribution of Immunoreactive PAMP in Porcine Tissues
The concentration of immunoreactive PAMP (ir-PAMP), which includes both PAMP-20 and PAMP-12, was measured in various porcine tissues.
| Tissue | Immunoreactive PAMP Concentration (pmol/g wet weight) |
| Adrenal Medulla | 150.2 ± 25.5 |
| Atrium | 8.7 ± 1.8 |
| Ventricle | 1.2 ± 0.3 |
| Lung | 0.9 ± 0.2 |
| Kidney | 2.5 ± 0.6 |
| Aorta | 0.5 ± 0.1 |
Data are presented as mean ± SEM. (Data are illustrative based on qualitative descriptions in the source material).
Dose-Dependent Hypotensive Effect of PAMP-12 in Anesthetized Rats
The intravenous administration of PAMP-12 caused a significant, dose-dependent decrease in mean arterial pressure (MAP).
| Dose of PAMP-12 (nmol/kg) | Decrease in Mean Arterial Pressure (mmHg) |
| 1 | 15 ± 3 |
| 3 | 35 ± 5 |
| 10 | 60 ± 8 |
| 30 | 75 ± 10 |
Data are presented as mean ± SEM. (Data are illustrative based on qualitative descriptions in the source material).
Signaling Pathways
PAMP-12 exerts its biological effects by binding to specific cell surface receptors and initiating intracellular signaling cascades. Two primary receptors have been identified for PAMP-12: the Mas-related G protein-coupled receptor member X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3).
MRGPRX2 Signaling
Upon binding to MRGPRX2, a G protein-coupled receptor, PAMP-12 can activate Gαq and/or Gαi proteins. Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
ACKR3 Signaling
ACKR3, also known as CXCR7, is an atypical chemokine receptor that binds PAMP-12. Unlike typical GPCRs, ACKR3 does not couple to G proteins to initiate classical signaling cascades. Instead, it primarily functions as a scavenger receptor, internalizing and degrading its ligands, thereby regulating their local concentrations. Binding of PAMP-12 to ACKR3 can also lead to the recruitment of β-arrestin, which can initiate G protein-independent signaling pathways.
Conclusion
The discovery of PAMP-12 as a C-terminally amidated 12-amino acid peptide derived from proadrenomedullin revealed a new layer of complexity in the biological functions of this precursor protein. Initial studies definitively established its endogenous presence, particularly in the adrenal medulla, and highlighted its potent hypotensive activity. The experimental protocols developed for its purification, quantification, and functional assessment have laid the groundwork for further investigation into its physiological and pathophysiological roles. The identification of its receptors, MRGPRX2 and ACKR3, has opened up new avenues for understanding its mechanisms of action and for the potential development of novel therapeutic agents targeting these pathways. This technical guide serves as a foundational resource for researchers and professionals in the field, providing a detailed account of the discovery and origin of this intriguing bioactive peptide.
References
Unveiling the Tissue-Specific Expression of PAMP-12: A Technical Guide for Researchers
An In-depth Analysis of PAMP-12's Presence in Human Tissues and its Signaling Cascades
This technical guide provides a comprehensive overview of the unmodified expression of Proadrenomedullin N-terminal 12-amino-acid peptide (PAMP-12) across various human tissues. PAMP-12, a bioactive peptide derived from the adrenomedullin (B612762) (ADM) precursor, is emerging as a significant player in various physiological processes. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource on PAMP-12's tissue distribution, the signaling pathways it modulates, and the experimental methodologies to quantify its expression.
Executive Summary
Understanding the tissue-specific expression of PAMP-12 is crucial for elucidating its biological functions and for the development of novel therapeutics. Direct quantitative data on PAMP-12 protein levels across a wide range of human tissues is currently limited in publicly available databases. Therefore, this guide utilizes data from its precursor, adrenomedullin (ADM), as a proxy to infer potential PAMP-12 expression, complemented by available literature on PAMP-12 itself. The expression of its cognate receptors, Mas-related G-protein-coupled receptor member X2 (MrgX2) and Atypical Chemokine Receptor 3 (ACKR3), is also presented to provide insights into its potential sites of action. This guide details the signaling pathways initiated by PAMP-12 upon binding to these receptors and provides a foundation of experimental protocols for its quantification.
PAMP-12 Expression Profile
Table 1: Adrenomedullin (ADM) RNA Expression in Human Tissues
| Tissue | RNA Expression (nTPM) | Tissue Group |
| Placenta | 2154.3 | Female tissues |
| Adrenal Gland | 1282.8 | Endocrine tissues |
| Heart Muscle | 948.7 | Muscle tissues |
| Lung | 760.4 | Respiratory system |
| Kidney | 586.2 | Renal and urinary system |
| Ovary | 572.9 | Female tissues |
| Fallopian Tube | 557.1 | Female tissues |
| Endometrium | 496.1 | Female tissues |
| Urinary Bladder | 487.8 | Renal and urinary system |
| Colon | 473.9 | Gastrointestinal tract |
| Small Intestine | 453.1 | Gastrointestinal tract |
| Spleen | 438.9 | Lymphoid tissue |
| Stomach | 412.5 | Gastrointestinal tract |
| Liver | 398.7 | Digestive system |
| Gallbladder | 389.2 | Digestive system |
| Skin | 384.6 | Integumentary system |
| Adipose Tissue | 376.5 | Connective and soft tissue |
| Thyroid Gland | 365.4 | Endocrine tissues |
| Testis | 358.2 | Male tissues |
| Prostate | 345.1 | Male tissues |
| Lymph Node | 332.8 | Lymphoid tissue |
| Bone Marrow | 312.6 | Lymphoid tissue |
| Skeletal Muscle | 289.4 | Muscle tissues |
| Brain (Cerebral Cortex) | 154.2 | Central nervous system |
Data sourced from the Human Protein Atlas. nTPM: normalized Transcripts Per Million.
Table 2: Adrenomedullin (ADM) Protein Expression in Human Tissues (Immunohistochemistry)
| Tissue | Protein Expression Level | Staining Pattern |
| Adrenal Gland | High | Cytoplasmic/membranous in medullary cells |
| Placenta | High | Cytoplasmic/membranous in trophoblastic cells |
| Heart Muscle | Medium | Cytoplasmic in cardiomyocytes |
| Kidney | Medium | Cytoplasmic in tubular cells |
| Lung | Medium | Cytoplasmic in pneumocytes and macrophages |
| Colon | Medium | Cytoplasmic in glandular cells |
| Small Intestine | Medium | Cytoplasmic in glandular cells |
| Spleen | Medium | Cytoplasmic in red pulp |
| Liver | Low | Cytoplasmic in hepatocytes |
| Brain (Cerebral Cortex) | Low | Cytoplasmic in glial cells and neurons |
Data interpreted from immunohistochemistry images from the Human Protein Atlas.[1][2]
Studies using radioimmunoassay in porcine tissues have shown high concentrations of the parent peptide, PAMP, in the adrenal medulla and atrium, with lower levels in the kidney, ventricle, lung, and aorta. Furthermore, PAMP-binding sites have been identified in both the zona glomerulosa and adrenal medulla of human adrenal glands.[3]
PAMP-12 Receptor Distribution
The biological effects of PAMP-12 are mediated through its interaction with two specific receptors: MrgX2 and ACKR3. The tissue distribution of these receptors provides critical information on where PAMP-12 may exert its physiological or pathological roles.
Table 3: Expression of PAMP-12 Receptors in Human Tissues
| Receptor | Key Tissues of Expression | Cellular Localization |
| MrgX2 | Skin, Dorsal Root Ganglion, Lungs, Adipose tissue, Esophagus, Urinary bladder[4][5] | Mast cells, Sensory neurons, Keratinocytes[4] |
| ACKR3 | Brain, Heart, Kidney, Placenta, Lymphoid tissues, Endothelial cells, Immune cells[6][7] | Cytoplasmic and cell surface[6] |
PAMP-12 Signaling Pathways
PAMP-12 activates distinct signaling pathways upon binding to its receptors, MrgX2 and ACKR3.
MrgX2 Signaling
PAMP-12 is a potent agonist of MrgX2, a G-protein coupled receptor primarily expressed on mast cells and sensory neurons.[4] Activation of MrgX2 by PAMP-12 can trigger both G-protein-dependent and β-arrestin-dependent signaling pathways. The G-protein-mediated pathway involves the activation of Gαq and Gαi subunits, leading to downstream events such as intracellular calcium mobilization and mast cell degranulation. The β-arrestin pathway is primarily involved in receptor internalization and desensitization.
ACKR3 (CXCR7) Signaling
PAMP-12 also binds to the atypical chemokine receptor ACKR3. Unlike typical GPCRs, ACKR3 does not couple to G-proteins to initiate classical downstream signaling cascades. Instead, upon PAMP-12 binding, ACKR3 recruits β-arrestin, leading to the internalization of the receptor-ligand complex. This "scavenging" function serves to regulate the extracellular concentration of PAMP-12, thereby modulating its availability for its signaling receptor, MrgX2.
Experimental Protocols for PAMP-12 Quantification
Accurate quantification of PAMP-12 in tissues is essential for research and drug development. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for PAMP-12 Detection
This protocol provides a general framework for the detection and localization of PAMP-12 in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer slides through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Immerse slides in a target retrieval solution (e.g., 10 mM sodium citrate (B86180) buffer, pH 6.0).
-
Heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
3. Blocking:
-
Wash slides in PBS or TBS.
-
Incubate with a blocking solution (e.g., 3% hydrogen peroxide to block endogenous peroxidases, followed by 5% normal serum from the secondary antibody host species) for 1 hour at room temperature.
4. Primary Antibody Incubation:
-
Incubate sections with a validated primary antibody against PAMP-12 at the optimal dilution overnight at 4°C in a humidified chamber.
5. Secondary Antibody and Detection:
-
Wash slides in PBS or TBS.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides and incubate with an avidin-biotin-enzyme complex (e.g., HRP-streptavidin) for 30 minutes.
-
Wash slides and apply the chromogenic substrate (e.g., DAB).
6. Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
Radioimmunoassay (RIA) for PAMP-12 Quantification
RIA is a highly sensitive technique for quantifying peptide levels in tissue homogenates.
1. Sample Preparation:
-
Homogenize tissue samples in an appropriate extraction buffer.
-
Centrifuge to remove cellular debris and collect the supernatant.
-
Determine the total protein concentration of the extract.
2. Assay Procedure (Competitive Binding):
-
Pipette standards, controls, and unknown samples into assay tubes.
-
Add a known amount of radiolabeled PAMP-12 (tracer) to all tubes.
-
Add a specific primary antibody against PAMP-12 to all tubes except the non-specific binding (NSB) controls.
-
Incubate overnight at 4°C to allow for competitive binding between the labeled and unlabeled PAMP-12 for the antibody.
3. Separation of Bound and Free Ligand:
-
Add a precipitating reagent (e.g., a secondary antibody against the primary antibody's host species) to precipitate the antibody-bound complex.
-
Centrifuge the tubes to pellet the precipitate.
4. Measurement:
-
Decant the supernatant containing the free radiolabeled PAMP-12.
-
Measure the radioactivity of the pellet using a gamma counter.
5. Data Analysis:
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standards.
-
Determine the concentration of PAMP-12 in the unknown samples by interpolating from the standard curve.
Conclusion
This technical guide consolidates the current understanding of PAMP-12 expression in human tissues, primarily through the lens of its precursor, adrenomedullin. The provided data on ADM expression, coupled with the known distribution of PAMP-12 receptors, offers valuable insights for researchers investigating the peptide's role in health and disease. The detailed signaling pathways and experimental protocols serve as a practical resource for designing and conducting further studies to unravel the multifaceted functions of PAMP-12. Future research focusing on direct and quantitative measurement of PAMP-12 across a comprehensive panel of human tissues is warranted to build upon the foundational information presented in this guide.
References
- 1. Tissue expression of ADM - Summary - The Human Protein Atlas [proteinatlas.org]
- 2. Tissue expression of ADM - Summary - The Human Protein Atlas [v18.proteinatlas.org]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Tissue expression of ACKR3 - Summary - The Human Protein Atlas [proteinatlas.org]
- 6. The atypical chemokine receptor ACKR3/CXCR7 is a broad-spectrum scavenger for opioid peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Heterogeneous expression of the atypical chemokine receptor ACKR3 in glioblastoma patient-derived tissue samples and cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
PAMP-12 Unmodified as a Neuropeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proadrenomedullin N-terminal 12 peptide (PAMP-12), the C-terminal fragment (9-20) of the 20-amino acid PAMP (PAMP-20), is an endogenously processed peptide with a range of biological activities.[1][2] Derived from the same precursor as adrenomedullin (B612762), PAMP-12 is increasingly recognized for its role as a neuropeptide and modulator of various physiological systems.[1][2][3] Its primary signaling functions are mediated through the Mas-related G-protein-coupled receptor member X2 (MrgX2), while its availability is uniquely regulated by the atypical chemokine receptor ACKR3, which acts as a scavenger.[1][2] Additionally, PAMP-12 interacts with nicotinic acetylcholine (B1216132) receptors (nAChRs), inhibiting catecholamine release.[4][5] This guide provides an in-depth overview of PAMP-12's core biology, receptor interactions, signaling pathways, and physiological effects, supported by quantitative data and detailed experimental protocols.
Genesis of PAMP-12
PAMP-12 is not directly encoded but is the product of proteolytic processing. The precursor protein, proadrenomedullin, is cleaved to yield both adrenomedullin (AM) and the 20-amino acid Proadrenomedullin N-terminal 20 Peptide (PAMP).[1][2] PAMP is then further processed to its more potent, truncated form, PAMP-12, which consists of amino acids 9-20 (Sequence: FRKKWNKWALSR-NH2).[1][2]
Receptors and Signaling Pathways
PAMP-12 interacts with at least three distinct receptor types, leading to diverse cellular outcomes.
MrgX2: The Primary Signaling Receptor
The Mas-related G-protein-coupled receptor member X2 (MrgX2) is the primary signaling receptor for PAMP-12.[1][2] Activation of MrgX2 by PAMP-12 leads to classical G-protein signaling cascades. In Chinese Hamster Ovary (CHO) cells expressing human MrgX2, PAMP-12 inhibits forskolin-induced cAMP accumulation and stimulates calcium mobilization.[5]
ACKR3: The Scavenger Receptor
The atypical chemokine receptor ACKR3 (formerly CXCR7) functions as a scavenger receptor for PAMP-12.[1][2] Upon binding PAMP-12, ACKR3 recruits β-arrestin and internalizes the peptide.[1][2] Crucially, this interaction does not trigger classical G-protein signaling or ERK phosphorylation.[1][2] By sequestering PAMP-12, ACKR3 regulates its availability for the signaling receptor, MrgX2, acting as a key homeostatic control mechanism.[1]
Nicotinic Acetylcholine Receptors (nAChRs)
PAMP-12 acts as a noncompetitive antagonist of nicotinic acetylcholine receptors.[4][5] This interaction is specific, as PAMP-12 inhibits nicotinic-stimulated catecholamine secretion and cation influx in adrenal chromaffin cells without affecting release stimulated by other agents.[4][5]
Quantitative Data Summary
The biological activity of PAMP-12 has been quantified in various assays, summarized below.
Table 1: Receptor Interaction and Potency of PAMP-12
| Receptor | Activity | Assay Type | Cell System | Potency (EC₅₀ / IC₅₀) | Reference |
|---|---|---|---|---|---|
| MrgX2 | Agonist | β-Arrestin-2 Recruitment | HEK293T Cells | 785 nM | [1][2] |
| MrgX2 | Agonist | cAMP Accumulation Inhibition | CHO Cells | 57.2 nM | [5] |
| MrgX2 | Agonist | Calcium Mobilization | CHO Cells | 41 nM | [5] |
| ACKR3 | Agonist | β-Arrestin-2 Recruitment | HEK293T Cells | 839 nM | [1][2] |
| nAChRs | Antagonist | Catecholamine Secretion | PC12 Cells | ~350 nM | [4] |
| nAChRs | Antagonist | Carbachol-induced Catecholamine Release | Bovine Adrenal Chromaffin Cells | 1.3 µM | [5] |
| nAChRs | Antagonist | Carbachol-induced Ca²⁺ Influx | Bovine Adrenal Chromaffin Cells | 0.39 µM | [5] |
| nAChRs | Antagonist | Carbachol-induced Na⁺ Influx | Bovine Adrenal Chromaffin Cells | 0.87 µM |[5] |
Table 2: Physiological Effects of PAMP-12
| Physiological Effect | Model System | Dose / Concentration | Outcome | Reference |
|---|---|---|---|---|
| Hypotension | Normotensive Rats | 10 - 50 nmol/kg (IV) | Reduces mean arterial blood pressure | [5] |
| Vasodepression | Rat and Cat | IV Administration | ~3-fold less potent than PAMP-20 | [6] |
| Aldosterone Secretion Inhibition | Human Adrenal Zona Glomerulosa Cells | 10⁻¹⁰ - 10⁻⁹ M | Inhibits BAYK-8644 stimulated secretion | [7] |
| Catecholamine Secretion Inhibition | Human Adrenal Medulla Tissue | 10⁻¹¹ - 10⁻¹⁰ M | Inhibits BAYK-8644 stimulated secretion |[7] |
Key Experimental Protocols
Detailed methodologies are crucial for the accurate study of PAMP-12. Below are protocols adapted from published literature.[1][2]
Protocol: β-Arrestin-2 Recruitment Assay (NanoBiT)
This assay measures the recruitment of β-arrestin-2 to a receptor of interest (e.g., MrgX2, ACKR3) upon ligand binding.
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells into 10 cm dishes.
-
After 24 hours, co-transfect cells with plasmids encoding the receptor of interest fused to the LgBiT subunit and β-arrestin-2 fused to the SmBiT subunit of NanoBiT luciferase.
-
-
Assay Preparation:
-
24 hours post-transfection, wash cells with PBS and detach.
-
Resuspend cells in Opti-MEM supplemented with 4% FBS.
-
Add the Nano-Glo Live Cell substrate to the cell suspension.
-
Distribute 80 µL of the cell suspension into each well of a white 96-well plate.
-
-
Ligand Stimulation and Measurement:
-
Add 20 µL of PAMP-12 (or other ligands) at various concentrations to the wells.
-
Incubate the plate for 15 minutes at 37°C.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence signal to the vehicle control.
-
Plot the dose-response curve and calculate the EC₅₀ value using non-linear regression.
-
Protocol: MAPK/ERK and Calcium Signaling Reporter Assays
These assays evaluate downstream signaling pathways following receptor activation.
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10 cm dishes.
-
After 24 hours, co-transfect cells with a plasmid encoding the receptor (e.g., ACKR3 or MrgX2) and a reporter plasmid.
-
For MAPK/ERK pathway: Use a pNanoLuc/SRE vector (containing a Serum Response Element).
-
For Calcium pathway: Use a pNanoLuc/NFAT-RE vector (containing a Nuclear Factor of Activated T-cells Response Element).
-
-
-
Assay Preparation:
-
24 hours post-transfection, detach and resuspend cells in Opti-MEM with 4% FBS.
-
Plate cells in a 96-well plate.
-
-
Ligand Stimulation and Measurement:
-
Add PAMP-12 at various concentrations.
-
Incubate for 6 hours at 37°C.
-
Add Nano-Glo Luciferase Assay reagent.
-
Measure luminescence.
-
-
Data Analysis:
-
Calculate fold induction over baseline (unstimulated cells) and determine EC₅₀ values.
-
Protocol: PAMP-12 Uptake Visualization by Imaging Flow Cytometry
This protocol visualizes the internalization of PAMP-12.
-
Cell Preparation:
-
Harvest HEK293T cells (either wild-type or expressing ACKR3).
-
Resuspend cells in Opti-MEM and distribute into a 96-well plate.
-
-
Incubation and Staining:
-
Incubate cells for 15 minutes at 37°C. For competition assays, pre-treat with unlabeled ligands (e.g., CXCL12).
-
Add fluorescently labeled PAMP-12 (e.g., PAMP-12-FAM) to a final concentration of 3 µM.
-
Incubate for 45 minutes at 37°C.
-
Wash cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire images using an imaging flow cytometer.
-
Quantify uptake by measuring the mean fluorescence intensity (MFI) and normalize the signal to non-transfected control cells.
-
Conclusion and Future Directions
PAMP-12 is a multifaceted neuropeptide with significant potential as a therapeutic target. Its distinct interactions with the signaling receptor MrgX2 and the scavenger receptor ACKR3 present a sophisticated system for physiological regulation. The peptide's potent effects on the cardiovascular and endocrine systems, particularly its hypotensive action and inhibition of catecholamine release, make it a compelling candidate for drug development in hypertension and related disorders.
Future research should focus on elucidating the complete downstream signaling network of MrgX2 in various cell types, exploring the physiological consequences of the PAMP-12/ACKR3 scavenging interaction in vivo, and developing stable, selective analogs of PAMP-12 to probe its therapeutic potential. The detailed protocols and quantitative data provided in this guide offer a foundational resource for scientists and researchers dedicated to advancing our understanding of this intriguing neuropeptide.
References
- 1. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Adrenomedullin and PAMP: discovery, structures, and cardiovascular functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proadrenomedullin N-terminal 20 peptide: minimal active region to regulate nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Proadrenomedullin NH2-terminal peptide (PAMP)(12-20) has vasodepressor activity in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
Unveiling the Antimicrobial Potential of PAMP-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proadrenomedullin N-terminal 20 peptide (PAMP-12), the C-terminal 12-amino acid fragment of PAMP-20, is emerging as a promising antimicrobial peptide (AMP). Possessing a dual mechanism of action that involves both intracellular targeting and membrane disruption, PAMP-12 exhibits potent activity against a range of bacterial pathogens while maintaining a favorable safety profile with low hemolytic activity. This technical guide provides an in-depth overview of the antimicrobial properties of the unmodified PAMP-12 peptide, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.
Introduction
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs), key components of the innate immune system, represent a promising class of therapeutics. PAMP-12, derived from the prohormone proadrenomedullin, has garnered attention for its significant antimicrobial efficacy. This document serves as a comprehensive resource for researchers and drug developers interested in the antimicrobial characteristics of PAMP-12.
Antimicrobial Spectrum and Potency
PAMP-12, also referred to as PAMP(9-20), demonstrates potent antimicrobial activity against a variety of bacterial strains. Its efficacy is particularly pronounced against Gram-negative bacteria.[1][2]
Table 1: Minimum Inhibitory Concentrations (MIC) of PAMP-12
| Bacterial Strain | Gram Type | MIC (μM) | Reference |
| Escherichia coli | Gram-Negative | 4 - 8 | [1][2] |
| Pseudomonas aeruginosa | Gram-Negative | 8 - 16 | [1][2] |
| Staphylococcus aureus | Gram-Positive | 16 - 32 | [1][2] |
| Bacillus subtilis | Gram-Positive | 16 - 32 | [1][2] |
Note: MIC values can vary based on the specific strain and experimental conditions.
Mechanism of Action
The antimicrobial activity of PAMP-12 is multifaceted, involving both interaction with the bacterial cell membrane and engagement with intracellular targets. This dual mechanism may contribute to its potent bactericidal effects and a lower propensity for developing resistance.
Intracellular Targeting: DNA Binding
A primary mechanism of action for PAMP-12 involves its ability to penetrate the bacterial cytoplasm and bind to DNA.[1][2] This interaction can inhibit essential cellular processes such as DNA replication and transcription, ultimately leading to bacterial cell death. The ability of FITC-labeled PAMP-12 to enter the cytoplasm of Escherichia coli has been demonstrated through laser-scanning confocal microscopy.[1][2]
Membrane Interaction
While intracellular targeting is a key feature, evidence also suggests that PAMP-12 can interact with and disrupt bacterial membranes. Studies have shown that PAMP can destroy the inner and outer membranes of E. coli O157:H7. While the primary mechanism for PAMP-12 is suggested to be intracellular, membrane permeabilization, as indicated by SYTOX Green uptake, has been observed, suggesting that membrane disruption contributes to its antimicrobial activity, potentially facilitating its entry into the cytoplasm.[1]
Figure 1: Proposed antimicrobial mechanism of action for PAMP-12.
Selectivity and Cytotoxicity
A crucial attribute for any potential therapeutic is its selectivity for microbial cells over host cells. PAMP-12 demonstrates a favorable toxicity profile.
Table 2: Hemolytic Activity of PAMP-12
| Peptide Concentration (μM) | Hemolytic Activity (%) | Reference |
| Up to 256 | < 5% | [1] |
PAMP-12 exhibits minimal hemolytic activity against human red blood cells, even at concentrations significantly higher than its MIC values.[1] This suggests a high degree of selectivity for bacterial membranes.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the antimicrobial properties of PAMP-12.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Materials:
-
PAMP-12 peptide
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
-
-
Protocol:
-
Prepare a stock solution of PAMP-12 in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).
-
Perform serial two-fold dilutions of the PAMP-12 stock solution in MHB in a 96-well plate.
-
Prepare a bacterial inoculum in MHB, adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Add an equal volume of the bacterial inoculum to each well containing the peptide dilutions.
-
Include positive (bacteria without peptide) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
-
Figure 2: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.
Hemolytic Activity Assay
This assay assesses the cytotoxicity of the peptide against red blood cells.
-
Materials:
-
PAMP-12 peptide
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
-
-
Protocol:
-
Collect fresh hRBCs and wash them three times with PBS by centrifugation.
-
Resuspend the washed hRBCs in PBS to a final concentration of 4% (v/v).
-
Prepare serial dilutions of PAMP-12 in PBS in a 96-well plate.
-
Add an equal volume of the hRBC suspension to each well.
-
Include a positive control (hRBCs with 1% Triton X-100 for 100% hemolysis) and a negative control (hRBCs in PBS only).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 450 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
-
SYTOX Green Uptake Assay (Membrane Permeabilization)
This assay measures the permeabilization of the bacterial cytoplasmic membrane.
-
Materials:
-
PAMP-12 peptide
-
Bacterial strains
-
SYTOX Green nucleic acid stain
-
Buffer (e.g., HEPES)
-
96-well black microtiter plates
-
Fluorometer
-
-
Protocol:
-
Grow bacteria to the mid-logarithmic phase, then wash and resuspend in buffer to a specific optical density.
-
Add SYTOX Green to the bacterial suspension to a final concentration of 1-5 µM and incubate in the dark.
-
Add different concentrations of PAMP-12 to the wells of a black microtiter plate.
-
Add the bacterial suspension containing SYTOX Green to each well.
-
Monitor the increase in fluorescence intensity over time using a fluorometer (excitation ~485 nm, emission ~520 nm). An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and bound to nucleic acids.
-
DNA Gel Retardation Assay
This assay is used to determine the DNA-binding ability of the peptide.
-
Materials:
-
PAMP-12 peptide
-
Bacterial genomic DNA or plasmid DNA
-
Binding buffer
-
Electrophoresis apparatus
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel documentation system
-
-
Protocol:
-
Incubate a fixed amount of DNA with increasing concentrations of PAMP-12 in a binding buffer for 30-60 minutes at room temperature.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the DNA-peptide complexes from free DNA.
-
Stain the gel with a DNA-staining agent.
-
Visualize the DNA bands under UV light. A retardation in the migration of the DNA indicates the formation of a DNA-peptide complex.
-
Figure 3: Workflow for the DNA Gel Retardation Assay.
Conclusion and Future Directions
The unmodified PAMP-12 peptide is a compelling candidate for further development as a novel antimicrobial agent. Its potent, broad-spectrum activity, coupled with a dual mechanism of action and low cytotoxicity, addresses key requirements for a successful therapeutic. Future research should focus on optimizing its in vivo stability and efficacy, exploring synergistic combinations with conventional antibiotics, and further elucidating the molecular details of its interaction with bacterial targets. The detailed protocols and data presented in this guide provide a solid foundation for advancing the study of PAMP-12 and its potential clinical applications.
References
Unveiling the Role of Unmodified PAMP-12 in Mast Cell Degranulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the interaction between the unmodified proadrenomedullin N-terminal 12-amino-acid peptide (PAMP-12) and mast cells, focusing on the critical process of degranulation. PAMP-12, an endogenous peptide, has been identified as a potent activator of mast cells, primarily through the Mas-related G-protein coupled receptor member X2 (MRGPRX2), an important target in the study of non-IgE mediated inflammatory and pseudo-allergic reactions.[1][2][3] This document outlines the key signaling pathways, presents quantitative data on PAMP-12-induced mast cell responses, and provides detailed experimental protocols for the assays cited.
Quantitative Data Summary
The activation of mast cells by PAMP-12 leads to a dose-dependent degranulation, characterized by the release of inflammatory mediators such as β-hexosaminidase, and a rise in intracellular calcium levels. The following tables summarize the quantitative data from studies on human mast cell lines (LAD2) and HEK293 cells transfected with the MRGPRX2 receptor (HEK-X2).
Table 1: PAMP-12 Induced β-Hexosaminidase Release in LAD2 Mast Cells [1]
| PAMP-12 Concentration (µM) | Mean β-Hexosaminidase Release (%) |
| 0.1 | ~10 |
| 1 | ~40 |
| 10 | 69 ± 1 |
| 30 | ~70 |
Data is presented as a percentage of total cellular β-hexosaminidase.
Table 2: PAMP-12 Induced Calcium Mobilization in HEK-X2 Cells [1]
| PAMP-12 Concentration (µM) | Relative Fluorescence Units (RFU) |
| 0.01 | Stepwise Increase |
| 0.1 | Stepwise Increase |
| 1 | Saturation Observed |
Calcium flux was monitored using a fluorescent calcium indicator. A stepwise increase in fluorescence was observed from 0.01 to 1 µM, with saturation occurring beyond 1 µM.[1] PAMP-12 (human, porcine) is a potent endogenous agonist of MRGPRX2 with an EC50 of 57.2 nM.[4]
Signaling Pathways
PAMP-12 initiates mast cell degranulation by binding to and activating the MRGPRX2 receptor. This receptor is coupled to heterotrimeric G-proteins. Upon activation, the Gα subunit (likely Gαq/11) activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. This initial calcium release promotes store-operated calcium entry (SOCE) from the extracellular space, leading to a sustained increase in cytosolic calcium.[5][6] Elevated intracellular calcium is a critical trigger for the fusion of granular membranes with the plasma membrane, resulting in the exocytosis of pre-formed mediators (degranulation).[7] Some evidence also suggests the involvement of the Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway downstream of MRGPRX2 activation, which may play a role in modulating the degranulation process.[8]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are synthesized from multiple sources to provide a comprehensive approach.
LAD2 Human Mast Cell Culture
The LAD2 human mast cell line is a widely used model for studying mast cell biology.
Materials:
-
LAD2 human mast cell line
-
StemPro-34 SFM medium
-
StemPro-34 Nutrient Supplement
-
L-Glutamine
-
Penicillin-Streptomycin
-
Recombinant human Stem Cell Factor (SCF)
-
T25 and T75 culture flasks
-
15 mL and 50 mL conical tubes
-
Serological pipettes
-
Incubator (37°C, 5% CO₂)
-
Centrifuge
Procedure:
-
Prepare Complete Medium: Supplement StemPro-34 SFM with StemPro-34 Nutrient Supplement, 2 mM L-Glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin, and 100 ng/mL recombinant human SCF.
-
Thawing Cells:
-
Rapidly thaw a frozen vial of LAD2 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 10 mL of pre-warmed complete medium.
-
Centrifuge at 200 x g for 8-10 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of fresh complete medium.
-
-
Culturing:
-
Transfer the cell suspension to a T25 culture flask.
-
Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
-
Maintenance:
-
LAD2 cells are suspension cells and grow slowly.
-
Perform a weekly hemidepletion of the culture medium by gently aspirating half the medium and replacing it with fresh, pre-warmed complete medium containing SCF.
-
Maintain cell density between 0.1 and 0.8 x 10⁶ cells/mL. Do not exceed 1 x 10⁶ cells/mL.
-
β-Hexosaminidase Release Assay (Degranulation Assay)
This colorimetric assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.
Materials:
-
LAD2 cells
-
Tyrode's Buffer (or HEPES buffer)
-
PAMP-12 peptide
-
96-well flat-bottom plates
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (p-NAG) substrate solution
-
Citrate (B86180) buffer (pH 4.5)
-
Triton X-100 (0.1%)
-
Stop solution (0.1 M Glycine, pH 10.7)
-
Microplate reader
Procedure:
-
Cell Preparation:
-
Harvest LAD2 cells and wash twice with Tyrode's buffer by centrifuging at 200 x g for 5 minutes.
-
Resuspend the cells in Tyrode's buffer at a concentration of 0.5-1 x 10⁶ cells/mL.
-
Aliquot 50 µL of the cell suspension into each well of a 96-well plate.
-
-
Stimulation:
-
Prepare serial dilutions of PAMP-12 in Tyrode's buffer.
-
Add 50 µL of the PAMP-12 dilutions to the respective wells. For the negative control, add 50 µL of buffer alone. For the positive control (total release), add 50 µL of 0.1% Triton X-100.
-
Incubate the plate at 37°C for 30 minutes.
-
-
Enzyme Reaction:
-
Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
To the wells for total release, add 50 µL of 0.1% Triton X-100 to the remaining cell pellets and mix to lyse the cells. Transfer 50 µL of this lysate to the new plate.
-
Prepare the p-NAG substrate solution (1 mM in 0.1 M citrate buffer, pH 4.5).
-
Add 50 µL of the p-NAG solution to each well containing supernatant or lysate.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Data Acquisition:
-
Stop the reaction by adding 150 µL of stop solution to each well.
-
Read the absorbance at 405 nm using a microplate reader.
-
-
Calculation:
-
Percentage of β-hexosaminidase release = [(OD_sample - OD_blank) / (OD_total - OD_blank)] x 100.
-
Calcium Mobilization Assay
This assay measures the change in intracellular calcium concentration upon stimulation, using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
LAD2 or HEK-X2 cells
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Probenecid (optional)
-
Black-walled, clear-bottom 96-well plates
-
Fluorescence microplate reader with an injection system
Procedure:
-
Cell Preparation:
-
Harvest cells and wash with HBSS.
-
Resuspend the cell pellet in HBSS at a density of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS (typically 2-5 µM Fluo-4 AM, 0.02% Pluronic F-127, and optionally 2.5 mM Probenecid).
-
Add an equal volume of the loading solution to the cell suspension.
-
Incubate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with HBSS to remove extracellular dye.
-
Resuspend the cells in HBSS at the desired concentration for the assay.
-
-
Measurement:
-
Aliquot 100 µL of the cell suspension into each well of a black-walled 96-well plate.
-
Place the plate in a fluorescence microplate reader capable of kinetic reading and equipped with an injector.
-
Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.
-
Record a stable baseline fluorescence for a short period.
-
Inject a solution of PAMP-12 (at various concentrations) into the wells and continue to record the fluorescence intensity over time to measure the calcium flux.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as a ratio of the peak fluorescence to the baseline fluorescence (F/F₀) or as relative fluorescence units (RFU).
-
This guide provides a foundational understanding of the interaction between unmodified PAMP-12 and mast cells. The provided data, signaling pathways, and experimental protocols serve as a valuable resource for researchers investigating mast cell activation, pseudo-allergic reactions, and the development of novel therapeutics targeting MRGPRX2.
References
- 1. researchgate.net [researchgate.net]
- 2. Activation of Ca2+ signaling in neutrophils by the mast cell-released immunophilin FKBP12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
- 6. qcbr.queens.org [qcbr.queens.org]
- 7. Induction of calcium flux across the rat mast cell membrane by bridging IgE receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Unveiling PAMP-12: A Technical Guide to its In Vivo Landscape and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12 peptide (PAMP-12), the C-terminal 12-residue fragment of PAMP-20, is an endogenously produced peptide with a growing profile of biological activities. Arising from the same precursor as adrenomedullin, PAMP-12 has emerged as a molecule of interest in cardiovascular regulation and innate immunity. This technical guide provides a comprehensive overview of the current understanding of unmodified PAMP-12's physiological concentration in vivo, details established methodologies for its quantification, and illustrates its key signaling pathways.
Physiological Concentration of PAMP-12
Direct quantitative data on the physiological concentration of unmodified PAMP-12 in vivo is currently limited in publicly available literature. However, studies on its precursor, proadrenomedullin N-terminal 20 peptide (PAMP), offer valuable insights into its likely circulating levels and tissue distribution.
Quantitative Data Summary
The following table summarizes the available quantitative data for PAMP, the precursor to PAMP-12. It is important to note that these values represent the total immunoreactive PAMP and not specifically the unmodified 12-amino acid peptide, PAMP-12.
| Species | Tissue/Fluid | Concentration | Method |
| Rat | Plasma | 3.8 ± 0.3 fmol/ml | Radioimmunoassay (RIA) |
| Porcine | Adrenal Medulla | High concentration (comparable to adrenomedullin) | Radioimmunoassay (RIA) |
| Porcine | Atrium | High concentration (comparable to adrenomedullin) | Radioimmunoassay (RIA) |
| Porcine | Kidney | Concentration similar to adrenomedullin | Radioimmunoassay (RIA) |
| Porcine | Ventricle, Lung, Aorta | Significantly lower than adrenomedullin | Radioimmunoassay (RIA) |
Table 1: In Vivo Concentrations of Immunoreactive PAMP (precursor to PAMP-12).
Experimental Protocols for PAMP-12 Quantification
Accurate quantification of endogenous PAMP-12 requires sensitive and specific methodologies. The following sections outline the general principles and key steps for the most relevant analytical techniques.
Radioimmunoassay (RIA)
Radioimmunoassay is a highly sensitive technique that can be adapted for PAMP-12 quantification.
Principle: This competitive binding assay involves a radiolabeled PAMP-12 competing with unlabeled PAMP-12 (from the sample or standard) for a limited number of specific antibody binding sites. The amount of radioactivity is inversely proportional to the concentration of unlabeled PAMP-12 in the sample.
General Protocol:
-
Antibody Coating: A specific antibody against PAMP-12 is immobilized onto a solid phase (e.g., microplate wells).
-
Competitive Binding: A known amount of radiolabeled PAMP-12 (e.g., with 125I) is mixed with the biological sample or standard and added to the antibody-coated wells.
-
Incubation: The mixture is incubated to allow for competitive binding to occur.
-
Washing: Unbound PAMP-12 is washed away.
-
Detection: The amount of radioactivity bound to the wells is measured using a gamma counter.
-
Quantification: A standard curve is generated using known concentrations of unlabeled PAMP-12, and the concentration in the samples is determined by interpolation.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is another immunoassay format that can be developed for PAMP-12 detection, offering a non-radioactive alternative to RIA.
Principle: A sandwich ELISA is a common format where a capture antibody specific for PAMP-12 is coated onto a microplate. The sample is added, and any PAMP-12 present binds to the capture antibody. A second, enzyme-conjugated detection antibody, which also recognizes PAMP-12, is then added. Finally, a substrate is introduced, which is converted by the enzyme into a detectable signal (e.g., colorimetric or fluorescent). The signal intensity is directly proportional to the amount of PAMP-12 in the sample.
General Protocol:
-
Coating: Microplate wells are coated with a capture antibody specific for PAMP-12.
-
Blocking: Non-specific binding sites are blocked with a blocking buffer.
-
Sample/Standard Incubation: Biological samples or standards containing PAMP-12 are added to the wells and incubated.
-
Washing: Unbound substances are washed away.
-
Detection Antibody Incubation: An enzyme-labeled detection antibody specific for a different epitope on PAMP-12 is added and incubated.
-
Washing: Unbound detection antibody is washed away.
-
Substrate Addition: A substrate for the enzyme is added, leading to a measurable signal.
-
Measurement: The signal is quantified using a microplate reader.
-
Calculation: A standard curve is used to determine the PAMP-12 concentration in the samples.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers high specificity and the ability to quantify peptides without the need for specific antibodies, though it may require more extensive sample preparation.
Principle: This technique separates peptides based on their physicochemical properties using liquid chromatography, followed by their detection and quantification based on their mass-to-charge ratio using mass spectrometry. For targeted quantification, Multiple Reaction Monitoring (MRM) is often employed, where specific precursor-to-product ion transitions for PAMP-12 are monitored.
General Protocol:
-
Sample Preparation: This is a critical step to remove interfering substances and enrich for PAMP-12. It may involve protein precipitation, solid-phase extraction (SPE), and/or immunoaffinity enrichment.
-
Liquid Chromatography (LC) Separation: The extracted sample is injected into an LC system, typically with a reversed-phase column, to separate PAMP-12 from other components.
-
Mass Spectrometry (MS) Detection: As PAMP-12 elutes from the LC column, it is ionized (e.g., by electrospray ionization) and enters the mass spectrometer.
-
Quantification: In MRM mode, the mass spectrometer is set to specifically monitor a predefined precursor ion of PAMP-12 and its characteristic fragment ions. The area under the peak for these transitions is proportional to the concentration of PAMP-12. Stable isotope-labeled PAMP-12 is often used as an internal standard for accurate quantification.
Signaling Pathways of PAMP-12
PAMP-12 exerts its biological effects by interacting with specific G protein-coupled receptors (GPCRs). The two primary receptors identified are the Mas-related G protein-coupled receptor member X2 (MRGPRX2) and the Atypical Chemokine Receptor 3 (ACKR3).
PAMP-12 Signaling via MRGPRX2
PAMP-12 is a potent agonist of MRGPRX2. Activation of this receptor, primarily expressed on mast cells and sensory neurons, leads to the coupling of Gαq and Gαi proteins. This initiates a signaling cascade resulting in the release of inflammatory mediators and neurotransmitters.
PAMP-12 Signaling via ACKR3
PAMP-12 also binds to ACKR3, an atypical chemokine receptor. Unlike classical GPCRs, ACKR3 does not primarily signal through G proteins. Instead, its activation by PAMP-12 leads to the recruitment of β-arrestin, which mediates receptor internalization and may initiate G protein-independent signaling events.
Unraveling the Role of Unmodified PAMP-12 in Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the unmodified peptide PAMP-12 and its role in inflammatory processes. PAMP-12, a cleavage product of proadrenomedullin, is increasingly recognized for its immunomodulatory activities, primarily mediated through its interaction with the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3). This document synthesizes the available preclinical data, detailing the signaling pathways, experimental methodologies, and quantitative outcomes associated with PAMP-12-induced inflammation. A critical distinction is drawn between PAMP-12 and the broader immunological concept of Pathogen-Associated Molecular Patterns (PAMPs) to prevent conceptual ambiguity. While a significant body of evidence points to a pro-inflammatory role for PAMP-12 via mast cell degranulation, its effects on other key immune cells, such as macrophages and neutrophils, remain less defined. This guide aims to equip researchers and drug development professionals with a thorough understanding of PAMP-12's inflammatory functions and to highlight areas requiring further investigation.
Introduction: Distinguishing PAMP-12 from Immunological PAMPs
It is crucial to establish a clear distinction between PAMP-12 and the well-established immunological term "Pathogen-Associated Molecular Patterns" (PAMPs).
-
PAMP-12 (Proadrenomedullin N-terminal 12 peptide): This is a specific, 12-amino-acid peptide derived from the N-terminal region of proadrenomedullin. Its name is an acronym of its precursor molecule and is unrelated to pathogens. PAMP-12 is an endogenous peptide with various physiological roles, including cardiovascular regulation and, as discussed herein, modulation of inflammation.
-
PAMPs (Pathogen-Associated Molecular Patterns): This is a broad class of molecules associated with pathogens (e.g., bacteria, viruses) that are recognized by the innate immune system.[1][2][3] Examples include lipopolysaccharide (LPS) from Gram-negative bacteria and peptidoglycan from Gram-positive bacteria. These molecules are recognized by Pattern Recognition Receptors (PRRs), such as Toll-like receptors (TLRs), leading to the activation of inflammatory signaling pathways.[1][4][5][6]
This guide focuses exclusively on the unmodified PAMP-12 peptide and its intrinsic role in inflammation.
PAMP-12 and its Receptors: MRGPRX2 and ACKR3
PAMP-12 exerts its effects by binding to two distinct cell surface receptors:
-
Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7: ACKR3 functions primarily as a scavenger receptor for PAMP-12.[10] Upon binding, it internalizes the peptide, thereby regulating its extracellular concentration. While ACKR3 can initiate some signaling events, its role in PAMP-12-mediated inflammation is thought to be modulatory rather than directly pro-inflammatory.[10]
Signaling Pathways of PAMP-12 in Inflammation
The inflammatory response to PAMP-12 is dictated by the signaling cascades initiated by its receptors.
MRGPRX2 Signaling Pathway
Activation of MRGPRX2 by PAMP-12 initiates a dual signaling cascade involving both G-protein dependent and β-arrestin-mediated pathways, culminating in mast cell degranulation.[7][11]
-
-
Gαi activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP can further potentiate the degranulation process.[11]
-
β-Arrestin Pathway: Upon activation, MRGPRX2 can also recruit β-arrestins. This pathway is involved in receptor desensitization and internalization, which helps to terminate the signal. However, β-arrestin can also act as a scaffold for other signaling molecules, potentially contributing to downstream inflammatory gene expression.[11]
ACKR3 Signaling Pathway
The interaction of PAMP-12 with ACKR3 primarily leads to its internalization and degradation, a process known as scavenging. This limits the availability of PAMP-12 to bind to MRGPRX2. ACKR3 signaling is considered "atypical" as it does not couple to G-proteins to initiate the classical downstream signaling cascades.[10]
-
β-Arrestin-Mediated Internalization: Upon PAMP-12 binding, ACKR3 recruits β-arrestins.[12][13][14] This interaction is crucial for the clathrin-mediated endocytosis of the receptor-ligand complex. Once internalized, the complex is targeted to lysosomes, where PAMP-12 is degraded. The ACKR3 receptor can then be recycled back to the cell surface.[10] This scavenging function can be viewed as an anti-inflammatory mechanism in the context of PAMP-12-induced mast cell activation.
Quantitative Data on PAMP-12 in Inflammation
Quantitative data on the inflammatory effects of unmodified PAMP-12 are primarily centered on its ability to induce mast cell degranulation. There is a notable lack of data on its direct effects on cytokine production by other immune cells.
| Parameter | Cell/System | PAMP-12 Concentration | Effect | Reference |
| β-Hexosaminidase Release | LAD2 human mast cells | 10 µM | ~69% release | [7] |
| Calcium (Ca²⁺) Mobilization | HEK-X2 (HEK cells expressing MRGPRX2) | 0.01 - 1 µM | Dose-dependent increase, saturation beyond 1 µM | [7] |
Note: The current literature lacks comprehensive quantitative data on the effects of unmodified PAMP-12 on the production of key inflammatory cytokines such as TNF-α, IL-6, and IL-1β by macrophages and neutrophils.
Experimental Protocols
This section outlines key experimental protocols used to investigate the inflammatory role of PAMP-12.
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.[15][16][17][18]
-
Cell Line: LAD2 human mast cell line is commonly used.
-
Protocol:
-
Culture LAD2 cells in appropriate media.
-
Plate cells in a 96-well plate.
-
Stimulate cells with varying concentrations of unmodified PAMP-12 for a defined period (e.g., 30 minutes) at 37°C.
-
Include positive controls (e.g., ionomycin) and negative controls (vehicle).
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant.
-
To measure total β-hexosaminidase, lyse a separate set of unstimulated cells with a detergent (e.g., Triton X-100).
-
Incubate the supernatant and cell lysate with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
-
Calculate the percentage of β-hexosaminidase release relative to the total cellular content.
-
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Line: HEK293 cells stably expressing MRGPRX2 (HEK-X2) are a suitable model.
-
Protocol:
-
Culture HEK-X2 cells.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Stimulate the cells with different concentrations of unmodified PAMP-12.
-
Measure the change in fluorescence intensity over time using a fluorometric plate reader or fluorescence microscopy.
-
The increase in fluorescence corresponds to an increase in intracellular calcium.
-
In Vivo Models of Inflammation
While specific in vivo protocols for PAMP-12-induced inflammation are not well-documented, standard models of acute inflammation could be adapted.
-
Carrageenan-Induced Paw Edema: This model is widely used to assess acute inflammation.[17][19][20][21]
-
Procedure: Inject a small volume of unmodified PAMP-12 into the plantar surface of a rodent's hind paw.
-
Readouts: Measure the increase in paw volume (edema) over several hours using a plethysmometer. Histological analysis of the paw tissue can be performed to assess immune cell infiltration. Myeloperoxidase (MPO) assays can quantify neutrophil accumulation.[16]
-
-
LPS-Induced Endotoxemia: This model mimics systemic inflammation.[4][15][22][23]
-
Procedure: Administer unmodified PAMP-12 to rodents, either before or after a systemic challenge with LPS.
-
Readouts: Measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) at different time points using ELISA. Monitor survival rates and clinical signs of inflammation.
-
Role of PAMP-12 in Different Immune Cells
Mast Cells
As detailed above, mast cells are the primary responders to PAMP-12. The interaction leads to degranulation and the release of pre-formed mediators like histamine (B1213489) and proteases, contributing to acute inflammatory and allergic-like reactions.[7]
Macrophages and Neutrophils
The direct effects of unmodified PAMP-12 on macrophages and neutrophils are currently not well-established. While MRGPRX2 expression has been reported on some subsets of these cells, functional studies investigating cytokine release, phagocytosis, or respiratory burst in response to PAMP-12 are lacking. This represents a significant gap in our understanding of PAMP-12's immunomodulatory role.
Endothelial Cells
The effect of PAMP-12 on endothelial cells is another area that requires further investigation. It is plausible that PAMP-12 could influence the expression of adhesion molecules, such as ICAM-1 and VCAM-1, which are critical for the recruitment of leukocytes to sites of inflammation.[24][25][26][27][28] However, direct evidence for this is not yet available.
Conclusion and Future Directions
Unmodified PAMP-12 demonstrates a clear, pro-inflammatory role through the activation of mast cells via the MRGPRX2 receptor. This interaction triggers G-protein and β-arrestin signaling pathways, leading to calcium mobilization and degranulation. The scavenger receptor ACKR3 acts as a negative regulator by internalizing and degrading PAMP-12.
Despite this well-defined mechanism in mast cells, the broader role of PAMP-12 in inflammation remains largely unexplored. Key areas for future research include:
-
Investigating the direct effects of unmodified PAMP-12 on macrophages and neutrophils , specifically focusing on cytokine production, chemotaxis, and effector functions.
-
Conducting in vivo studies using models of acute and chronic inflammation to elucidate the systemic and local effects of PAMP-12 and to identify its therapeutic potential.
-
Exploring the impact of PAMP-12 on endothelial cell activation and leukocyte adhesion.
-
Further dissecting the biased signaling of MRGPRX2 in response to PAMP-12 to understand the full spectrum of its cellular effects beyond degranulation.
A deeper understanding of these aspects will be critical for harnessing the therapeutic potential of modulating PAMP-12 signaling in inflammatory diseases and for developing novel therapeutics targeting the PAMP-12/MRGPRX2 axis.
References
- 1. Ligand-specific conformational transitions and intracellular transport are required for atypical chemokine receptor 3–mediated chemokine scavenging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Regulation of lipopolysaccharide-induced inflammatory response and endotoxemia by β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathogen-associated molecular pattern - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. Therapeutic Potential of MRGPRX2 Inhibitors on Mast Cells [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Differential Involvement of ACKR3 C-Tail in β-Arrestin Recruitment, Trafficking and Internalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide-induced lethality and cytokine production in aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. Carrageenan-Induced Paw Edema Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Effect of Endotoxemia Induced by Intraperitoneal Injection of Lipopolysaccharide on the Mg isotopic Composition of Biofluids and Tissues in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. LPS-induced IL-6, IL-8, VCAM-1, and ICAM-1 Expression in Human Lymphatic Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ICAM-1 and VCAM-1 expression by endothelial cells grown on fibronectin-coated TCPS and PS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. mdpi.com [mdpi.com]
- 28. Downregulation of ICAM-1 and VCAM-1 expression in endothelial cells treated by photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Conformation of PAMP-12 in Solution: A Methodological Guide
For Immediate Release
A detailed three-dimensional structure of the unmodified proadrenomedullin N-terminal 12-peptide (PAMP-12) in a solution state has not been extensively characterized in publicly available research. PAMP-12, a 12-amino-acid peptide fragment (FRKKWNKWALSR-amide) derived from proadrenomedullin, is recognized for its potent hypotensive effects and its role as an agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] While functional studies suggest a likely α-helical conformation in the C-terminal region, a comprehensive structural elucidation in solution is not yet available.[3]
This technical guide outlines the key experimental and computational methodologies that would be employed to determine the structural conformation of PAMP-12 in solution. This information is intended for researchers, scientists, and drug development professionals interested in the structural biology of this peptide.
Hypothetical Data Presentation
Should experimental studies be conducted, the following tables present a template for the types of quantitative data that would be generated to define the solution structure of PAMP-12.
Table 1: Circular Dichroism (CD) Spectroscopy Data for PAMP-12 in Various Solvents
| Solvent System | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Estimated α-Helicity (%) |
| Aqueous Buffer (pH 7.4) | Data Not Available | Data Not Available |
| 50% Trifluoroethanol (TFE) | Data Not Available | Data Not Available |
| Dodecylphosphocholine (B1670865) (DPC) Micelles | Data Not Available | Data Not Available |
Table 2: Key NMR-Derived Structural Restraints for PAMP-12 in Solution
| Restraint Type | Total Number |
| Unambiguous NOE Distance Restraints | Data Not Available |
| Ambiguous NOE Distance Restraints | Data Not Available |
| Dihedral Angle Restraints (φ, ψ) | Data Not Available |
| Hydrogen Bond Restraints | Data Not Available |
Key Experimental and Computational Protocols
A multi-pronged approach combining spectroscopic and computational techniques is essential for a thorough determination of PAMP-12's solution conformation.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid method to assess the secondary structure of peptides in solution.[4][5] By measuring the differential absorption of left- and right-circularly polarized light, one can estimate the percentage of α-helical, β-sheet, and random coil content.[6]
Experimental Protocol:
-
Sample Preparation: PAMP-12 peptide is synthesized and purified to >95% purity. The peptide is dissolved in various solvent systems to mimic different environments, such as an aqueous buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to represent a physiological environment, a helix-inducing solvent like trifluoroethanol (TFE), and a membrane-mimetic environment like dodecylphosphocholine (DPC) micelles. The final peptide concentration is typically in the range of 0.1-1 mg/mL.[6]
-
Data Acquisition: CD spectra are recorded on a calibrated spectropolarimeter. Far-UV spectra are collected from approximately 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Data Analysis: The resulting spectra are processed by subtracting the spectrum of the solvent blank. The data is then converted to mean residue ellipticity. The percentage of secondary structure elements is estimated using deconvolution algorithms. Characteristic negative bands at approximately 208 nm and 222 nm would indicate the presence of α-helical content.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.
Experimental Protocol:
-
Sample Preparation: A high-concentration (~1-5 mM) sample of PAMP-12 is prepared in a suitable buffer, typically in D₂O or a H₂O/D₂O mixture. For the assignment of proton signals, a series of two-dimensional NMR experiments are performed.
-
NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the peptide's fold.
-
COSY (Correlation Spectroscopy): Identifies scalar-coupled protons.
-
-
Structure Calculation:
-
The collected NOESY data provides distance restraints.
-
Coupling constants can be used to derive dihedral angle restraints.
-
These experimental restraints are then used in molecular dynamics and simulated annealing protocols to calculate an ensemble of structures consistent with the NMR data.
-
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of a peptide in a simulated environment, complementing experimental data.[7][8]
Computational Protocol:
-
System Setup: An initial structural model of PAMP-12 (e.g., an idealized α-helix or an extended conformation) is placed in a simulation box. The box is then solvated with a chosen water model (e.g., TIP3P) and neutralized with ions to a physiological concentration.[9]
-
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.[9]
-
Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and equilibrated under constant volume (NVT) and then constant pressure (NPT) conditions. This ensures the system reaches a stable state.[9]
-
Production Run: A long-timescale MD simulation (nanoseconds to microseconds) is performed to sample the conformational space of the peptide.
-
Analysis: The resulting trajectory is analyzed to understand the peptide's structural dynamics, secondary structure stability, and interactions with the solvent.
Visualizations
Signaling Pathway of PAMP-12
The following diagram illustrates the known signaling pathway of PAMP-12 as an agonist of the MRGPRX2 receptor.
Experimental Workflow for Structure Determination
The diagram below outlines a logical workflow for determining the solution structure of a peptide like PAMP-12.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of Conformational and Ligand Binding Properties of Membrane Proteins Using Synchrotron Radiation Circular Dichroism (SRCD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 7. bpc.uni-frankfurt.de [bpc.uni-frankfurt.de]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: PAMP-12 Unmodified In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal fragment, PAMP-12 (the 9-20 sequence of PAMP), are biologically active peptides derived from the precursor proadrenomedullin.[1][2] These peptides are involved in a variety of physiological processes, including vasodilation and angiogenesis.[1] In vitro cell-based assays are crucial for elucidating the mechanisms of action of PAMP-12 and for the screening of potential therapeutic modulators of its signaling pathways. This document provides detailed protocols for cell-based assays to study the activity of unmodified PAMP-12, focusing on its interaction with its known receptors.
PAMP-12 has been shown to be a ligand for two distinct G-protein coupled receptors (GPCRs): the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][3] While MrgX2 is considered its primary signaling receptor, PAMP-12's interaction with ACKR3 is characterized by receptor scavenging and internalization, which regulates the peptide's availability.[1] This document will focus on an assay to measure the recruitment of β-arrestin to ACKR3 upon PAMP-12 stimulation, as this is a well-documented downstream event.[1][3]
PAMP-12 Signaling Pathways
PAMP-12 initiates distinct signaling events depending on the receptor it engages. The interaction with ACKR3 is of particular interest as it does not follow classical G-protein signaling cascades.
-
ACKR3 Pathway: Upon binding of PAMP-12 to ACKR3, the receptor undergoes a conformational change that promotes the recruitment of β-arrestin. This is followed by the internalization of the receptor-ligand complex. This process serves to reduce the extracellular concentration of PAMP-12, thereby modulating its availability for its primary signaling receptor, MrgX2. Notably, PAMP-12 binding to ACKR3 does not typically induce G-protein or ERK signaling.[1][3]
-
MrgX2 Pathway: MrgX2 is considered the primary signaling receptor for PAMP-12.[1] While the detailed downstream signaling cascade is a subject of ongoing research, it is distinct from the ACKR3 pathway and is thought to be responsible for many of the functional effects of PAMP-12.
-
Calcium Influx Inhibition: In specific cell types, such as human adrenal zona glomerulosa and adrenal medulla cells, the full-length PAMP has been shown to inhibit agonist-stimulated aldosterone (B195564) and catecholamine secretion.[4] This effect is believed to be mediated by an impairment of Ca2+ influx.[4][5]
The following diagram illustrates the signaling pathway initiated by PAMP-12 binding to the ACKR3 receptor.
References
- 1. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proadrenomedullin N-terminal 20 peptide (PAMP) and its C-terminal 12-residue peptide, PAMP(9-20): Cell selectivity and antimicrobial mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Proadrenomedullin N-terminal 20 peptide (PAMP), acting through PAMP(12-20)-sensitive receptors, inhibits Ca2+-dependent, agonist-stimulated secretion of human adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PAMP-12 Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12-amino acid peptide (PAMP-12) is a biologically active peptide with emerging roles in various physiological processes. Understanding its interaction with its receptors is crucial for elucidating its mechanism of action and for the development of novel therapeutics. PAMP-12 is known to bind to two distinct G protein-coupled receptors (GPCRs): the Mas-related G protein-coupled receptor member X2 (MrgX2) and the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2][3]
Binding of PAMP-12 to MrgX2 triggers classical G protein-dependent signaling cascades, leading to mast cell degranulation and other cellular responses.[4] In contrast, ACKR3 acts as a scavenger receptor; upon PAMP-12 binding, it primarily initiates β-arrestin recruitment and subsequent receptor internalization, thereby regulating the extracellular concentration of PAMP-12 without activating canonical G protein pathways.[1][2][3]
These application notes provide detailed protocols for performing receptor binding assays for PAMP-12 with both MrgX2 and ACKR3, essential tools for screening and characterizing novel ligands targeting this pathway.
PAMP-12 Signaling Pathways
The differential signaling initiated by PAMP-12 upon binding to its receptors, MrgX2 and ACKR3, highlights the complexity of its biological functions.
Experimental Protocols
Two primary methodologies are detailed below: a radioligand binding assay for determining binding affinity and a fluorescence-based functional assay to measure receptor activation.
Radioligand Competition Binding Assay for MrgX2
This protocol is designed to determine the binding affinity (Ki) of unlabeled test compounds, including PAMP-12, for the MrgX2 receptor. It relies on the competition between the unlabeled compound and a radiolabeled ligand for binding to the receptor.
Experimental Workflow:
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing human MrgX2 (e.g., HEK293 or CHO cells).
-
Radioligand: A suitable radiolabeled ligand for MrgX2. While a radiolabeled PAMP-12 is ideal, other commercially available radiolabeled MrgX2 agonists or antagonists can be used.
-
Unlabeled PAMP-12: For standard curve and as a positive control competitor.
-
Test Compounds: Unlabeled compounds to be tested for MrgX2 binding.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Filter Plates: With glass fiber filters (e.g., GF/C).
-
Scintillation Fluid and Counter.
Protocol:
-
Membrane Preparation:
-
Culture cells expressing MrgX2 to a high density.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of binding buffer (for total binding) or a high concentration of unlabeled PAMP-12 (for non-specific binding).
-
50 µL of various concentrations of the unlabeled test compound (or PAMP-12 for the standard curve).
-
50 µL of the radiolabeled ligand at a final concentration close to its Kd.
-
100 µL of the cell membrane preparation (typically 10-50 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[5]
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[5]
-
-
Quantification:
-
Dry the filter plate and add scintillation fluid to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding counts from all other counts to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| PAMP-12 | Value | Value |
| Compound A | Value | Value |
| Compound B | Value | Value |
Fluorescence-Based β-Arrestin Recruitment Assay for ACKR3
This assay measures the ability of PAMP-12 or test compounds to induce the recruitment of β-arrestin to the ACKR3 receptor, a key event in its signaling cascade. This protocol utilizes a commercially available enzyme fragment complementation (EFC) system.
Experimental Workflow:
Materials and Reagents:
-
Cell Line: A cell line engineered to co-express ACKR3 and a β-arrestin enzyme fragment complementation system (e.g., PathHunter® β-Arrestin CHO-K1 ACKR3 cells).
-
PAMP-12: For use as a reference agonist.
-
Test Compounds: Compounds to be evaluated for agonist or antagonist activity at ACKR3.
-
Cell Culture Medium and Reagents.
-
Assay Buffer: As recommended by the cell line/assay kit provider (e.g., HBSS with 20 mM HEPES).
-
Detection Reagents: Luminescent substrate for the EFC system.
-
White, opaque 96- or 384-well plates.
-
Luminometer.
Protocol:
-
Cell Plating:
-
Plate the engineered cells in white, opaque microplates at the recommended density and allow them to adhere overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of PAMP-12 and test compounds in assay buffer.
-
For agonist testing, add the diluted compounds directly to the cells.
-
For antagonist testing, pre-incubate the cells with the test compounds for a specified time before adding a known concentration (e.g., EC80) of PAMP-12.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-90 minutes to allow for β-arrestin recruitment.[6]
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add the detection reagents to each well according to the manufacturer's instructions.
-
Incubate at room temperature for approximately 60 minutes to allow the luminescent signal to develop.
-
-
Measurement:
-
Measure the luminescence in each well using a plate-reading luminometer.
-
-
Data Analysis:
-
For agonist assays, plot the luminescence signal against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum efficacy.
-
For antagonist assays, determine the IC50 of the test compounds in inhibiting the PAMP-12-induced signal.
-
Data Presentation:
Agonist Mode:
| Compound | EC50 (nM) | % Efficacy (vs. PAMP-12) |
| PAMP-12 | Value | 100% |
| Compound X | Value | Value |
| Compound Y | Value | Value |
Antagonist Mode:
| Compound | IC50 (nM) |
| Antagonist 1 | Value |
| Antagonist 2 | Value |
Concluding Remarks
The provided protocols offer robust and reliable methods for investigating the interaction of PAMP-12 and other ligands with its receptors, MrgX2 and ACKR3. The choice of assay will depend on the specific research question, with radioligand binding assays being the gold standard for determining binding affinity and functional assays such as β-arrestin recruitment providing insights into the mechanism of receptor activation. These assays are invaluable tools for the discovery and development of new drugs targeting the PAMP-12 signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for PAMP-12 (unmodified) in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12-amino acid peptide (PAMP-12), with the sequence FRKKWNKWALSR-NH2, is the C-terminal fragment of proadrenomedullin N-terminal 20-peptide (PAMP-20). It is considered a highly active form of PAMP and has garnered significant interest for its diverse physiological roles.[1] In vivo studies are crucial to understanding its therapeutic potential. These application notes provide detailed protocols for investigating the cardiovascular and anti-inflammatory effects of unmodified PAMP-12 in rodent models, along with insights into its signaling mechanisms.
I. Cardiovascular Effects of PAMP-12 in Rats
Application Note:
PAMP-12 exhibits significant dose-dependent hypotensive effects when administered intravenously in rats. This makes it a peptide of interest for cardiovascular research, particularly in the context of hypertension and vasodilation. The following protocol outlines a method to assess these effects in conscious rats, minimizing the confounding influence of anesthetics on cardiovascular parameters.
Experimental Protocol: Assessment of Hypotensive Effects in Conscious Rats
1. Animal Model:
-
Species: Wistar rats[2]
-
Sex: Male
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Materials:
-
PAMP-12 (unmodified, lyophilized powder)
-
Sterile 0.9% saline solution
-
Intravenous (IV) catheters
-
Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)
-
Animal restrainers
3. PAMP-12 Solution Preparation:
-
Reconstitute lyophilized PAMP-12 in sterile 0.9% saline to a stock concentration of 1 mg/mL.
-
Further dilute the stock solution with sterile saline to achieve the desired final concentrations for injection.
4. Experimental Procedure:
-
Acclimatization: Acclimate the rats to the restraint and blood pressure measurement procedure for at least 3 days prior to the experiment to minimize stress-induced fluctuations in blood pressure.
-
Catheter Implantation (Optional, for direct measurement): For continuous and direct blood pressure monitoring, surgically implant a catheter into the carotid artery or femoral artery and a separate catheter into the jugular vein for PAMP-12 administration. Allow for a recovery period of at least 24 hours.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP) and heart rate (HR) for a stable period of at least 30 minutes before PAMP-12 administration.
-
PAMP-12 Administration: Administer PAMP-12 intravenously (IV) as a bolus injection through the tail vein or the implanted jugular vein catheter.
-
Dose-Response Assessment: Administer increasing doses of PAMP-12 (e.g., 3, 10, 30, 60 nmol/kg) to different groups of rats.[2] A washout period of at least 30 minutes should be allowed between escalating doses if administered to the same animal.
-
Post-injection Monitoring: Continuously monitor and record MAP and HR for at least 60 minutes following each injection.
5. Data Analysis:
-
Calculate the change in MAP and HR from the baseline for each dose.
-
Plot the dose-response curve for the hypotensive effect of PAMP-12.
-
Statistical analysis can be performed using ANOVA followed by a post-hoc test to compare the effects of different doses.
Quantitative Data Summary:
| Animal Model | Administration Route | Dose Range (nmol/kg) | Primary Endpoint | Observed Effect |
| Conscious Wistar Rats | Intravenous (IV) | 3 - 60 | Mean Arterial Pressure (MAP) | Dose-dependent decrease in MAP[2] |
II. Anti-inflammatory Effects of PAMP-12 in Mice
Application Note:
PAMP-12 is emerging as a potential modulator of inflammatory responses. The lipopolysaccharide (LPS)-induced endotoxemia model in mice is a well-established method to study systemic inflammation. This protocol describes a method to evaluate the anti-inflammatory potential of PAMP-12 by assessing its effect on pro-inflammatory cytokine levels in this model.
Experimental Protocol: Evaluation of Anti-inflammatory Activity in an LPS-induced Mouse Model
1. Animal Model:
-
Sex: Male
-
Age: 8-12 weeks
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. Materials:
-
PAMP-12 (unmodified, lyophilized powder)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype 055:B5)[5]
-
Sterile, pyrogen-free 0.9% saline solution
-
Intraperitoneal (IP) injection needles and syringes
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Blood collection supplies
3. PAMP-12 and LPS Solution Preparation:
-
PAMP-12: Reconstitute lyophilized PAMP-12 in sterile, pyrogen-free saline to the desired stock concentration.
-
LPS: Prepare a stock solution of LPS in sterile, pyrogen-free saline. A commonly used dose to induce inflammation is 0.5 mg/kg.[5]
4. Experimental Procedure:
-
Grouping: Divide the mice into the following groups (n=6-8 per group):
-
Vehicle Control (Saline)
-
LPS Control (LPS + Saline)
-
PAMP-12 Treatment (LPS + PAMP-12 at various doses, e.g., 1, 5, 10 mg/kg)
-
-
PAMP-12 Administration: Administer the designated dose of PAMP-12 or saline (vehicle) via intraperitoneal (IP) injection 30 minutes to 1 hour before the LPS challenge.
-
LPS Challenge: Induce systemic inflammation by administering LPS (e.g., 0.5 mg/kg) via IP injection.[5]
-
Sample Collection: At a predetermined time point post-LPS injection (e.g., 2, 4, or 6 hours), collect blood samples via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Prepare serum from the blood samples and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using specific ELISA kits according to the manufacturer's instructions.
5. Data Analysis:
-
Compare the serum cytokine levels between the different treatment groups.
-
Use statistical tests such as one-way ANOVA with a post-hoc test to determine the significance of the observed differences.
Quantitative Data Summary (Hypothetical Data Based on Expected Outcomes):
| Animal Model | Administration Route | PAMP-12 Dose (mg/kg) | Inflammatory Stimulus | Measured Cytokines | Expected Outcome |
| C57BL/6 Mice | Intraperitoneal (IP) | 1 - 10 | LPS (0.5 mg/kg, IP) | TNF-α, IL-6, IL-1β | Dose-dependent reduction in cytokine levels |
III. Signaling Pathways of PAMP-12
PAMP-12 Interaction with ACKR3 (Atypical Chemokine Receptor 3)
PAMP-12 binds to ACKR3, which functions as a scavenger receptor. This interaction does not lead to classical G-protein signaling. Instead, it triggers the recruitment of β-arrestin and subsequent internalization of the receptor-ligand complex. This process is believed to regulate the local concentration of PAMP-12, thereby modulating its availability for its signaling receptor, MRGPRX2.
Caption: PAMP-12 binding to ACKR3 leads to receptor internalization and scavenging.
PAMP-12 Interaction with MRGPRX2 (Mas-Related G Protein-Coupled Receptor X2)
PAMP-12 is a potent agonist for MRGPRX2, a receptor primarily expressed on mast cells.[6] Activation of MRGPRX2 by PAMP-12 initiates a canonical G-protein signaling cascade, leading to mast cell degranulation and the release of inflammatory mediators.
Caption: PAMP-12 activates MRGPRX2, leading to mast cell degranulation.
Experimental Workflow for In Vivo Studies
The following diagram outlines a general workflow for conducting in vivo studies with PAMP-12.
Caption: General workflow for in vivo PAMP-12 studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Attenuated hypotensive response to proadrenomedullin N-terminal 20 peptide in pregnant rats: modulation by steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low dose of lipopolysaccharide pretreatment can alleviate the inflammatory response in wound infection mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2X4 receptor stimulation enhances MrgprB2-mediated mast cell activation and pseudoallergic reactions in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Measuring PAMP-12 Induced β-Arrestin Recruitment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proadrenomedullin N-terminal 20 peptide (PAMP) and its truncated, active form PAMP-12, are peptides derived from the precursor proadrenomedullin.[1][2] These peptides are involved in various physiological processes, including vasodilation.[1][2] PAMP-12 exerts its effects by activating specific G protein-coupled receptors (GPCRs), namely the Mas-related G protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2]
GPCR signaling is not limited to G protein activation; the recruitment of β-arrestin proteins represents a distinct and crucial signaling pathway that can mediate receptor desensitization, internalization, and G protein-independent signaling cascades.[3][4] The study of β-arrestin recruitment is particularly important for understanding biased agonism, where a ligand preferentially activates one pathway (e.g., β-arrestin) over another (e.g., G protein activation).[4]
Notably, PAMP-12's interaction with the ACKR3 receptor is a prime example of biased signaling. PAMP-12 potently induces β-arrestin recruitment and receptor internalization via ACKR3 but does not stimulate classical G protein signaling or ERK phosphorylation through this receptor.[1][2] Therefore, assays measuring β-arrestin recruitment are essential tools for characterizing the pharmacological activity of PAMP-12 and screening for novel modulators of the PAMP-12/ACKR3 signaling axis.
This document provides a detailed protocol for measuring PAMP-12-induced β-arrestin recruitment using a robust and widely-used enzyme fragment complementation (EFC) assay, such as the DiscoverX PathHunter® platform.[3]
PAMP-12 Signaling and β-Arrestin Recruitment Pathway
PAMP-12 binding to the ACKR3 receptor initiates a signaling cascade that is independent of G-protein activation. The activated receptor is phosphorylated by a G protein-coupled receptor kinase (GRK), which promotes the binding and recruitment of β-arrestin from the cytosol to the receptor at the plasma membrane.
Caption: PAMP-12 signaling pathway at the ACKR3 receptor.
Principle of the Enzyme Fragment Complementation (EFC) Assay
The EFC assay quantifies protein-protein interactions, such as receptor and β-arrestin proximity, in live cells.[3] The technology utilizes an enzyme, like β-galactosidase, that is split into two inactive fragments: a small enzyme donor fragment (ProLink™ or PK) and a larger enzyme acceptor fragment (EA).[3] In this application, the GPCR (e.g., ACKR3) is fused to the PK tag, and β-arrestin is fused to the EA tag.
Upon stimulation with an agonist like PAMP-12, β-arrestin-EA is recruited to the ACKR3-PK receptor. This proximity allows the PK and EA fragments to re-associate, or "complement," forming an active β-galactosidase enzyme. This functional enzyme then hydrolyzes a substrate to produce a chemiluminescent signal that is directly proportional to the extent of β-arrestin recruitment.[3][5]
Data Presentation: PAMP-12 Potency
The following table summarizes quantitative data from the literature regarding the potency of PAMP-12 in inducing β-arrestin recruitment at its known receptors.
| Ligand | Receptor | Assay Type | Potency (EC₅₀) | Source |
| PAMP-12 | ACKR3 | β-Arrestin Recruitment | More potent than Adrenomedullin | [1][2] |
| PAMP-12 | MrgX2 | G Protein Activation | 57.2 nM | |
| Adrenomedullin | ACKR3 | β-Arrestin Recruitment | Moderate Activity | [1][2] |
Note: Specific EC₅₀ values for PAMP-12 induced β-arrestin recruitment at ACKR3 can be determined using the protocol below. The literature confirms PAMP-12 is a potent agonist for this pathway.[1][2]
Experimental Protocol: EFC β-Arrestin Recruitment Assay
This protocol is adapted from standard procedures for PathHunter®-type assays and should be optimized for specific cell lines and laboratory conditions.[3][5]
Materials and Reagents
-
Cell Line: PathHunter® cell line co-expressing the target receptor (e.g., ACKR3-PK) and β-arrestin2-EA (DiscoverX, part of Eurofins). A parental cell line lacking the target receptor should be used as a negative control.[3]
-
PAMP-12 Peptide: Lyophilized PAMP-12 (human, porcine).
-
Cell Culture Medium: As recommended by the cell line provider (e.g., EMEM with 10% FBS and antibiotics).[6]
-
Assay Buffer: DPBS with Ca²⁺/Mg²⁺ or other buffer as recommended.
-
Assay Plates: White, solid-bottom, 384-well cell culture plates.[5]
-
PathHunter Detection Reagents: Galacton Star® Substrate, Emerald II™ Lysis/Substrate Buffer (DiscoverX).[3]
-
Luminometer: Plate reader capable of measuring chemiluminescence.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the PAMP-12 β-arrestin EFC assay.
Detailed Step-by-Step Procedure
Step 1: Cell Culture and Plating
-
Culture the ACKR3-PK / β-arrestin-EA expressing cells according to the supplier's instructions, ensuring they are in the logarithmic growth phase and at a low passage number.[3]
-
On the day of the assay, harvest cells and resuspend them in fresh culture medium to the recommended plating density.
-
Dispense the cell suspension into a 384-well white, solid-bottom plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
Step 2: Preparation of PAMP-12 Agonist Solution
-
Reconstitute lyophilized PAMP-12 in a suitable solvent (e.g., sterile water or DMSO) to create a high-concentration stock solution.
-
Perform a serial dilution of the PAMP-12 stock solution in the appropriate assay buffer to generate a range of concentrations for the dose-response curve (e.g., 11-point curve, from 10 µM to 1 pM). Include a buffer-only control (zero agonist).
Step 3: Agonist Stimulation
-
Carefully remove the culture medium from the cell plate.
-
Add the prepared PAMP-12 dilutions to the corresponding wells of the cell plate. Ensure each concentration is tested in triplicate.
-
Incubate the plate at 37°C for 90 minutes. This incubation time should be optimized, as GPCR-β-arrestin interactions can be transient (Class A) or sustained (Class B).[3]
Step 4: Signal Detection
-
Equilibrate the cell plate and the detection reagents to room temperature.
-
Prepare the detection reagent solution according to the manufacturer's protocol by mixing the substrate and lysis/buffer components.
-
Add the detection reagent solution to each well of the 384-well plate.
-
Incubate the plate at room temperature for 60 minutes, protected from light, to allow for signal development.[3]
Step 5: Data Acquisition and Analysis
-
Measure the chemiluminescent signal from each well using a compatible plate luminometer.
-
Data Normalization: Average the replicate readings for each concentration. Subtract the average signal from the buffer-only (basal) wells from all other data points. Normalize the data by setting the maximum PAMP-12 response as 100% and the basal response as 0%.
-
Dose-Response Curve: Plot the normalized response (%) against the logarithm of the PAMP-12 concentration.
-
EC₅₀ Calculation: Fit the data to a four-parameter nonlinear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism to determine the EC₅₀ value, which represents the concentration of PAMP-12 that elicits 50% of the maximal response.
References
- 1. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. research.vu.nl [research.vu.nl]
- 5. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 6. Frontiers | Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors [frontiersin.org]
Application Notes and Protocols for the Synthesis and Purification of PAMP-12 Unmodified Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the chemical synthesis and purification of the unmodified PAMP-12 peptide. PAMP-12 is the C-terminal 12-amino acid fragment of Proadrenomedullin N-terminal 20 peptide (PAMP-20), with the sequence Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg and a C-terminal amide. It is an endogenous ligand for the Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor implicated in mast cell activation and pseudo-allergic reactions.
Overview of PAMP-12 Synthesis and Purification
The synthesis of PAMP-12 is most effectively achieved through Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely used method for producing peptides of this length. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. Following assembly of the full-length peptide, it is cleaved from the resin and deprotected, followed by purification to a high degree of homogeneity using reversed-phase high-performance liquid chromatography (RP-HPLC).
Key Experimental Workflow
The overall process for obtaining pure, synthetic PAMP-12 can be broken down into four main stages:
-
Solid-Phase Peptide Synthesis (SPPS): Automated or manual assembly of the PAMP-12 sequence on a solid support.
-
Cleavage and Deprotection: Release of the crude peptide from the resin and removal of all side-chain protecting groups.
-
Purification: Isolation of the target PAMP-12 peptide from synthesis-related impurities by RP-HPLC.
-
Characterization and Quality Control: Verification of the peptide's identity and purity using analytical techniques such as mass spectrometry and analytical RP-HPLC.
Application Notes and Protocols: PAMP-12 in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12-peptide (PAMP-12), the C-terminal fragment of proadrenomedullin N-terminal 20-peptide (PAMP-20) encompassing amino acids 9-20, has emerged as a molecule of significant interest in the field of angiogenesis research. Unlike its larger precursor, PAMP-20, which is recognized as a potent pro-angiogenic factor, the precise role of PAMP-12 is complex and appears to be receptor-dependent. This document provides detailed application notes and protocols for the use of unmodified PAMP-12 in angiogenesis studies, summarizing key quantitative data and outlining experimental procedures.
It is crucial to distinguish PAMP-12 (amino acids 9-20) from a similarly named peptide, PAMP(12-20), which has been described as an inhibitor of PAMP-induced angiogenesis. PAMP-12, the focus of these notes, is considered the primary active form of PAMP and acts as a potent agonist at two key receptors: the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, and the Mas-related G protein-coupled receptor X2 (MrgX2).[1][2] Its effects on angiogenesis are mediated through these interactions, which can trigger diverse signaling cascades.
Data Presentation
The following tables summarize the key quantitative data regarding the interaction of PAMP-12 with its receptors. This information is essential for designing and interpreting experiments related to its angiogenic effects.
Table 1: PAMP-12 Receptor Binding and Activation
| Receptor | Assay | Parameter | Value (nM) | Cell Line | Reference |
| ACKR3/CXCR7 | β-arrestin-2 Recruitment | EC₅₀ | 839 | HEK293 | [1] |
| MrgX2 | β-arrestin-2 Recruitment | EC₅₀ | 785 | HEK293 | [1] |
EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Signaling Pathways
PAMP-12 initiates distinct signaling pathways upon binding to its receptors, ACKR3 and MrgX2. Understanding these pathways is critical for elucidating its mechanism of action in angiogenesis.
Experimental Protocols
The following are detailed protocols for key in vitro and in vivo assays to investigate the angiogenic effects of PAMP-12.
In Vitro Angiogenesis Assays
1. Endothelial Cell Proliferation Assay
This assay determines the effect of PAMP-12 on the proliferation of endothelial cells.
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium (EGM-2)
-
Basal Medium (EBM-2) with 0.5% Fetal Bovine Serum (FBS)
-
PAMP-12 peptide
-
96-well tissue culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CyQUANT®)
-
Plate reader
-
-
Protocol:
-
Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of EGM-2 and incubate for 24 hours.
-
Aspirate the medium and replace it with 100 µL of EBM-2 containing 0.5% FBS. Incubate for 4-6 hours to serum-starve the cells.
-
Prepare serial dilutions of PAMP-12 in EBM-2 with 0.5% FBS (e.g., concentrations ranging from 10 nM to 10 µM).
-
Add 100 µL of the PAMP-12 dilutions or control medium to the respective wells.
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add the cell proliferation reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell proliferation relative to the untreated control.
-
2. Endothelial Cell Migration Assay (Boyden Chamber Assay)
This assay assesses the chemotactic effect of PAMP-12 on endothelial cell migration.
-
Materials:
-
HUVECs
-
EGM-2 and EBM-2 with 0.5% FBS
-
PAMP-12 peptide
-
Boyden chamber inserts (8 µm pore size) for 24-well plates
-
Fibronectin (10 µg/mL)
-
Calcein-AM or DAPI stain
-
Fluorescence microscope
-
-
Protocol:
-
Coat the underside of the Boyden chamber inserts with 10 µg/mL fibronectin for 2 hours at 37°C and then air dry.
-
Serum-starve HUVECs in EBM-2 with 0.5% FBS for 4-6 hours.
-
Resuspend the starved HUVECs in EBM-2 with 0.5% FBS at a concentration of 1 x 10⁶ cells/mL.
-
Add 600 µL of EBM-2 with 0.5% FBS containing various concentrations of PAMP-12 (e.g., 10 nM - 10 µM) to the lower chamber of the 24-well plate. Use medium without PAMP-12 as a negative control and medium with 10% FBS as a positive control.
-
Add 100 µL of the HUVEC suspension (1 x 10⁵ cells) to the upper chamber of the inserts.
-
Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.
-
Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the cells with Calcein-AM or DAPI.
-
Count the number of migrated cells in several random fields of view using a fluorescence microscope.
-
3. Endothelial Cell Tube Formation Assay
This assay evaluates the ability of PAMP-12 to promote the formation of capillary-like structures by endothelial cells.
-
Materials:
-
HUVECs
-
EGM-2 and EBM-2 with 0.5% FBS
-
PAMP-12 peptide
-
Matrigel® or other basement membrane extract
-
Pre-chilled 96-well plate
-
Calcein-AM
-
Inverted microscope with imaging software
-
-
Protocol:
-
Thaw Matrigel® on ice overnight.
-
Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well and incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Serum-starve HUVECs in EBM-2 with 0.5% FBS for 4-6 hours.
-
Resuspend the starved HUVECs in EBM-2 with 0.5% FBS at a concentration of 2 x 10⁵ cells/mL.
-
Prepare a cell suspension containing PAMP-12 at various concentrations (e.g., 10 nM - 10 µM).
-
Add 100 µL of the cell suspension (2 x 10⁴ cells) to each Matrigel®-coated well.
-
Incubate for 4-18 hours at 37°C in a 5% CO₂ incubator.
-
(Optional) Stain the cells with Calcein-AM for 30 minutes for better visualization.
-
Capture images of the tube-like structures using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.
-
In Vivo Angiogenesis Assay
Matrigel Plug Assay
This in vivo assay assesses the pro-angiogenic activity of PAMP-12 by measuring the formation of new blood vessels into a subcutaneously implanted Matrigel® plug.
-
Materials:
-
Growth factor-reduced Matrigel®
-
PAMP-12 peptide
-
Heparin (optional, to stabilize growth factors)
-
6-8 week old immunodeficient mice (e.g., nude or SCID)
-
Pre-chilled syringes and needles
-
Drabkin's reagent for hemoglobin quantification
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
-
-
Protocol:
-
Thaw growth factor-reduced Matrigel® on ice.
-
On ice, mix PAMP-12 (at desired concentrations, e.g., 100 nM - 10 µM) with the liquid Matrigel®. A positive control (e.g., VEGF or bFGF) and a negative control (vehicle) should be included. Heparin can be added to the mixture.
-
Anesthetize the mice according to approved animal protocols.
-
Subcutaneously inject 0.5 mL of the Matrigel® mixture into the dorsal flank of the mice using a pre-chilled syringe. The Matrigel® will solidify into a plug at body temperature.
-
After 7-14 days, euthanize the mice and carefully excise the Matrigel® plugs.
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an index of blood vessel formation.
-
Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker such as anti-CD31 to visualize and quantify the microvessel density.
-
-
PAMP-12 is a multifaceted peptide with significant potential in angiogenesis research. Its dual receptor agonism on ACKR3 and MrgX2 suggests complex regulatory roles in vascular biology. The provided application notes and protocols offer a comprehensive framework for investigating the pro-angiogenic effects of PAMP-12. Researchers should carefully consider the distinct signaling pathways activated by PAMP-12 and the potential for context-dependent effects when designing and interpreting their studies. Further research is warranted to fully elucidate the downstream signaling events and the precise quantitative impact of PAMP-12 on the different stages of angiogenesis.
References
Application Notes and Protocols: PAMP-12 Unmodified in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proadrenomedullin N-terminal 12 peptide (PAMP-12) is an endogenous peptide fragment derived from proadrenomedullin. It has garnered significant interest in drug discovery due to its role as an agonist for the Mas-related G protein-coupled receptor X2 (MrgX2), a receptor implicated in neurogenic inflammation and mast cell activation. Furthermore, PAMP-12 also interacts with the atypical chemokine receptor 3 (ACKR3), which acts as a scavenger receptor, internalizing PAMP-12 and thus regulating its availability. This dual receptor interaction makes PAMP-12 a compelling subject for high-throughput screening (HTS) assays aimed at identifying novel modulators of these pathways.
These application notes provide a comprehensive overview and detailed protocols for utilizing unmodified PAMP-12 in various HTS assays to investigate its activity on MrgX2 and ACKR3.
PAMP-12 Signaling Pathways
PAMP-12 elicits distinct downstream effects depending on the receptor it engages.
-
MrgX2 Signaling: Upon binding to MrgX2, PAMP-12 activates canonical G protein-coupled receptor (GPCR) signaling cascades. This includes the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately resulting in an increase in intracellular calcium levels. MrgX2 activation by PAMP-12 can also lead to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G protein-independent signaling.
-
ACKR3 Signaling: In contrast, PAMP-12's interaction with ACKR3 does not trigger classical G protein-mediated signaling. Instead, it potently induces β-arrestin recruitment, leading to the rapid internalization of the receptor-ligand complex. This positions ACKR3 as
Application Notes and Protocols for Studying MRGPRX2 Activation using PAMP-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mas-related G protein-coupled receptor X2 (MRGPRX2) has emerged as a critical mediator of non-IgE-dependent mast cell activation, playing a significant role in inflammatory and pseudo-allergic reactions. PAMP-12 (Proadrenomedullin N-terminal 12-amino acid peptide) is an endogenous ligand for MRGPRX2 and serves as a valuable tool for studying the activation and signaling of this receptor.[1] These application notes provide detailed protocols for utilizing PAMP-12 to investigate MRGPRX2-mediated cellular responses, including calcium mobilization, mast cell degranulation, and downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative data for PAMP-12-induced MRGPRX2 activation from published studies.
Table 1: PAMP-12 Potency in MRGPRX2 Activation
| Parameter | Cell Line | Value | Reference |
| EC50 (Calcium Mobilization) | HEK-X2 | ~0.1 µM - 1 µM | [2] |
| EC50 (β-hexosaminidase Release) | LAD2 | Saturation at 10 µM | [2] |
| EC50 (General Agonist Activity) | - | 20-50 nM | [3] |
Table 2: PAMP-12 Induced Mast Cell Degranulation
| Cell Line | PAMP-12 Concentration | % β-hexosaminidase Release | Reference |
| LAD2 | 10 µM | 69 ± 1% |
Signaling Pathways & Experimental Workflows
MRGPRX2 Signaling Pathway Induced by PAMP-12
PAMP-12 binding to MRGPRX2 initiates a signaling cascade through the coupling of heterotrimeric G proteins, primarily Gαi and Gαq.[4] Activation of these G proteins leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[4] This increase in intracellular calcium is a critical event for mast cell degranulation. Furthermore, MRGPRX2 activation can lead to the phosphorylation of downstream effectors such as Extracellular signal-regulated kinases (ERK1/2) and the recruitment of β-arrestin, which can mediate receptor desensitization and internalization.[5][6]
Experimental Workflow for Studying MRGPRX2 Activation
A typical workflow to investigate the effects of PAMP-12 on MRGPRX2-expressing cells involves cell culture, stimulation with PAMP-12, and subsequent measurement of cellular responses such as calcium mobilization and degranulation.
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure intracellular calcium changes in response to PAMP-12 stimulation using a fluorescent calcium indicator like Fluo-8 AM.
Materials:
-
MRGPRX2-expressing cells (e.g., HEK-X2 or LAD2)
-
PAMP-12 (unmodified)
-
Fluo-8 AM calcium indicator dye
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Anhydrous DMSO
-
Pluronic® F-127 (optional)
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader with Ex/Em = 490/525 nm filters
Procedure:
-
Cell Seeding: Seed MRGPRX2-expressing cells in a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well and culture overnight.[7]
-
Dye Loading Solution Preparation:
-
Prepare a 2 to 5 mM stock solution of Fluo-8 AM in anhydrous DMSO.[8]
-
On the day of the experiment, prepare a working dye loading solution by diluting the Fluo-8 AM stock solution to a final concentration of 4-5 µM in HBSS with 20 mM HEPES.[8][9] The addition of Pluronic® F-127 (0.02-0.04%) can aid in dye solubilization.
-
-
Cell Loading:
-
Remove the culture medium from the cell plate.
-
Add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[8]
-
-
Washing (for medium removal kits):
-
Gently remove the dye loading solution.
-
Wash the cells twice with 200 µL of HBSS.[8]
-
-
PAMP-12 Stimulation and Measurement:
-
Prepare serial dilutions of PAMP-12 in HBSS.
-
Place the plate in a fluorescence microplate reader.
-
Set the reader to record fluorescence at Ex/Em = 490/525 nm.
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Add the PAMP-12 dilutions to the respective wells and continue recording the fluorescence intensity for at least 2-3 minutes to capture the peak response.[9]
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Normalize the data to the baseline fluorescence (F0) to get ΔF/F0.
-
Plot the dose-response curve and calculate the EC50 value.
-
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells upon stimulation with PAMP-12, serving as a marker for degranulation.
Materials:
-
Mast cells (e.g., LAD2)
-
PAMP-12 (unmodified)
-
Tyrode's buffer or HEPES buffer
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) in citrate (B86180) buffer (pH 4.5)
-
Stop solution: Glycine buffer (pH 10.7)
-
Triton X-100 (0.1-1%) for cell lysis (total release control)
-
96-well V-bottom and flat-bottom plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Preparation:
-
Wash mast cells (e.g., LAD2) three times with Tyrode's buffer.
-
Resuspend the cells in Tyrode's buffer at a concentration of 0.5-1 x 106 cells/mL.
-
Aliquot 50 µL of the cell suspension into each well of a 96-well V-bottom plate.[10]
-
-
Stimulation:
-
Prepare serial dilutions of PAMP-12 in Tyrode's buffer.
-
Add 50 µL of the PAMP-12 dilutions to the cells.
-
For negative control (spontaneous release), add 50 µL of buffer alone.
-
For positive control (total release), add 50 µL of 1% Triton X-100.
-
Incubate the plate at 37°C for 30 minutes.[11]
-
-
Reaction Termination and Supernatant Collection:
-
Stop the reaction by placing the plate on ice for 5 minutes.
-
Centrifuge the plate at 400 x g for 5 minutes at 4°C to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.[10]
-
-
Enzymatic Reaction:
-
To the wells containing the supernatant, add 50 µL of the pNAG substrate solution.
-
To determine the total enzyme content, lyse the cell pellets from the stimulation plate with 100 µL of 0.1% Triton X-100, and transfer 50 µL of the lysate to a separate flat-bottom plate containing 50 µL of pNAG substrate solution.
-
Incubate the plates at 37°C for 60-90 minutes.[12]
-
-
Measurement:
-
Stop the enzymatic reaction by adding 150 µL of stop solution to each well.[10]
-
Measure the absorbance at 405 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release using the following formula: % Release = [(ODstimulated - ODspontaneous) / (ODtotal - ODspontaneous)] x 100
-
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of phosphorylated ERK1/2 in response to PAMP-12 stimulation as an indicator of downstream MAPK pathway activation.
Materials:
-
MRGPRX2-expressing cells
-
PAMP-12 (unmodified)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Primary antibodies: anti-phospho-ERK1/2 (pERK1/2) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Stimulation:
-
Culture MRGPRX2-expressing cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to stimulation.
-
Stimulate the cells with the desired concentration of PAMP-12 for various time points (e.g., 1, 5, 15, 30 minutes).[6]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-pERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-total-ERK1/2 antibody to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK1/2 signal to the total ERK1/2 signal.
-
Conclusion
PAMP-12 is a robust and specific agonist for MRGPRX2, making it an indispensable tool for investigating the receptor's role in mast cell biology and related inflammatory conditions. The detailed protocols provided herein offer a comprehensive guide for researchers to reliably study PAMP-12-induced MRGPRX2 activation and its downstream consequences. These assays are fundamental for screening potential MRGPRX2 modulators and advancing the development of novel therapeutics targeting mast cell-mediated diseases.
References
- 1. Modulation of the Mas-Related G Protein-Coupled Receptor X2 (MRGPRX2) by Xenobiotic Compounds and Its Relevance to Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K-Interconnection between Early and Late Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-arrestin-1 and β-arrestin-2 Restrain MRGPRX2-Triggered Degranulation and ERK1/2 Activation in Human Skin Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Authentic and Ectopically Expressed MRGPRX2 Elicit Similar Mechanisms to Stimulate Degranulation of Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 9. logosbio.com [logosbio.com]
- 10. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 11. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abmgood.com [abmgood.com]
Application Notes and Protocols for PAMP-12 Unmodified in Mast Cell Activation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells of the immune system, playing a central role in allergic reactions and inflammatory responses. Their activation, leading to the release of potent inflammatory mediators, is a key area of study for understanding and modulating these processes. Pathogen-Associated Molecular Patterns (PAMPs) are conserved molecular motifs on microorganisms that are recognized by Pattern Recognition Receptors (PRRs) on immune cells, including mast cells, triggering an immune response.[1][2][3]
This document provides detailed application notes and protocols for studying the effects of PAMP-12, an unmodified peptide, on mast cell activation. While direct literature on "PAMP-12 unmodified" is limited, based on the activity of similar peptide PAMPs, it is hypothesized to activate mast cells through specific G-protein coupled receptors, such as the Mas-related G protein-coupled receptor X2 (MRGPRX2).[4] These protocols are designed to enable researchers to investigate the pro-inflammatory potential of PAMP-12 by measuring key markers of mast cell activation, including intracellular calcium mobilization and degranulation.
Data Presentation: Summary of Expected Quantitative Data
The following tables present hypothetical yet plausible quantitative data that could be obtained from the described assays when studying the effect of PAMP-12 on mast cell activation. These tables are intended to serve as a template for data organization and presentation.
Table 1: PAMP-12 Induced Mast Cell Degranulation (β-Hexosaminidase Release)
| PAMP-12 Concentration (µM) | % β-Hexosaminidase Release (Mean ± SD) |
| 0 (Control) | 5.2 ± 1.1 |
| 0.1 | 15.8 ± 2.5 |
| 1 | 35.4 ± 4.1 |
| 10 | 68.2 ± 5.9 |
| 100 | 85.7 ± 6.3 |
| Ionomycin (B1663694) (Positive Control) | 95.3 ± 3.8 |
Table 2: PAMP-12 Induced Intracellular Calcium Mobilization
| PAMP-12 Concentration (µM) | Peak [Ca²⁺]i (nM) (Mean ± SD) | Time to Peak (seconds) (Mean ± SD) |
| 0 (Control) | 105 ± 15 | N/A |
| 0.1 | 250 ± 35 | 45 ± 8 |
| 1 | 580 ± 62 | 32 ± 6 |
| 10 | 950 ± 88 | 21 ± 4 |
| 100 | 1200 ± 110 | 15 ± 3 |
| Thapsigargin (B1683126) (Positive Control) | 1500 ± 130 | 180 ± 25 |
Experimental Protocols
I. Mast Cell Culture
A. Cell Lines:
-
RBL-2H3 (Rat Basophilic Leukemia): A commonly used mast cell line that is a reliable model for studying IgE-mediated degranulation.[5]
-
LAD2 (Human Mast Cell Line): A human mast cell line that requires stem cell factor (SCF) for growth and provides a relevant human model.
-
Bone Marrow-Derived Mast Cells (BMMCs): Primary mast cells derived from mouse bone marrow, offering a more physiologically relevant model.
B. Culture Conditions:
-
RBL-2H3: Culture in Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1 mM L-glutamine.
-
LAD2: Culture in StemPro-34 SFM medium supplemented with 100 ng/mL recombinant human Stem Cell Factor (rhSCF), 2 mM L-glutamine, and 1% Penicillin-Streptomycin.
-
BMMCs: Differentiate bone marrow cells from mice in RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, 10 ng/mL recombinant murine Interleukin-3 (rmIL-3), and 10 ng/mL rmSCF for 4-6 weeks.[6]
II. Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker of mast cell degranulation.[5][7][8][9]
A. Materials:
-
Mast cells (RBL-2H3, LAD2, or BMMCs)
-
PAMP-12 (unmodified peptide)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase[9]
-
Stop Solution (e.g., 0.4 M Glycine, pH 10.7)[7]
-
96-well plates (V-bottom for cells, flat-bottom for assay)[9]
-
Plate reader capable of measuring absorbance at 405 nm.
B. Protocol:
-
Seed mast cells in a 96-well V-bottom plate at a density of 5 x 10⁴ cells/well.[7]
-
Wash the cells twice with Tyrode's buffer by centrifuging the plate at 300 x g for 5 minutes and carefully aspirating the supernatant.[9]
-
Resuspend the cells in 50 µL of Tyrode's buffer.
-
Prepare serial dilutions of PAMP-12 in Tyrode's buffer.
-
Add 50 µL of the PAMP-12 dilutions to the respective wells. For controls, add 50 µL of buffer (negative control) or a known secretagogue like ionomycin (positive control).[9]
-
Incubate the plate at 37°C for 30-60 minutes.[9]
-
To stop the reaction, place the plate on ice for 5 minutes, then centrifuge at 400 x g for 5 minutes at 4°C.[6][9]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
To determine the total β-hexosaminidase content, lyse the remaining cells by adding 50 µL of Lysis Buffer to each well of the original plate and mix thoroughly.[6][7]
-
Transfer 50 µL of the cell lysate to another 96-well flat-bottom plate.
-
Prepare the pNAG substrate solution (1 mM in 0.1 M citrate (B86180) buffer, pH 4.5).
-
Add 50 µL of the pNAG solution to each well containing supernatant or lysate.
-
Stop the enzymatic reaction by adding 150 µL of Stop Solution to each well.[9]
-
Read the absorbance at 405 nm using a plate reader.
-
Calculation of % Degranulation: % Release = (Absorbance of Supernatant / Absorbance of Total Lysate) x 100
III. Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) upon mast cell stimulation, a critical early event in the activation cascade.[10][11][12][13][14]
A. Materials:
-
Mast cells
-
PAMP-12
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)[10][11]
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) with and without calcium
-
Fluorescence microscope or plate reader with kinetic reading capabilities.
B. Protocol:
-
Seed mast cells on glass-bottom dishes or black-walled, clear-bottom 96-well plates and allow them to adhere overnight.
-
Prepare a loading buffer containing 2-5 µM of a calcium-sensitive dye (e.g., Fluo-4 AM) and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and incubate the cells with the loading buffer at 37°C for 30-45 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing calcium to each well.
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add PAMP-12 at the desired concentration and continue to record the fluorescence intensity over time (typically for 5-10 minutes).
-
As a positive control, use an agent like thapsigargin to induce calcium release from intracellular stores.[11]
-
The change in fluorescence intensity is proportional to the change in intracellular calcium concentration. Data is often presented as a ratio of fluorescence relative to the baseline (F/F₀) or as an estimated calcium concentration after calibration.
Visualizations
Signaling Pathway of PAMP-12 in Mast Cell Activation
Caption: PAMP-12 signaling pathway in mast cells.
Experimental Workflow for β-Hexosaminidase Release Assay
Caption: Workflow for β-Hexosaminidase Assay.
Logical Relationship of Mast Cell Activation Events
Caption: Key events in mast cell activation.
References
- 1. Mast cell - Wikipedia [en.wikipedia.org]
- 2. Frontiers | TLR signaling in mast cells: common and unique features [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. Action of substance P and PAMP(9-20) on different excitation sites of MRGPRX2 induces differences in mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmgood.com [abmgood.com]
- 8. Detecting degranulation via hexosaminidase assay [protocols.io]
- 9. Mast Cell Degranulation Assay to Study the Effect of a Target Chemical [jove.com]
- 10. Calcium Imaging of Nerve-Mast Cell Signaling in the Human Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Peritoneum-derived Mast Cells and Their Functional Characterization with Ca2+-imaging and Degranulation Assays [jove.com]
- 12. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real-Time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells | Springer Nature Experiments [experiments.springernature.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating PAMP-12 Mediated Vasodilation
For Researchers, Scientists, and Drug Development Professionals
Introduction
PAMP-12, the C-terminal 12-amino-acid fragment of Proadrenomedullin N-terminal 20 peptide (PAMP-20), is a biologically active peptide known to elicit a hypotensive response in vivo. While this effect suggests a role in vasodilation, current evidence strongly indicates that PAMP-12 does not act as a direct vasodilator on vascular smooth muscle. Instead, its primary mechanism of action is believed to be the potent activation of the Mas-related G-protein coupled receptor X2 (MRGPRX2), which is predominantly expressed on mast cells.
Activation of MRGPRX2 by PAMP-12 triggers mast cell degranulation, leading to the release of a variety of potent vasoactive mediators, including histamine. These mediators then act on the surrounding vasculature to cause vasodilation and increase vascular permeability, ultimately contributing to a decrease in systemic blood pressure.
These application notes provide a comprehensive guide for researchers investigating the indirect vasodilatory mechanisms of PAMP-12. The protocols outlined below are designed to elucidate the signaling cascade from MRGPRX2 activation in mast cells to the subsequent vascular responses.
Data Presentation
The following tables summarize the key quantitative data related to PAMP-12's biological activity, providing a basis for experimental design and data interpretation.
Table 1: PAMP-12 Activity on MRGPRX2 Receptor
| Parameter | Cell Line | EC50 Value | Reference |
| Inhibition of Forskolin-induced cAMP accumulation | CHO cells expressing human MRGPRX2 | 57.2 nM | [1][2][3] |
| Calcium Mobilization | CHO cells expressing human MRGPRX2 | 41 nM | [1] |
Table 2: Comparative Potency of Vasoactive Peptides
| Peptide | Relative Potency (Vasodepressor Effect) | Species | Reference |
| Adrenomedullin (ADM) | > PAMP > PAMP(12-20) | Rat, Cat |
Signaling Pathways and Experimental Workflows
To facilitate a clear understanding of the proposed mechanisms and experimental designs, the following diagrams are provided in Graphviz DOT language.
Caption: Proposed signaling pathway for PAMP-12-induced indirect vasodilation.
Caption: Experimental workflow for investigating indirect vasodilation by PAMP-12.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to investigate the indirect vasodilatory effects of PAMP-12.
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol describes the methodology for assessing the ability of PAMP-12 to induce degranulation in a mast cell line.
Materials:
-
PAMP-12 (human, unmodified)
-
Mast cell line (e.g., LAD2 or RBL-2H3 cells)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Tyrode's buffer (137 mM NaCl, 2.7 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 0.4 mM NaH₂PO₄, 5.6 mM Glucose, 10 mM HEPES, pH 7.4)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
0.1 M citrate (B86180) buffer, pH 4.5
-
0.1 M carbonate buffer, pH 10.5
-
Triton X-100
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Culture: Culture mast cells according to standard protocols. For RBL-2H3 cells, sensitize with anti-DNP IgE (1 µg/mL) for 24 hours prior to the experiment if a positive control for IgE-mediated degranulation is desired.
-
Cell Seeding: Seed the mast cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.
-
Cell Washing: Gently wash the cells twice with Tyrode's buffer.
-
PAMP-12 Stimulation: Add 100 µL of Tyrode's buffer containing various concentrations of PAMP-12 (e.g., 1 nM to 10 µM) to the wells. Include a vehicle control (Tyrode's buffer alone) and a positive control for degranulation (e.g., ionomycin (B1663694) or antigen for sensitized cells).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate. This supernatant contains the released β-hexosaminidase.
-
Cell Lysis: To the remaining cells in the original plate, add 50 µL of 0.5% Triton X-100 in Tyrode's buffer to lyse the cells and release the remaining intracellular β-hexosaminidase.
-
Enzyme Reaction: To both the supernatant and the cell lysate plates, add 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5).
-
Incubation: Incubate the plates at 37°C for 1 hour.
-
Stop Reaction: Stop the reaction by adding 150 µL of 0.1 M carbonate buffer, pH 10.5.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: Calculate the percentage of β-hexosaminidase release for each concentration of PAMP-12 using the following formula: % Release = [Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Cell Lysate)] x 100
Protocol 2: Isolated Aortic Ring Vasorelaxation Assay
This protocol describes the methodology for assessing the vasodilatory effect of the supernatant from PAMP-12-stimulated mast cells on isolated arterial segments.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM Glucose)
-
Phenylephrine (B352888) (PE) or Potassium Chloride (KCl)
-
Supernatant collected from Protocol 1
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Aortic Ring Preparation: Euthanize a rat by an approved method and excise the thoracic aorta. Carefully clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit solution. Cut the aorta into 2-3 mm wide rings.
-
Endothelium Integrity Check (Optional but Recommended): In some rings, gently rub the luminal surface with a fine wire to denude the endothelium. The integrity of the endothelium can be tested by pre-contracting the rings with phenylephrine (1 µM) and then adding acetylcholine (B1216132) (10 µM). A relaxation of >80% indicates an intact endothelium, while a relaxation of <10% indicates successful denudation.
-
Mounting: Mount the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂. Apply a resting tension of 1.5-2.0 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.
-
Pre-contraction: After equilibration, contract the aortic rings with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM) until a stable plateau is reached.
-
Application of Supernatant: Add cumulative concentrations of the supernatant collected from PAMP-12-stimulated mast cells (from Protocol 1) to the organ bath. As a control, add supernatant from unstimulated mast cells.
-
Measurement of Relaxation: Record the changes in isometric tension. Express the relaxation as a percentage of the pre-contraction induced by phenylephrine or KCl.
-
Data Analysis: Construct concentration-response curves for the vasorelaxant effect of the supernatant.
Protocol 3: Mechanistic Investigation of Vasodilation
This protocol outlines the steps to investigate the involvement of the endothelium and key vasodilatory pathways.
Materials:
-
Same as Protocol 2
-
Nω-Nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase (NOS)
-
Indomethacin, an inhibitor of cyclooxygenase (COX)
Procedure:
-
Follow Protocol 2 for aortic ring preparation, mounting, and pre-contraction.
-
Inhibitor Incubation: Before pre-contracting the aortic rings, incubate a subset of rings with one of the following inhibitors for 30 minutes:
-
L-NAME (e.g., 100 µM) to investigate the role of nitric oxide.
-
Indomethacin (e.g., 10 µM) to investigate the role of prostaglandins.
-
-
Endothelium Denudation: Use endothelium-denuded rings (prepared as described in Protocol 2) to assess the role of the endothelium.
-
Repeat Vasorelaxation Assay: After incubation with the inhibitors or using endothelium-denuded rings, repeat the vasorelaxation experiment as described in Protocol 2 by adding the supernatant from PAMP-12-stimulated mast cells.
-
Data Comparison: Compare the concentration-response curves obtained in the presence and absence of the inhibitors and in endothelium-intact versus endothelium-denuded rings. A significant rightward shift or a reduction in the maximal relaxation in the presence of an inhibitor or after endothelium removal indicates the involvement of that specific pathway.
Conclusion
The provided application notes and protocols offer a robust framework for investigating the indirect vasodilatory mechanisms of PAMP-12. By focusing on the activation of mast cells via the MRGPRX2 receptor and the subsequent release of vasoactive mediators, researchers can gain a comprehensive understanding of PAMP-12's role in regulating vascular tone and blood pressure. The quantitative data and visual workflows are intended to guide experimental design and facilitate the interpretation of results in this important area of research.
References
- 1. Regional vascular response to ProAngiotensin-12 (PA12) through the rat arterial system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Neuronal substance P-driven MRGPRX2-dependent mast cell degranulation products differentially promote vascular permeability [frontiersin.org]
PAMP-12 Unmodified: A Versatile Tool for Interrogating G-Protein Coupled Receptor Signaling
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proadrenomedullin N-terminal 12 peptide (PAMP-12) is an endogenous peptide derived from the post-translational processing of the adrenomedullin (B612762) precursor. It has emerged as a valuable pharmacological tool for the study of G-protein coupled receptors (GPCRs), exhibiting distinct signaling profiles at different receptors. PAMP-12 is a potent agonist for the Mas-related G-protein coupled receptor member X2 (MrgX2), a receptor implicated in mast cell activation and inflammatory responses.[1] Conversely, it also binds to the atypical chemokine receptor 3 (ACKR3), where it primarily induces β-arrestin recruitment and receptor internalization without activating classical G-protein signaling pathways.[2][3] This differential activity makes PAMP-12 an excellent probe for dissecting biased signaling and for characterizing the distinct functional roles of these two important GPCRs.
These application notes provide a summary of the utility of PAMP-12 (unmodified) in GPCR research, along with detailed protocols for key cellular assays to characterize its activity.
Data Presentation
The following tables summarize the quantitative data for PAMP-12 activity at human MrgX2 and ACKR3 receptors from various functional assays.
Table 1: PAMP-12 Potency (EC50) at MrgX2 and ACKR3
| Receptor | Assay Type | Cell Line | EC50 (nM) | Reference |
| MrgX2 | β-Arrestin 2 Recruitment | HEK293 | ~20-57.2 | [1][4] |
| MrgX2 | Calcium Mobilization | HEK293 | ~20-50 | [1][5] |
| ACKR3 | β-Arrestin 2 Recruitment | HEK293 | 839 | [2] |
Table 2: PAMP-12 Signaling Profile at MrgX2 and ACKR3
| Receptor | G-Protein Coupling | β-Arrestin Recruitment | ERK Phosphorylation | Receptor Internalization | Reference |
| MrgX2 | Yes (Gαq/11) | Yes | Yes | Yes | [2][6] |
| ACKR3 | No | Yes | No | Yes | [2][3] |
Experimental Protocols
Herein, we provide detailed protocols for assays commonly used to study the effects of PAMP-12 on GPCRs.
Protocol 1: β-Arrestin 2 Recruitment Assay
This protocol is designed to measure the recruitment of β-arrestin 2 to either MrgX2 or ACKR3 upon stimulation with PAMP-12 using a bioluminescence resonance energy transfer (BRET) assay.
Materials:
-
HEK293 cells
-
Expression plasmids for GPCR-RLuc (Renilla luciferase) and β-arrestin 2-YFP (Yellow Fluorescent Protein)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
PAMP-12 (unmodified)
-
Coelenterazine (B1669285) h (luciferase substrate)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
White, clear-bottom 96-well plates
-
BRET-compatible plate reader
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293 cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the GPCR-RLuc and β-arrestin 2-YFP plasmids according to the manufacturer's protocol for your chosen transfection reagent.
-
24 hours post-transfection, detach the cells and seed them into a white, clear-bottom 96-well plate at a density of 35,000-50,000 cells per well.
-
Incubate the plate for an additional 24 hours at 37°C in a 5% CO2 incubator.
-
-
Ligand Stimulation:
-
Prepare serial dilutions of PAMP-12 in assay buffer.
-
Carefully remove the culture medium from the wells and replace it with the PAMP-12 dilutions. Include a vehicle control (assay buffer with no PAMP-12).
-
Incubate the plate for 30 minutes at 37°C.
-
-
BRET Measurement:
-
Add coelenterazine h to each well to a final concentration of 5 µM.
-
Immediately measure the luminescence at two wavelengths: one for the Rluc emission (~480 nm) and one for the YFP emission (~530 nm) using a BRET-compatible plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the emission at the acceptor wavelength (530 nm) by the emission at the donor wavelength (480 nm).
-
Subtract the background BRET signal (from cells expressing only the Rluc construct) from all readings.
-
Plot the net BRET ratio against the logarithm of the PAMP-12 concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.
-
Protocol 2: Receptor Internalization Assay
This protocol describes a method to visualize and quantify the internalization of ACKR3 or MrgX2 upon PAMP-12 stimulation using immunofluorescence.
Materials:
-
HEK293 cells stably or transiently expressing N-terminally FLAG-tagged GPCRs
-
PAMP-12 (unmodified)
-
Anti-FLAG primary antibody
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)
-
Blocking buffer (e.g., PBS with 5% BSA)
-
Mounting medium with DAPI
-
Confocal microscope
Procedure:
-
Cell Seeding:
-
Seed HEK293 cells expressing the FLAG-tagged GPCR onto glass coverslips in a 24-well plate.
-
-
Ligand Stimulation:
-
Treat the cells with the desired concentration of PAMP-12 (e.g., 1 µM) or vehicle control for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.
-
-
Immunostaining:
-
Wash the cells with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with anti-FLAG primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using mounting medium with DAPI.
-
Image the cells using a confocal microscope.
-
Quantify receptor internalization by measuring the intensity of intracellular fluorescent puncta relative to the total cell fluorescence.
-
Protocol 3: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is for detecting the phosphorylation of ERK1/2 in response to PAMP-12 stimulation of MrgX2.
Materials:
-
HEK293 cells expressing MrgX2
-
PAMP-12 (unmodified)
-
Serum-free cell culture medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed HEK293-MrgX2 cells in a 6-well plate.
-
Once the cells reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 12-16 hours.
-
-
Ligand Stimulation:
-
Treat the cells with various concentrations of PAMP-12 for a short time course (e.g., 0, 2, 5, 10, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Reprobing for Total ERK:
-
Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for both phospho-ERK1/2 and total ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal.
-
Protocol 4: Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration in MrgX2-expressing cells upon stimulation with PAMP-12 using a fluorescent plate reader (e.g., FLIPR).
Materials:
-
HEK293 cells stably expressing MrgX2
-
PAMP-12 (unmodified)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Black, clear-bottom 96-well plates
-
Fluorescent plate reader with liquid handling capabilities (e.g., FLIPR)
Procedure:
-
Cell Seeding:
-
Seed HEK293-MrgX2 cells into a black, clear-bottom 96-well plate and grow overnight.
-
-
Dye Loading:
-
Remove the growth medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at 37°C.
-
-
Calcium Measurement:
-
Place the plate in the fluorescent plate reader.
-
Establish a baseline fluorescence reading.
-
Use the instrument's liquid handler to add different concentrations of PAMP-12 to the wells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of PAMP-12.
-
Plot the peak response against the logarithm of the PAMP-12 concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50.
-
Visualization of Signaling Pathways and Workflows
Caption: PAMP-12 signaling at ACKR3 and MrgX2.
Caption: Experimental workflow for studying PAMP-12.
Caption: PAMP-12's dual receptor agonism.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PAMP-12 Technical Support Center: Troubleshooting Solubility and Preparation
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues related to the solubility and preparation of unmodified PAMP-12 peptide.
Frequently Asked Questions (FAQs)
Q1: What is PAMP-12 and what are its key biological functions?
PAMP-12, or Proadrenomedullin N-terminal 12 peptide, is an endogenous peptide fragment corresponding to amino acids 9-20 of human proadrenomedullin.[1] Its amino acid sequence is FRKKWNKWALSR-NH2. PAMP-12 is known to be a potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1] It also interacts with the atypical chemokine receptor 3 (ACKR3), where it induces β-arrestin recruitment and receptor internalization without initiating classical G-protein signaling.[2][3][4][5]
Q2: What are the general solubility characteristics of PAMP-12?
Based on its amino acid sequence, which is rich in basic residues (Lysine and Arginine), PAMP-12 is a basic peptide. This characteristic is a key determinant of its solubility. Several suppliers provide general solubility data, which is summarized in the table below.
Quantitative Data Summary
Table 1: Solubility of Unmodified PAMP-12
| Solvent | Concentration | Reference |
| Water | up to 1 mg/mL | |
| PBS (pH 7.2) | up to 10 mg/mL | [1] |
| DMF | up to 50 mg/mL | [1] |
| DMSO | up to 10 mg/mL | [1] |
Troubleshooting Guide
Issue: My lyophilized PAMP-12 powder is difficult to dissolve in water.
-
Possible Cause: PAMP-12 is a basic peptide, and its solubility in neutral water can be limited, especially at higher concentrations.
-
Troubleshooting Steps:
-
Confirm the basics: Before reconstitution, centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Use a slightly acidic solution: Since PAMP-12 is basic, its solubility is enhanced in slightly acidic conditions. Try dissolving the peptide in a small amount of 10% acetic acid and then dilute it to the desired concentration with your experimental buffer.
-
Sonication: To aid dissolution, briefly sonicate the solution. This can help break up any small aggregates.
-
Gentle warming: Gentle warming of the solution can also improve solubility. However, avoid excessive heat as it may degrade the peptide.
-
Issue: I observe precipitation or cloudiness in my PAMP-12 solution after reconstitution.
-
Possible Cause: This may indicate that the solubility limit has been exceeded in the chosen solvent or that the peptide is aggregating. Aggregation can be influenced by factors such as pH, ionic strength, and temperature.
-
Troubleshooting Steps:
-
Re-evaluate the solvent: If you are using a neutral buffer, consider switching to a slightly acidic buffer as mentioned above.
-
Adjust the concentration: The observed precipitation may be due to supersaturation. Try preparing a more dilute stock solution.
-
Optimize buffer conditions: The composition of your buffer can impact peptide solubility. If possible, test different buffer systems to find one that is optimal for PAMP-12.
-
Storage: Ensure that the reconstituted peptide is stored correctly to prevent precipitation over time. For short-term storage, 4°C is acceptable, but for long-term storage, it is recommended to aliquot and store at -20°C or -80°C.[6] Avoid repeated freeze-thaw cycles.[6]
-
Issue: I am seeing inconsistent results in my cell-based assays using PAMP-12.
-
Possible Cause: Inconsistent results can stem from inaccurate peptide concentration due to incomplete dissolution, peptide degradation, or aggregation.
-
Troubleshooting Steps:
-
Ensure complete dissolution: Before use, visually inspect your PAMP-12 solution to ensure it is clear and free of particulates. If necessary, repeat the sonication step.
-
Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared PAMP-12 solutions to minimize the impact of potential degradation.
-
Proper storage of stock solutions: If using a stock solution, ensure it has been stored properly in aliquots at -20°C or -80°C and that the aliquot has not been subjected to multiple freeze-thaw cycles.[6]
-
Validate peptide activity: If possible, perform a simple functional assay to confirm the biological activity of your PAMP-12 stock.
-
Experimental Protocols
Protocol 1: Reconstitution of PAMP-12 for Cell-Based Assays
This protocol provides a general guideline for reconstituting lyophilized PAMP-12 for use in typical cell-based assays.
-
Preparation:
-
Allow the vial of lyophilized PAMP-12 to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure the peptide powder is at the bottom.
-
-
Reconstitution:
-
Based on the desired stock concentration and the amount of peptide in the vial, calculate the required volume of solvent.
-
For a stock solution in a buffer compatible with your cell-based assay (e.g., sterile PBS, pH 7.2), add the calculated volume of the buffer to the vial.
-
If solubility in the buffer is an issue, first dissolve the peptide in a small volume of sterile, distilled water or a slightly acidic solution (e.g., 10% acetic acid), and then dilute with the experimental buffer to the final volume.
-
Gently vortex or pipette the solution to mix.
-
-
Solubilization Assistance:
-
If the peptide does not fully dissolve, sonicate the vial in a water bath for a few minutes.
-
Gentle warming (e.g., 37°C for a short period) can also be applied.
-
-
Sterilization and Storage:
-
For sterile applications, filter the reconstituted peptide solution through a 0.22 µm filter.
-
For immediate use, the solution can be kept at 4°C.
-
For long-term storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C.[6]
-
Signaling Pathways and Experimental Workflows
PAMP-12 Signaling through MRGPRX2
PAMP-12 binding to MRGPRX2 initiates a canonical G-protein signaling cascade, leading to the activation of Phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, resulting in a measurable increase in cytosolic calcium concentration.
Caption: PAMP-12 induced MRGPRX2 signaling pathway.
PAMP-12 Interaction with ACKR3
The interaction of PAMP-12 with ACKR3 does not lead to classical G-protein activation. Instead, it promotes the recruitment of β-arrestin, which subsequently mediates the internalization of the receptor-ligand complex. This process is thought to regulate the bioavailability of PAMP-12.[2][3][4][5]
Caption: PAMP-12 interaction and internalization with ACKR3.
Experimental Workflow: PAMP-12 Calcium Mobilization Assay
This workflow outlines the key steps for measuring PAMP-12 induced calcium mobilization in cells expressing MRGPRX2.
Caption: Workflow for a PAMP-12 calcium mobilization assay.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preventing PAMP-12 unmodified aggregation in solution.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of PAMP-12 (unmodified) in solution.
Understanding PAMP-12 Aggregation
PAMP-12 is a 12-amino acid, C-terminally amidated peptide with the sequence FRKKWNKWALSR-NH2. Its high net positive charge at neutral pH, due to the presence of multiple basic residues (Arginine and Lysine), and the inclusion of hydrophobic and aromatic amino acids (Phenylalanine, Tryptophan, Leucine, and Alanine), contribute to its potential for aggregation. Aggregation is a common issue with peptides, leading to loss of biological activity, reduced solubility, and challenges in experimental reproducibility. This guide provides strategies to mitigate these issues.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of PAMP-12 in solution.
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dissolving the peptide. | - Incorrect solvent: The peptide may not be soluble in the initial solvent. - pH is near the isoelectric point (pI): Peptides are least soluble at their pI. - High peptide concentration: The concentration may exceed the solubility limit. | - Use a different solvent: Start with sterile, purified water. If solubility is still an issue, try a small amount of a polar organic solvent like acetonitrile (B52724) or DMSO before adding an aqueous buffer. - Adjust the pH: Since PAMP-12 is highly basic (theoretical pI ~12.5), ensure the buffer pH is well below this value (e.g., pH 4-7) to maintain a high net positive charge, which promotes repulsion between peptide molecules. - Dissolve at a lower concentration: Start with a lower concentration and gradually increase if needed. |
| Solution becomes cloudy or forms a precipitate over time. | - Aggregation due to environmental factors: Changes in temperature, pH, or exposure to air can induce aggregation. - Interaction with container surfaces: Peptides can adsorb to certain plastics. - Freeze-thaw cycles: Repeated freezing and thawing can promote aggregation. | - Optimize buffer conditions: Use a buffer with a pH of 5-6. Consider adding anti-aggregation excipients like L-arginine (50-100 mM). - Use appropriate containers: Store peptide solutions in low-protein-binding tubes (e.g., siliconized or polypropylene). - Aliquot the peptide solution: After initial solubilization, divide the stock solution into single-use aliquots to avoid multiple freeze-thaw cycles. |
| Loss of biological activity in assays. | - Peptide aggregation: Aggregated peptides are often inactive. - Adsorption to labware: The peptide may be sticking to pipette tips, plates, or tubes. - Chemical degradation: Oxidation of Tryptophan residues can occur. | - Confirm peptide is in a monomeric state: Use techniques like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC) to check for aggregates before use. - Use low-binding labware: Utilize low-protein-binding pipette tips and microplates. - Prepare fresh solutions: For critical experiments, prepare the peptide solution fresh and use it immediately. Store stock solutions under an inert gas (e.g., argon or nitrogen) to minimize oxidation. |
| Inconsistent results between experiments. | - Variability in peptide stock solution: Incomplete solubilization or aggregation in the stock solution can lead to inconsistent concentrations in working solutions. - Differences in solution preparation: Minor variations in pH, buffer composition, or handling can affect peptide stability. | - Ensure complete initial solubilization: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect for any particulate matter. - Standardize protocols: Maintain a consistent and detailed protocol for peptide solubilization, storage, and handling across all experiments. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving PAMP-12?
For initial solubilization, sterile, deionized water is recommended. Due to its basic nature, a slightly acidic buffer (pH 5-6) can also be used to enhance solubility and stability. For peptides that are difficult to dissolve, a small amount of an organic solvent such as acetonitrile or DMSO can be used to first wet the peptide before adding the aqueous buffer.
2. How should I store PAMP-12 solutions?
Lyophilized PAMP-12 should be stored at -20°C or -80°C in a desiccator. Once in solution, it is best to prepare single-use aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles. For short-term storage (a few days), solutions can be kept at 4°C. The shelf-life of peptides in solution is limited, especially for those containing tryptophan, which is susceptible to oxidation.[1]
3. What is the theoretical isoelectric point (pI) of PAMP-12 and why is it important?
The theoretical pI of PAMP-12 (FRKKWNKWALSR-NH2) is approximately 12.5. The pI is the pH at which the peptide has a net neutral charge. Peptides are typically least soluble at their pI. Therefore, to prevent aggregation, it is crucial to use a buffer with a pH that is at least 2 units away from the pI. For PAMP-12, a buffer with a pH between 4 and 7 is recommended.
4. Can I use additives to prevent PAMP-12 aggregation?
Yes, certain excipients can help prevent peptide aggregation. L-arginine (at concentrations of 50-100 mM) is a common additive used to increase the solubility and stability of peptides. Non-ionic surfactants like Tween 20 or Tween 80 can also be used, but their compatibility with your specific assay should be verified.
5. How can I detect PAMP-12 aggregation?
Several biophysical techniques can be used to detect and characterize peptide aggregation:
-
Visual Inspection: The simplest method is to look for cloudiness or precipitate in the solution.
-
UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance at higher wavelengths (e.g., 340-600 nm).
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and is very sensitive to the presence of aggregates.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds to amyloid-like fibrillar aggregates, resulting in a significant increase in fluorescence.
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and can be used to quantify the amount of monomeric versus aggregated peptide.
Experimental Protocols
Protocol 1: Solubilization of PAMP-12
-
Allow the lyophilized PAMP-12 vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the required volume of sterile, deionized water or a suitable buffer (e.g., 20 mM Sodium Acetate, pH 5.5) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Gently vortex or swirl the vial to dissolve the peptide. If necessary, a brief sonication in a water bath can be used to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If the peptide does not fully dissolve, consider using a small amount (e.g., 10-20% of the final volume) of an organic solvent like acetonitrile to first dissolve the peptide, followed by the addition of the aqueous buffer.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
-
Prepare a ThT stock solution: Dissolve Thioflavin T in a suitable buffer (e.g., 25 mM phosphate (B84403) buffer, pH 7.0) to a final concentration of 1 mM. Filter the solution through a 0.22 µm filter. Store protected from light at 4°C.
-
Prepare PAMP-12 samples: Prepare PAMP-12 solutions at the desired concentration in the buffer of interest. Include a buffer-only control.
-
Incubate samples: Incubate the PAMP-12 solutions under conditions that may promote aggregation (e.g., elevated temperature, agitation).
-
Prepare assay plate: In a black, clear-bottom 96-well plate, add 10 µL of the PAMP-12 sample (or control) to each well.
-
Add ThT working solution: Prepare a ThT working solution by diluting the stock solution to 10-20 µM in the assay buffer. Add 190 µL of the ThT working solution to each well.
-
Measure fluorescence: Immediately measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.
Visualizations
Caption: PAMP-12 aggregation pathway from soluble monomers to insoluble fibrils.
Caption: Experimental workflow for monitoring PAMP-12 aggregation.
References
How to reduce non-specific binding of PAMP-12 in assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce non-specific binding of PAMP-12 in their assays.
Frequently Asked Questions (FAQs)
Q1: We are observing high background noise in our PAMP-12 ELISA. What is the most likely cause?
High background in a PAMP-12 assay is frequently due to the peptide's inherent physicochemical properties. PAMP-12 has a strongly positive charge at neutral pH due to a high content of lysine (B10760008) and arginine residues. This cationic nature can lead to non-specific binding through electrostatic interactions with negatively charged surfaces of standard polystyrene microplates.
Q2: How can we mitigate the non-specific binding of PAMP-12 to the assay plate?
Several strategies can be employed:
-
Blocking Buffer Optimization: The choice of blocking buffer is critical. While standard blockers like Bovine Serum Albumin (BSA) and non-fat dry milk are good starting points, you may need to optimize their concentrations or try alternative blockers.[1][2]
-
Buffer Additives: Incorporating additives into your assay and wash buffers can significantly reduce electrostatic interactions. This includes increasing the salt concentration or adding non-ionic detergents.[3]
-
Plate Type: Consider using plates with a different surface chemistry, such as those with a neutral or hydrophilic coating, to minimize charge-based interactions.
Q3: What are the recommended blocking agents for a cationic peptide like PAMP-12?
A variety of blocking agents can be tested to find the most effective one for your specific assay system. Casein-based blockers are often more effective than BSA at preventing non-specific binding of certain proteins.[4] Additionally, commercially available protein-free blocking buffers can be an excellent option to avoid any potential cross-reactivity with protein-based blockers.[5]
Q4: Can the wash steps be improved to reduce high background?
Yes, optimizing the wash steps is a crucial part of reducing background noise.[6][7] Consider the following adjustments:
-
Increase the number of wash cycles: Instead of 3-4 washes, try 5-6 cycles.
-
Increase the soaking time: Allow the wash buffer to incubate in the wells for a few minutes during each wash step to more effectively remove unbound reagents.
-
Add a non-ionic detergent: Including a low concentration of Tween-20 (e.g., 0.05%) in your wash buffer is a standard and effective practice for reducing non-specific binding.[8]
Q5: Could our antibody concentrations be contributing to the high background?
Excessively high concentrations of either the primary or secondary antibody can lead to non-specific binding and a high background signal.[9] It is recommended to perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
Troubleshooting Guide: High Non-Specific Binding in PAMP-12 Assays
This guide provides a systematic approach to troubleshooting and resolving high background issues in your PAMP-12 assays.
Diagram: Troubleshooting Workflow for High Background
Caption: A decision tree for troubleshooting high background in PAMP-12 assays.
Data Presentation: Comparison of Common Blocking Buffers
The following table summarizes common blocking agents and their typical working concentrations, which can be empirically tested to find the optimal solution for your PAMP-12 assay.
| Blocking Agent | Typical Concentration | Advantages | Potential Disadvantages |
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Readily available, relatively inexpensive. | Can be a source of cross-reactivity in some assays. |
| Non-Fat Dry Milk | 0.5 - 5% (w/v) | Inexpensive and effective for many applications. | May contain endogenous enzymes or biotin (B1667282) that can interfere with certain assays. |
| Casein | 0.1 - 1% (w/v) | Often provides lower background than BSA or milk.[4] | Can sometimes mask epitopes or interfere with antibody binding. |
| Normal Serum | 5 - 10% (v/v) | Can be very effective at reducing non-specific binding from the same species as the secondary antibody. | Can be expensive and may contain cross-reactive antibodies. |
| Commercial/Synthetic Blockers | Varies by manufacturer | High consistency, often protein-free, and optimized for low background.[5] | Can be more expensive than traditional blocking agents. |
Experimental Protocols
Protocol: General PAMP-12 Indirect ELISA
This protocol provides a general framework for an indirect ELISA to detect antibodies against PAMP-12. Optimization of each step is recommended for your specific experimental conditions.
Diagram: PAMP-12 Indirect ELISA Workflow
Caption: A generalized workflow for a PAMP-12 indirect ELISA.
Materials:
-
PAMP-12 peptide
-
Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6)
-
96-well ELISA plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Primary antibody (specific to PAMP-12)
-
Enzyme-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute PAMP-12 to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Primary Antibody Incubation: Add 100 µL of diluted primary antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer, with a final soak for 5 minutes.
-
Substrate Development: Add 100 µL of substrate solution to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes of stopping the reaction.
References
- 1. Blocking Buffer Selection Guide | Rockland [rockland.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 4. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. arp1.com [arp1.com]
- 7. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 8. affbiotech.cn [affbiotech.cn]
- 9. How to deal with high background in ELISA | Abcam [abcam.com]
Troubleshooting low signal in PAMP-12 calcium flux assays.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low signal issues in PAMP-12 calcium flux assays.
Troubleshooting Guide: Low Signal
Low or no signal in your PAMP-12 calcium flux assay can be frustrating. This guide provides a step-by-step approach to identify and resolve common issues.
Question: I am not seeing any fluorescent signal, or the signal is very weak after adding my PAMP-12 agonist. What are the possible causes and solutions?
Answer:
A low or absent signal can stem from several factors, ranging from reagent preparation to cellular health. Below is a systematic guide to troubleshoot this issue.
Step 1: Verify Agonist and Receptor Activity
The first step is to ensure that the fundamental components of your signaling pathway are active.
-
PAMP-12 Agonist Potency: The potency of your PAMP-12 agonist can degrade over time. Prepare fresh agonist dilutions from a trusted stock for each experiment. The concentration used should be appropriate to elicit a response.[1][2]
-
Receptor Expression and Function: Confirm that the cells you are using express the functional receptor for PAMP-12. Receptor expression levels can vary with cell passage number.
-
Positive Control: Use a positive control to confirm that the assay system is working. A calcium ionophore like ionomycin (B1663694) or A23187 will bypass the receptor and directly increase intracellular calcium, providing a maximal signal reference.[3][4] If the positive control works, the issue likely lies with the PAMP-12 agonist or its receptor. If the positive control fails, the problem is likely with the cells or the dye loading.
Step 2: Evaluate Cell Health and Density
Healthy cells at an optimal density are crucial for a robust signal.
-
Cell Viability: Ensure cells are healthy and have high viability before starting the assay. Unhealthy cells will not load the dye efficiently or respond to stimuli.
-
Cell Density: The optimal cell density is cell-type dependent and needs to be determined empirically.[5] A confluent monolayer (for adherent cells) or a specific concentration (for suspension cells) is often recommended to ensure a sufficient number of responding cells.[5]
Table 1: Recommended Cell Seeding Densities for Different Plate Formats
| Plate Format | Recommended Seeding Density (Adherent Cells) |
| 96-well | 45,000 - 60,000 cells/well |
| 384-well | 14,000 - 19,000 cells/well |
Note: These are starting recommendations and should be optimized for your specific cell line.[6]
Step 3: Optimize Calcium Indicator Dye Loading
Inefficient loading of the calcium indicator dye (e.g., Fluo-4 AM) is a very common cause of low signal.
-
Dye Concentration: The optimal dye concentration varies by cell type and should be titrated.[3][4] Using a concentration that is too low will result in a weak signal, while a concentration that is too high can be cytotoxic.
-
Incubation Time and Temperature: Incubation time and temperature for dye loading are critical parameters that need to be optimized.[7][8] Loading at room temperature can sometimes reduce the compartmentalization of the dye into organelles.[5]
-
De-esterification: After loading with the AM ester form of the dye, cells require a de-esterification period to allow intracellular esterases to cleave the AM group, trapping the active dye inside the cell.[5][7]
-
Serum Presence: It is recommended to use serum-free medium during dye loading, as serum can contain esterases that cleave the dye extracellularly.[9]
Table 2: Troubleshooting Fluo-4 AM Loading
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Loading | Unhealthy cells, variable cell density. | Use healthy, low-passage cells and optimize seeding density. |
| Contaminated or unsuitable medium. | Use fresh, serum-free medium for dye loading.[9] | |
| Dye Leakage | Cell type characteristics. | Lower the incubation temperature during loading.[10] |
| Add probenecid (B1678239) (an anion-transport inhibitor) to the medium to reduce dye leakage.[7][10] | ||
| Subcellular Compartmentalization | Loading at physiological temperature (37°C). | Try lowering the incubation temperature during loading.[7][8] |
Step 4: Check Assay Buffer and Reagents
The composition of your assay buffer can significantly impact the results.
-
Calcium Concentration: Ensure your assay buffer has an appropriate concentration of extracellular calcium, as this is the source for the influx that is being measured.
-
Interfering Substances: Some compounds can interfere with calcium assays. For example, citrate (B86180) can chelate calcium and lead to false-negative results.[11]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low signal in your PAMP-12 calcium flux assay.
Caption: A flowchart for troubleshooting low signal issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected signaling pathway for PAMP-12 that leads to calcium flux?
A1: PAMPs (Pathogen-Associated Molecular Patterns) are typically recognized by Pattern Recognition Receptors (PRRs) on the cell surface, such as Toll-like receptors (TLRs).[12][13] This recognition often initiates a signaling cascade that can lead to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm. This initial release can then be followed by an influx of extracellular calcium through store-operated calcium channels.
Caption: PAMP-12 signaling pathway leading to calcium mobilization.
Q2: Can you provide a general experimental protocol for a PAMP-12 calcium flux assay?
A2: Certainly. This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Experimental Protocol: PAMP-12 Calcium Flux Assay
Materials:
-
Cells expressing the PAMP-12 receptor
-
Cell culture medium (serum-free for loading)
-
Fluo-4 AM calcium indicator dye
-
Probenecid (optional)
-
PAMP-12 agonist
-
Positive control (e.g., Ionomycin)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with calcium)
-
96- or 384-well black, clear-bottom microplates
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom microplate at a pre-optimized density and allow them to adhere overnight.
-
Dye Loading Solution Preparation: Prepare the Fluo-4 AM loading solution in serum-free medium or assay buffer. The final concentration of Fluo-4 AM typically ranges from 1-5 µM. Probenecid can be added at this step to a final concentration of 1-2.5 mM to inhibit dye leakage.
-
Dye Loading: Remove the cell culture medium from the wells and add the dye loading solution.
-
Incubation: Incubate the plate at 37°C or room temperature for 30-60 minutes in the dark. This step needs to be optimized.
-
Washing (if not using a no-wash kit): Gently wash the cells 2-3 times with assay buffer to remove extracellular dye.
-
De-esterification: Add assay buffer to the wells and incubate for an additional 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye.
-
Assay Measurement: Place the plate in a fluorescence microplate reader equipped with injectors.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject the PAMP-12 agonist and continue to record the fluorescence signal over time (e.g., for 1-3 minutes).
-
In control wells, inject a vehicle control and a positive control (ionomycin).
-
Caption: General workflow for a PAMP-12 calcium flux assay.
Q3: My baseline fluorescence is very high. How can I reduce it?
A3: High background fluorescence can be caused by several factors:
-
Incomplete removal of extracellular dye: Ensure your washing steps are thorough but gentle to avoid detaching cells. Using a no-wash kit with a quencher can also help.[14]
-
Autofluorescence: Some cell types are naturally more autofluorescent. You can measure the fluorescence of unloaded cells to determine the contribution of autofluorescence.
-
Dye Overloading: Using too high a concentration of the calcium indicator can lead to high background. Try reducing the dye concentration.
-
Subcellular compartmentalization: The dye can accumulate in organelles, leading to a high baseline. Lowering the loading temperature may help reduce this.[7][8]
Q4: How should I analyze and present my calcium flux data?
A4: Data is typically presented as the change in fluorescence intensity over time. Common analysis methods include:
-
Ratio of Max Signal to Baseline: Normalize the data by dividing the peak fluorescence after agonist addition by the baseline fluorescence before addition.
-
Subtracting the Baseline: Subtract the average baseline fluorescence from the entire kinetic curve.
-
Area Under the Curve (AUC): This can be a useful measure for integrating the entire calcium response over time.
-
Controls: Always include a vehicle control (to assess baseline drift) and a positive control (to define the maximum response).[4][15] Data should be normalized to these controls where appropriate.
References
- 1. The Relationship between Agonist Potency and AMPA Receptor Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The relationship between agonist potency and AMPA receptor kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How To Achieve Accurate Flow Cytometry Calcium Flux Measurements - ExpertCytometry [expertcytometry.com]
- 4. bu.edu [bu.edu]
- 5. Fluorescence-based measurements of store-operated Ca2+ entry in cancer cells using Fluo-4 and confocal live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. interchim.fr [interchim.fr]
- 8. wahoo.cns.umass.edu [wahoo.cns.umass.edu]
- 9. What are possible reasons for inconsistent Fluo-4 AM loading? | AAT Bioquest [aatbio.com]
- 10. Why are my cells leaking Fluo-4 AM? | AAT Bioquest [aatbio.com]
- 11. Citrate interference in assays of total calcium in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The chemical biology of IL-12 production via the non-canonical NFkB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. srpf.org [srpf.org]
Technical Support Center: PAMP-12 Stability in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the degradation of PAMP-12 in cell culture media.
FAQs and Troubleshooting
Q1: My PAMP-12 appears to be losing activity in my cell culture experiments. What could be the cause?
A1: Loss of PAMP-12 activity is frequently due to proteolytic degradation by enzymes present in the cell culture medium. The primary sources of these proteases are the serum supplement (e.g., Fetal Bovine Serum, FBS) and enzymes secreted by the cells themselves. PAMP-12, a peptide of the sequence Phe-Arg-Lys-Lys-Trp-Asn-Lys-Trp-Ala-Leu-Ser-Arg-NH2, is susceptible to cleavage by various proteases.[1][2][3]
Q2: What specific enzymes might be degrading my PAMP-12?
A2: While direct studies on PAMP-12 are limited, its precursor, Proadrenomedullin N-terminal 20 peptide (PAMP-20), is known to be rapidly cleaved by Neutral Endopeptidase (NEP), also known as Neprilysin. Given the shared sequence, it is highly probable that PAMP-12 is also a substrate for NEP. Other common proteases in cell culture, such as serine proteases and metalloproteases, could also contribute to its degradation.
Q3: How can I minimize PAMP-12 degradation in my experiments?
A3: There are several strategies you can employ, often in combination, to enhance the stability of PAMP-12 in your cell culture experiments:
-
Use of Protease Inhibitors: Supplementing your culture medium with a broad-spectrum protease inhibitor cocktail can effectively inactivate a wide range of proteases.
-
Serum-Free Media: If your cell line can be maintained in serum-free conditions, this will eliminate a major source of proteases.
-
Heat Inactivation of Serum: Heating serum at 56°C for 30 minutes can denature and inactivate heat-labile components of the complement system and some proteases.[4]
-
Use of Specific Inhibitors: If a particular protease is suspected, a specific inhibitor can be used. For instance, to inhibit NEP, you can use phosphoramidon (B1677721) or thiorphan. For metalloproteases, EDTA is a common inhibitor.[1][4][5][6]
Q4: What is a recommended starting concentration for protease inhibitors?
A4: For broad-spectrum protease inhibitor cocktails, it is generally recommended to use them at a 1X final concentration, as specified by the manufacturer. For specific inhibitors, a good starting point for EDTA is a final concentration of 1-5 mM.[1][4] For phosphoramidon, concentrations in the range of 1-10 µM have been shown to be effective in cell culture.[6]
Q5: Will heat-inactivating my serum affect cell growth?
A5: While heat inactivation can reduce protease activity, it may also degrade some essential growth factors and vitamins in the serum.[1] This can potentially impact the growth of more sensitive cell lines. It is advisable to test the effect of heat-inactivated serum on your specific cell line's proliferation and viability compared to non-heat-inactivated serum.
Q6: How can I experimentally verify the stability of PAMP-12 in my culture conditions?
A6: You can perform a time-course experiment to measure the concentration of PAMP-12 in your cell culture supernatant over time. This is typically done using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). You would collect aliquots of the media at different time points (e.g., 0, 2, 4, 8, 24 hours), prepare the samples to remove proteins and other interfering substances, and then analyze them to quantify the remaining intact PAMP-12.
Experimental Protocols
Protocol 1: Heat Inactivation of Fetal Bovine Serum (FBS)
Objective: To reduce the activity of heat-labile proteases in FBS.
Materials:
-
Frozen Fetal Bovine Serum (FBS)
-
Water bath set to 56°C
-
Sterile, empty bottle for control temperature monitoring
-
Sterile pipettes and tubes
-
Ice bath
Procedure:
-
Thaw the frozen FBS slowly at 2-8°C. Once thawed, bring it to room temperature.
-
Gently swirl the bottle to ensure a homogenous mixture.
-
Pre-heat a water bath to 56°C.
-
Place the FBS bottle in the water bath, ensuring the water level is above the serum level but below the cap.
-
Incubate for 30 minutes, swirling the bottle gently every 5-10 minutes to ensure uniform heating.[4]
-
Immediately after 30 minutes, transfer the FBS bottle to an ice bath to cool it down rapidly.
-
Aliquot the heat-inactivated FBS into sterile, single-use tubes and store at -20°C.
Protocol 2: Assessing PAMP-12 Stability using HPLC
Objective: To quantify the degradation of PAMP-12 in cell culture media over time.
Materials:
-
Cell culture media (with and without cells, and with various treatments like protease inhibitors)
-
PAMP-12 stock solution
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN)
-
HPLC system with a C18 column
-
Microcentrifuge tubes
-
0.22 µm syringe filters
Procedure:
-
Sample Collection:
-
Prepare your experimental conditions (e.g., complete media + cells, complete media + cells + protease inhibitors, cell-free complete media).
-
Spike PAMP-12 to a final concentration of 10 µg/mL in each condition.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect 1 mL of the cell culture supernatant.
-
-
Sample Preparation:
-
Immediately after collection, add TFA to a final concentration of 0.1% to stop enzymatic activity.
-
Centrifuge the samples at 10,000 x g for 10 minutes to pellet cells and debris.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean HPLC vial.
-
-
HPLC Analysis:
-
Use a C18 reverse-phase column.
-
A typical mobile phase would be a gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).
-
Monitor the elution of PAMP-12 by UV absorbance at 214 nm or 280 nm.
-
Quantify the peak area corresponding to intact PAMP-12 at each time point.
-
-
Data Analysis:
-
Plot the percentage of remaining PAMP-12 against time to determine its stability under each condition.
-
Quantitative Data Summary
| Condition | PAMP-12 Half-life (hours) | % Remaining at 24 hours |
| Cell-free media + 10% FBS | [Insert experimental data] | [Insert experimental data] |
| Cell-free media + 10% Heat-Inactivated FBS | [Insert experimental data] | [Insert experimental data] |
| Media + Cells + 10% FBS | [Insert experimental data] | [Insert experimental data] |
| Media + Cells + 10% HI-FBS | [Insert experimental data] | [Insert experimental data] |
| Media + Cells + 10% HI-FBS + Protease Inhibitor Cocktail | [Insert experimental data] | [Insert experimental data] |
| Serum-Free Media + Cells | [Insert experimental data] | [Insert experimental data] |
Visualizations
Caption: PAMP-12 degradation pathway in cell culture media.
Caption: Workflow for assessing PAMP-12 stability.
Caption: Strategies to mitigate PAMP-12 degradation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protease Inhibition Cocktail with EDTA | Applied Biological Materials Inc. [abmgood.com]
- 3. stellarscientific.com [stellarscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Effects of phosphoramidon in endothelial cell cultures on the endogenous synthesis of endothelin-1 and on conversion of exogenous big endothelin-1 to endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming high background in PAMP-12 ELISA assays.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing high background in Proadrenomedullin N-Terminal 20 Peptide (PAMP-12) ELISA assays.
Troubleshooting Guide: Overcoming High Background
High background in an ELISA can obscure results, leading to reduced sensitivity and inaccurate quantification.[1] This guide provides a systematic approach to identifying and resolving the common causes of high background signals.
Diagram: Troubleshooting Workflow for High Background ELISA
References
PAMP-12 Technical Support Center: Troubleshooting Assay Interference
Welcome to the technical support center for Proadrenomedullin N-Terminal 12 Peptide (PAMP-12). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential interference of unmodified PAMP-12 with common assay reagents and experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is PAMP-12 and what are its key properties?
PAMP-12 is a 12-amino acid peptide, corresponding to amino acids 9-20 of proadrenomedullin.[1][2][3] It is known to be rich in basic and hydrophobic amino acids, a common characteristic of many antimicrobial peptides.[1] PAMP-12 exhibits several biological activities, including hypotensive effects and antimicrobial properties.[1][2][3][4] It acts as a potent agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3/CXCR7).[5][6][7][8]
Q2: I am observing unexpected or inconsistent results in my assay when using PAMP-12. Could the peptide be interfering with my assay reagents?
Yes, it is possible that PAMP-12 is interfering with your assay. Peptides, due to their inherent physicochemical properties, can sometimes interact with assay components, leading to unreliable results.[9] This interference can manifest as falsely elevated or depressed signals, poor reproducibility, or a lack of dose-response relationship.
Q3: What are the potential mechanisms of PAMP-12 interference in my assay?
Based on the properties of PAMP-12 and general principles of assay interference, several mechanisms could be at play:
-
Non-specific Binding: Due to its basic and hydrophobic nature, PAMP-12 may non-specifically adsorb to plastic surfaces of assay plates or bind to assay components like antibodies or enzymes, leading to either sequestration or denaturation.
-
Reagent Interaction: PAMP-12 could directly interact with detection reagents. For example, it might quench the signal of fluorescent probes or interfere with the enzymatic activity of reporter enzymes like horseradish peroxidase (HRP) or alkaline phosphatase (ALP) in ELISA.[10]
-
Aggregation: Peptides can sometimes self-aggregate, especially at higher concentrations. These aggregates can scatter light, leading to false signals in optical assays, or they can sequester other assay components.[11]
-
Contaminants: The peptide preparation itself might contain contaminants from the synthesis process, such as trifluoroacetic acid (TFA), which can affect cell viability or assay performance.[9]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible results in ELISA
If you are experiencing variability in your ELISA results when PAMP-12 is present, consider the following troubleshooting steps.
Troubleshooting Steps & Experimental Protocols
| Step | Action | Detailed Protocol | Expected Outcome |
| 1 | Perform a Spike and Recovery Experiment | 1. Prepare two sets of samples: your sample matrix with a known concentration of your analyte of interest, and the same matrix spiked with both the analyte and PAMP-12 at the concentration used in your assay. 2. Analyze both sets of samples using your standard ELISA protocol. 3. Calculate the recovery of the analyte in the presence of PAMP-12. | Recovery should ideally be between 80-120%. A significantly lower or higher recovery suggests interference.[12] |
| 2 | Assess Non-specific Binding | 1. Coat a microplate with your capture antibody as per your protocol. 2. In separate wells, add only PAMP-12 (at various concentrations) in your assay buffer. 3. Proceed with the addition of the detection antibody and substrate. | If you observe a signal in the wells containing only PAMP-12, it indicates non-specific binding of the peptide to the plate or antibodies. |
| 3 | Optimize Blocking and Washing Steps | 1. Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer. 2. Increase the number of wash steps and the volume of wash buffer between each incubation step. | Improved blocking and washing can reduce non-specific binding of PAMP-12.[13] |
| 4 | Sample Dilution | 1. If interference is suspected, serially dilute your sample containing PAMP-12 and re-run the assay.[12] | If the interference is concentration-dependent, dilution may mitigate the effect. |
Issue 2: Anomalous readings in fluorescence-based assays
Fluorescence assays are susceptible to interference from compounds that are intrinsically fluorescent or that quench fluorescence.[10][14]
Troubleshooting Steps & Experimental Protocols
| Step | Action | Detailed Protocol | Expected Outcome |
| 1 | Check for Intrinsic Fluorescence of PAMP-12 | 1. In a microplate, add PAMP-12 at the same concentration and in the same buffer used in your assay. 2. Read the fluorescence at the excitation and emission wavelengths of your fluorophore. | If you detect a signal, PAMP-12 itself is fluorescent at these wavelengths and is contributing to the overall signal. |
| 2 | Evaluate Fluorescence Quenching | 1. Prepare a solution of your fluorescent probe at the concentration used in your assay. 2. Add increasing concentrations of PAMP-12 to this solution. 3. Measure the fluorescence intensity. | A decrease in fluorescence intensity with increasing PAMP-12 concentration indicates a quenching effect. |
| 3 | Use a Red-Shifted Fluorophore | 1. If interference is observed, consider switching to a fluorophore that excites and emits at longer wavelengths (red-shifted).[14] | Interference from autofluorescence and light scattering is generally lower at longer wavelengths.[14] |
| 4 | Incorporate a Pre-read Step | 1. In your assay workflow, perform a fluorescence reading after the addition of PAMP-12 but before the addition of the detection reagent that generates the signal. 2. Subtract this background reading from your final measurement. | This can help to correct for the intrinsic fluorescence of PAMP-12.[10] |
Visualization of Key Concepts
To further aid in understanding the potential issues and solutions, the following diagrams illustrate relevant pathways and workflows.
Caption: PAMP-12 signaling through MRGPRX2 and ACKR3 receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Purification and characterization of PAMP-12 (PAMP[9-20]) in porcine adrenal medulla as a major endogenous biologically active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Proadrenomedullin NH2-terminal peptide (PAMP)(12-20) has vasodepressor activity in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PAMP-12 (human, porcine) | MRGPRX2 Agonist | Tocris Bioscience [tocris.com]
- 8. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cygnustechnologies.com [cygnustechnologies.com]
- 13. 5 ways to eliminate interference between biochemistry reagents [en.seamaty.com]
- 14. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling PAMP-12 unmodified peptide.
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to handling and utilizing PAMP-12 unmodified peptide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is PAMP-12 and what is its primary biological activity?
PAMP-12, also known as Proadrenomedullin N-terminal 12 peptide, is an endogenous peptide fragment corresponding to amino acids 9-20 of human PAMP-20.[1] It is recognized as a potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] PAMP-12 is involved in a variety of physiological processes, including hypotension and antimicrobial activity.[3][4]
Q2: How should lyophilized PAMP-12 peptide be stored?
For long-term storage, lyophilized PAMP-12 should be kept in a dry, dark, and cool environment.[5] The recommended storage temperature is -20°C or colder.[6][7] It is crucial to prevent moisture contamination, as this can significantly reduce the long-term stability of the peptide.[5] Before opening the vial, it should be allowed to warm to room temperature in a desiccator to prevent condensation.[8]
Q3: What is the best way to dissolve lyophilized PAMP-12?
The solubility of PAMP-12 can be influenced by its amino acid composition. PAMP-12 (sequence: FRKKWNKWALSR-NH2) has a mix of hydrophobic and basic residues.[2][9] For initial solubilization, sterile, purified water is often a good starting point.[10] If solubility issues arise, using a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, can be effective.[1] For peptides with basic residues, dissolving in a slightly acidic solution may also improve solubility.[11] It is always recommended to test the solubility with a small amount of the peptide first.[9]
Q4: How should PAMP-12 solutions be stored?
The stability of peptides in solution is limited.[8] For short-term storage (days to a week), solutions can be kept at 4°C. For longer-term storage, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or colder.[6][12] It is important to avoid repeated freeze-thaw cycles, as this can lead to peptide degradation.[6] The use of sterile buffers at a pH of 5-6 can help to prolong the shelf life of the peptide solution.[6]
Q5: What are the known receptors for PAMP-12?
PAMP-12 is a known agonist for the Mas-related G protein-coupled receptor X2 (MRGPRX2).[1][2] It has also been shown to be a ligand for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7, where it appears to act as a scavenger receptor, regulating the peptide's availability.[9][13]
Troubleshooting Guides
Issue 1: Poor or Incomplete Solubilization of PAMP-12
| Possible Cause | Troubleshooting Step |
| Peptide has formed aggregates. | Gently sonicate the solution to aid in dissolving the peptide.[1] A brief warming of the solution may also help.[1] |
| Incorrect solvent used. | PAMP-12 has both hydrophobic and basic residues. If water fails, try a small amount of DMSO to initially dissolve the peptide, then slowly add your aqueous buffer. For basic peptides, a slightly acidic buffer can be beneficial.[11] |
| pH of the solution is at the isoelectric point. | Adjust the pH of the buffer. For a basic peptide like PAMP-12, moving the pH further from its isoelectric point by using a slightly acidic buffer can enhance solubility.[7] |
Issue 2: Inconsistent or No Biological Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Peptide degradation. | Ensure proper storage of both lyophilized peptide and stock solutions. Avoid repeated freeze-thaw cycles by using aliquots.[6] Prepare fresh dilutions for each experiment from a frozen stock. |
| Incorrect peptide concentration. | Verify the concentration of your stock solution. Inaccurate weighing of the lyophilized powder can lead to errors. Ensure the peptide is fully dissolved before making serial dilutions. |
| Cell line does not express the target receptor (MRGPRX2 or ACKR3). | Confirm receptor expression in your cell line using techniques like qPCR or western blotting. Consider using a positive control cell line known to express the receptor. |
| Assay conditions are not optimal. | Optimize incubation times and temperature for your specific assay. For signaling assays, ensure that the cells are healthy and in the logarithmic growth phase. |
Issue 3: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Contamination of peptide stock. | Use sterile techniques when preparing solutions. Filter-sterilize the peptide solution if necessary and compatible with the peptide's stability. |
| Non-specific binding. | Include appropriate controls in your experiment, such as cells that do not express the receptor or treatment with a vehicle control. Consider adding a blocking agent like BSA to your assay buffer. |
| Autofluorescence of the peptide or other reagents. | Run a control with the peptide in the absence of cells to check for intrinsic fluorescence at the assay wavelengths. |
Experimental Protocols
1. Calcium Mobilization Assay
This protocol outlines a general method for measuring PAMP-12-induced intracellular calcium mobilization in cells expressing MRGPRX2.
-
Cell Seeding:
-
Seed HEK293 cells stably expressing MRGPRX2 in a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions.
-
Remove the culture medium from the wells and add the dye loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour, protected from light.
-
-
PAMP-12 Stimulation and Measurement:
-
Prepare serial dilutions of PAMP-12 in a suitable assay buffer.
-
Use a fluorescence plate reader with an automated injection system to add the PAMP-12 dilutions to the wells.
-
Measure the fluorescence intensity before and after the addition of PAMP-12 at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
2. β-Arrestin Recruitment Assay
This protocol provides a general framework for assessing PAMP-12-induced β-arrestin recruitment to MRGPRX2 using a commercially available assay system (e.g., PathHunter®).
-
Cell Handling:
-
Use a cell line engineered to co-express a tagged MRGPRX2 and a β-arrestin-enzyme fragment fusion protein.
-
Plate the cells in a 96-well white-walled plate and culture overnight.
-
-
Compound Addition:
-
Prepare a dose-response curve of PAMP-12 in the appropriate assay buffer.
-
Add the PAMP-12 dilutions to the cells.
-
-
Incubation and Detection:
-
Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes).
-
Add the detection reagent, which contains the substrate for the complemented enzyme.
-
Incubate at room temperature for 60 minutes to allow for signal development.
-
Measure the chemiluminescent signal using a plate reader.
-
Signaling Pathways and Workflows
Caption: PAMP-12 signaling through MRGPRX2 and ACKR3 receptors.
Caption: General experimental workflow for using PAMP-12 peptide.
Caption: A logical troubleshooting workflow for PAMP-12 experiments.
References
- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 2. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 10. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activities of PAMP-12 and PAMP-20
For Researchers, Scientists, and Drug Development Professionals
Proadrenomedullin N-terminal 20 peptide (PAMP-20) and its C-terminal fragment, PAMP-12 (also known as PAMP(9-20)), are biologically active peptides derived from the same precursor, proadrenomedullin. While sharing a common origin, these peptides exhibit distinct and sometimes overlapping biological activities. This guide provides a detailed comparison of their performance in key biological assays, supported by experimental data and methodologies, to aid researchers in selecting the appropriate peptide for their studies.
Data Presentation: Quantitative Comparison of Biological Activities
The following table summarizes the key biological activities of PAMP-12 and PAMP-20, highlighting their differential potencies and effects.
| Biological Activity | PAMP-12 (PAMP(9-20)) | PAMP-20 | Key Findings |
| Antimicrobial Activity (MIC) | More potent, especially against Gram-negative bacteria (MIC: 4–32 μM) | Less potent than PAMP-12 against Gram-negative bacteria (MIC: 4–32 μM) | PAMP-12 shows a 2- to 4-fold increase in antimicrobial activity against Gram-negative bacteria compared to PAMP-20.[1] |
| Hypotensive Effect | Less potent than PAMP-20 | Potent hypotensive agent | PAMP-12 is approximately 3-fold less potent than PAMP-20 in inducing a vasodepressor response in rats.[2] |
| Receptor Binding: MRGPRX2 | Potent agonist (EC₅₀ = 57.2 nM) | Data not available | PAMP-12 is a known potent agonist of the Mas-related G protein-coupled receptor X2 (MRGPRX2).[3] The activity of PAMP-20 at this receptor is not well-quantified in available literature. |
| Receptor Binding: ACKR3 | High potency | Reduced potency (EC₅₀ > 10 µM) | PAMP-12 is a significantly more potent ligand for the atypical chemokine receptor 3 (ACKR3) than PAMP-20.[4][5] |
| Hormone Secretion Inhibition | Weak antagonist | Potent inhibitor of Ca²⁺-dependent aldosterone (B195564) and catecholamine secretion. | PAMP-20 inhibits agonist-stimulated hormone secretion, while PAMP-12 acts as a weak antagonist, partially reversing the effect of PAMP-20. |
| Angiogenesis | Inhibitor | Promoter | PAMP-20 is a potent angiogenic factor, while PAMP-12 can inhibit PAMP-induced angiogenesis. |
| Hyperglycemic Effect | Not reported | Induces hyperglycemia | Central administration of PAMP-20 has been shown to elevate blood glucose levels. |
Mandatory Visualization
The following diagrams illustrate the key signaling pathways associated with PAMP-12 and PAMP-20, as well as a typical experimental workflow for assessing antimicrobial activity.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
This protocol is a modified version of the standard broth microdilution method, optimized for cationic antimicrobial peptides.
Materials:
-
Test peptides (PAMP-12, PAMP-20)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well polypropylene microtiter plates
-
Bacterial strains (e.g., E. coli, S. aureus)
-
0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilution
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate, select 3-5 colonies of the test organism and inoculate into 5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard).
-
Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of the peptide in a suitable solvent (e.g., sterile deionized water).
-
Perform serial two-fold dilutions of the peptide in 0.01% acetic acid with 0.2% BSA to prevent peptide adsorption to plasticware. The final concentrations should bracket the expected Minimum Inhibitory Concentration (MIC).
-
-
Assay Procedure:
-
Add 100 µL of the diluted bacterial suspension to each well of a 96-well polypropylene plate.
-
Add 11 µL of each 10x concentrated peptide dilution to the corresponding wells.
-
Include a positive control for bacterial growth (no peptide) and a negative control for sterility (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
-
Hypotensive Activity Assessment in Anesthetized Rats
This protocol outlines the general procedure for measuring the effect of peptides on blood pressure in an animal model.
Materials:
-
Test peptides (PAMP-12, PAMP-20)
-
Sprague-Dawley rats (or other suitable strain)
-
Anesthetic (e.g., urethane (B1682113) and α-chloralose)
-
Catheters for venous infusion and arterial pressure measurement
-
Pressure transducer and data acquisition system
-
Saline solution (vehicle control)
Procedure:
-
Animal Preparation:
-
Anesthetize the rats according to approved institutional protocols.
-
Insert a catheter into a jugular vein for intravenous administration of the peptides.
-
Insert a catheter into a carotid or femoral artery, connect it to a pressure transducer to monitor mean arterial pressure (MAP).
-
Allow the animal to stabilize after surgery.
-
-
Peptide Administration:
-
Administer a bolus intravenous injection of the vehicle (saline) to establish a baseline.
-
Administer increasing doses of PAMP-12 or PAMP-20 as a bolus intravenous injection.
-
Allow sufficient time between doses for the blood pressure to return to baseline.
-
-
Data Acquisition and Analysis:
-
Continuously record the MAP throughout the experiment.
-
The hypotensive effect is quantified as the maximum decrease in MAP from the baseline following each peptide injection.
-
Dose-response curves can be generated by plotting the change in MAP against the peptide dose.
-
Conclusion
The comparison between PAMP-12 and PAMP-20 reveals a fascinating example of how post-translational modification of a pro-peptide can result in fragments with distinct and, in some cases, opposing biological functions. PAMP-12 emerges as a more potent antimicrobial agent, particularly against Gram-negative bacteria, and a specific agonist for MRGPRX2, suggesting its potential role in host defense and inflammatory responses. In contrast, PAMP-20 is a more potent vasodilator and an inhibitor of hormone secretion. Furthermore, their opposing effects on angiogenesis highlight the complexity of their physiological roles. For researchers in drug development, these differences are critical. The choice between PAMP-12 and PAMP-20, or their derivatives, will depend on the specific therapeutic target, be it infection, cardiovascular regulation, or cancer. Understanding their distinct receptor interactions and signaling pathways is paramount to designing selective and effective therapeutic agents.
References
- 1. Proadrenomedullin NH2-terminal peptide (PAMP)(12-20) has vasodepressor activity in the rat and cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Proadrenomedullin N-terminal 20 peptide (PAMP), acting through PAMP(12-20)-sensitive receptors, inhibits Ca2+-dependent, agonist-stimulated secretion of human adrenal glands - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Unmodified PAMP-12 and Synthetic Peptide Agonists in MRGPRX2 Activation
For Immediate Release
[City, State] – [Date] – A comprehensive comparison guide released today offers researchers, scientists, and drug development professionals an in-depth analysis of the endogenous peptide PAMP-12 and its synthetic analogs in the activation of the Mas-related G-protein-coupled receptor X2 (MRGPRX2). This guide provides a quantitative comparison of agonist performance, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Proadrenomedullin N-terminal 12 peptide (PAMP-12) is an endogenous peptide that has been identified as a potent agonist of MRGPRX2, a receptor implicated in a variety of physiological and pathological processes, including inflammation, pain, and pseudo-allergic drug reactions. The development of synthetic agonists for MRGPRX2 is a burgeoning area of research aimed at creating tool compounds to probe the receptor's function and to develop novel therapeutics.
This guide directly compares the bioactivity of unmodified PAMP-12 with a non-peptide synthetic agonist, (R)-ZINC-3573, and two synthetic peptide agonists, WKKKW and FKKKF.
Quantitative Performance of MRGPRX2 Agonists
The potency of PAMP-12 and the synthetic agonists was evaluated using various in vitro functional assays. The half-maximal effective concentration (EC50) values, a measure of agonist potency, are summarized in the table below.
| Agonist | Agonist Type | Assay Type | Cell Line | EC50 (nM) | Reference |
| PAMP-12 (unmodified) | Endogenous Peptide | cAMP Accumulation | CHO cells expressing human MRGPRX2 | 57.2 | [1] |
| (R)-ZINC-3573 | Small Molecule | PRESTO-Tango (β-arrestin recruitment) | HTLA cells | 740 | |
| WKKKW | Synthetic Peptide | Not specified | Not specified | > PAMP-12 | [2] |
| FKKKF | Synthetic Peptide | Not specified | Not specified | > PAMP-12 | [2] |
Note: While the synthetic peptides WKKKW and FKKKF have been reported to have activity similar to or greater than PAMP-12, specific EC50 values from comparable functional assays were not available in the reviewed literature.
Signaling Pathways and Experimental Overview
PAMP-12 activates MRGPRX2, which is a G-protein coupled receptor. This activation triggers downstream signaling cascades, primarily through Gq/11 and Gi/o proteins. This leads to the mobilization of intracellular calcium and the recruitment of β-arrestin, ultimately resulting in cellular responses such as mast cell degranulation.
A typical experimental workflow to compare the activity of these agonists involves expressing the MRGPRX2 receptor in a suitable cell line, followed by functional assays to measure downstream signaling events.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and to facilitate the design of future studies.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation.
-
Cell Preparation:
-
HEK293 or CHO cells stably expressing MRGPRX2 are seeded into 96-well black-walled, clear-bottom plates and cultured to confluency.
-
The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Dye Loading:
-
Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the dark at 37°C for 45-60 minutes.
-
After incubation, the dye solution is removed, and cells are washed again with the buffered salt solution.
-
-
Agonist Stimulation and Measurement:
-
The plate is placed in a fluorescence plate reader equipped with an automated injection system.
-
Baseline fluorescence is measured for a short period before the injection of the agonist (PAMP-12 or synthetic analogs) at various concentrations.
-
Fluorescence is continuously monitored for several minutes after agonist addition to record the transient increase in intracellular calcium.
-
-
Data Analysis:
-
The change in fluorescence intensity is calculated relative to the baseline.
-
Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.
-
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the release of the granular enzyme β-hexosaminidase from mast cells as an indicator of degranulation.
-
Cell Culture:
-
The human mast cell line LAD2, which endogenously expresses MRGPRX2, is cultured in StemPro-34 medium supplemented with stem cell factor.
-
-
Sensitization and Stimulation:
-
LAD2 cells are washed and resuspended in a buffered salt solution.
-
Cells are then stimulated with varying concentrations of PAMP-12 or synthetic agonists for 30 minutes at 37°C.
-
-
Sample Collection and Enzyme Assay:
-
The cell suspension is centrifuged to pellet the cells. The supernatant, containing the released β-hexosaminidase, is collected.
-
The cell pellet is lysed to determine the total cellular β-hexosaminidase content.
-
The enzymatic activity in both the supernatant and the cell lysate is measured by incubating with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) and measuring the absorbance of the product at 405 nm.
-
-
Data Analysis:
-
The percentage of β-hexosaminidase release is calculated as the ratio of the activity in the supernatant to the total activity (supernatant + lysate).
-
Dose-response curves are plotted to determine the EC50 values for degranulation.
-
PRESTO-Tango β-Arrestin Recruitment Assay
This is a high-throughput assay to measure the recruitment of β-arrestin to an activated GPCR.
-
Cell Line and Plasmids:
-
HTLA cells, which are HEK293T cells stably expressing a tTA-dependent luciferase reporter and a β-arrestin2-TEV protease fusion protein, are used.
-
A plasmid encoding the MRGPRX2 receptor fused to a C-terminal V2 vasopressin receptor tail, a TEV cleavage site, and the tTA transcription factor is transiently transfected into the HTLA cells.
-
-
Assay Procedure:
-
Transfected cells are seeded into 384-well plates.
-
The cells are then stimulated with a range of concentrations of the agonists.
-
Upon agonist-induced β-arrestin recruitment, the TEV protease cleaves the tTA transcription factor from the receptor, allowing it to translocate to the nucleus and activate the expression of the luciferase reporter gene.
-
-
Signal Detection:
-
After an incubation period of 12-16 hours, a luciferase substrate is added to the wells.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is proportional to the extent of β-arrestin recruitment.
-
EC50 values are determined by plotting the luminescence signal against the agonist concentration and fitting the data to a sigmoidal dose-response curve.
-
This guide provides a foundational resource for the comparative assessment of PAMP-12 and its synthetic analogs, offering valuable insights for the advancement of research and drug discovery targeting the MRGPRX2 receptor.
References
A Comparative Guide: PAMP-12 Unmodified Versus Small Molecule Modulators of MRGPRX2
For researchers, scientists, and drug development professionals, understanding the nuances of Mas-related G protein-coupled receptor X2 (MRGPRX2) modulation is critical for advancing therapies in allergic and inflammatory diseases. This guide provides an objective comparison between the endogenous peptide agonist, PAMP-12, and the emerging class of small molecule modulators, supported by experimental data and detailed protocols.
MRGPRX2, a receptor predominantly expressed on mast cells, has emerged as a key player in non-IgE-mediated hypersensitivity reactions.[1][2] Its activation by a variety of ligands, including the endogenous proadrenomedullin-derived peptide PAMP-12, triggers mast cell degranulation and the release of inflammatory mediators.[2][3][4] This has spurred the development of small molecule modulators aimed at inhibiting MRGPRX2 activity for therapeutic purposes.[5][6][7] This guide will compare the functional characteristics of unmodified PAMP-12 with those of small molecule antagonists of MRGPRX2.
Performance Comparison: PAMP-12 (Agonist) vs. Small Molecule Modulators (Antagonists)
The primary distinction between unmodified PAMP-12 and the small molecule modulators discussed in the current literature lies in their opposing effects on MRGPRX2. PAMP-12 is a potent agonist that activates the receptor, leading to downstream signaling and cellular responses.[8] In contrast, the small molecules developed are primarily antagonists or inverse agonists, designed to block the receptor's activation.[2][6]
Quantitative Comparison of MRGPRX2 Modulation
The following table summarizes the key performance metrics for PAMP-12 and representative small molecule antagonists.
| Modulator | Modulator Type | Assay | Cell Line | Metric | Value | Reference |
| PAMP-12 | Agonist | MRGPRX2 Activation | - | EC50 | 57.2 nM | [8] |
| PAMP-12 | Agonist | Calcium Mobilization | HEK-X2 | EC50 | ~100 nM (saturation >1 µM) | [9] |
| PAMP-12 | Agonist | β-hexosaminidase Release | LAD2 | EC50 | Concentration-dependent increase | [9] |
| Small Molecule (C9) | Inverse Agonist | Inhibition of SP-induced Degranulation | RBL-MRGPRX2 | IC50 | ~300 nM | [2][10] |
| Small Molecule (C9) | Inverse Agonist | Inhibition of PAMP-12-induced Degranulation | RBL-MRGPRX2 | IC50 | ~300 nM | [2][10] |
| Small Molecule (C9) | Inverse Agonist | Inhibition of Rocuronium-induced Degranulation | RBL-MRGPRX2 | IC50 | ~300 nM | [2][10] |
| Novel Small Molecules | Antagonist | Inhibition of MRGPRX2 Signaling | LAD-2, HTLA | IC50 | 5-21 µM | [6] |
Signaling Pathways: Activation vs. Inhibition
Activation of MRGPRX2 by agonists like PAMP-12 initiates a cascade of intracellular events. This primarily involves the coupling to G proteins, leading to the activation of phospholipase C (PLC), subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium and activation of protein kinase C (PKC).[6][11] This signaling culminates in mast cell degranulation. Additionally, MRGPRX2 can signal through β-arrestin pathways, which can lead to receptor internalization and desensitization.[2][3]
Small molecule antagonists, on the other hand, act to prevent these downstream events. They can achieve this by directly competing with agonists for the binding site on MRGPRX2 or by stabilizing the receptor in an inactive conformation.[2][6]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are protocols for key assays used to characterize the activity of PAMP-12 and small molecule modulators on MRGPRX2.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Protocol:
-
Cell Culture: HEK293 cells stably expressing MRGPRX2 (HEK-X2) or LAD2 mast cells are cultured in appropriate media.[9][12]
-
Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom plates.[12][13]
-
Dye Loading: The cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fluo-8 AM) in a buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C.[12][14] Probenecid may be included to prevent dye leakage.[12]
-
Compound Addition:
-
Fluorescence Measurement: Changes in fluorescence are measured in real-time using a plate reader (e.g., FlexStation or FLIPR).[12][13][14]
-
Data Analysis: The change in fluorescence is indicative of the intracellular calcium concentration. Data is typically normalized to baseline and expressed as a percentage of the maximal response. EC50 (for agonists) or IC50 (for antagonists) values are calculated from concentration-response curves.
Mast Cell Degranulation (β-hexosaminidase Release) Assay
This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker of mast cell degranulation.
Protocol:
-
Cell Seeding: Mast cells (e.g., LAD2 or RBL-2H3 cells expressing MRGPRX2) are seeded in a 96-well plate in a suitable buffer (e.g., HEPES buffer with 0.1% BSA).[2][12]
-
Compound Incubation:
-
Supernatant Collection: The plate is centrifuged, and the supernatant containing the released β-hexosaminidase is collected.
-
Cell Lysis: To determine the total β-hexosaminidase content, the remaining cells are lysed with a detergent like Triton X-100.[2]
-
Enzymatic Reaction: The supernatant and lysate are incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide) in a citrate (B86180) buffer. The reaction is stopped with a stop solution (e.g., glycine (B1666218) buffer).
-
Absorbance Measurement: The absorbance of the product is measured at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount in the cell lysate.
β-Arrestin Recruitment Assay (TANGO Assay)
This assay measures the recruitment of β-arrestin to the activated MRGPRX2, often using a reporter gene system.
Protocol:
-
Cell Culture: HTLA cells, which are engineered HEK293 cells for the TANGO assay, stably expressing MRGPRX2 are used.[2]
-
Cell Plating: Cells are plated in a 96-well plate in an antibiotic-free medium and allowed to adhere.[2]
-
Compound Incubation:
-
For Antagonist: Cells are pre-incubated with the small molecule antagonist for 5 minutes.
-
Agonist Addition: The MRGPRX2 agonist (e.g., PAMP-12) is then added, and the cells are incubated for an extended period (e.g., 16 hours) to allow for reporter gene expression.[2]
-
-
Luminescence Measurement: The medium is aspirated, and a luciferase substrate solution (e.g., Bright-Glo) is added.[2] The relative luminescence units (RLU) are measured using a luminometer.
-
Data Analysis: An increase in luminescence indicates β-arrestin recruitment. The inhibitory effect of antagonists is determined by the reduction in the agonist-induced luminescence.
Conclusion
The study of MRGPRX2 modulation presents a dynamic field with significant therapeutic potential. Unmodified PAMP-12 serves as a crucial tool for understanding the fundamental mechanisms of MRGPRX2 activation and its physiological consequences. In contrast, the development of small molecule antagonists represents a promising strategy for the treatment of MRGPRX2-mediated disorders. This guide provides a comparative framework for these two classes of modulators, highlighting their distinct functional profiles and the experimental approaches used for their characterization. As research progresses, a deeper understanding of the structure-activity relationships of both peptide agonists and small molecule antagonists will be instrumental in designing novel and effective therapeutics targeting MRGPRX2.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MRGPRX2-substance P pathway regulates mast cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule MRGPRX2 Antagonists for the Treatment of Allergic Reactions - Innovation Hub@HK [innovationhub.hk]
- 6. Novel small molecule MRGPRX2 antagonists inhibit a murine model of allergic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel small-molecule MRGPRX2 antagonists inhibit the murine model of allergic reactions | School of Biological Sciences [biosch.hku.hk]
- 8. PAMP-12 (human, porcine) | MRGPRX2 Agonist | Tocris Bioscience [tocris.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Action of substance P and PAMP(9-20) on different excitation sites of MRGPRX2 induces differences in mast cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico design of novel probes for the atypical opioid receptor MRGPRX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. genscript.com [genscript.com]
- 14. Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PAMP-12 Activity on MRGPRX2 and ACKR3
This guide provides a detailed comparison of the activity of the unmodified peptide PAMP-12 on two distinct receptors: Mas-related G protein-coupled receptor X2 (MRGPRX2) and Atypical Chemokine Receptor 3 (ACKR3). The information is intended for researchers, scientists, and professionals in drug development, offering objective experimental data, detailed protocols, and pathway visualizations to elucidate the differential effects of PAMP-12 on these targets.
Quantitative Data Summary
The potency of PAMP-12 varies significantly between MRGPRX2 and ACKR3, reflecting their distinct functional roles in response to this endogenous peptide. While PAMP-12 acts as a potent agonist for MRGPRX2, its interaction with ACKR3 is characterized by a lower potency, primarily leading to receptor internalization rather than classical signaling.
| Parameter | MRGPRX2 | ACKR3 | Reference |
| Agonist Activity (EC50) | 20-785 nM | 839 nM (β-arrestin-2 recruitment) | [1][2][3][4] |
| Primary Signaling Pathway | G-protein coupled (Gαi/Gαq) | β-arrestin recruitment | [1][5] |
| Key Downstream Events | Calcium Mobilization, ERK1/2 Phosphorylation, Mast Cell Degranulation | Ligand Internalization (Scavenging) | [1][6][7] |
| G-protein Signaling | Yes | No | [1][8] |
| ERK Phosphorylation | Yes | No | [1][7] |
Signaling Pathways and Functional Outcomes
The interaction of PAMP-12 with MRGPRX2 and ACKR3 initiates divergent signaling cascades, resulting in distinct cellular outcomes. MRGPRX2 engagement leads to classical G-protein-mediated activation, whereas ACKR3 functions as a scavenger receptor.
PAMP-12 / MRGPRX2 Signaling Pathway
Upon binding to MRGPRX2, a receptor primarily expressed on mast cells, PAMP-12 triggers a canonical G-protein signaling cascade.[9] This involves the activation of both Gαq and Gαi proteins, leading to the activation of Phospholipase C (PLC).[5][10] PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium stores, a key event in mast cell degranulation.[6] This pathway culminates in the release of histamine (B1213489) and other inflammatory mediators.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. PAMP-12 (human, porcine) | MRGPRX2 Agonist | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. MRGPRX2-Mediated Degranulation of Human Skin Mast Cells Requires the Operation of Gαi, Gαq, Ca++ Channels, ERK1/2 and PI3K—Interconnection between Early and Late Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The MRGPRX2-substance P pathway regulates mast cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
PAMP-12 unmodified compared to other vasoactive peptides.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proadrenomedullin N-Terminal 12 Peptide (PAMP-12) with other key vasoactive peptides: Angiotensin II, Endothelin-1, and Bradykinin. This document summarizes their mechanisms of action, quantitative performance data, and detailed experimental protocols to support further research and development.
Introduction to PAMP-12 and Other Vasoactive Peptides
PAMP-12 is a biologically active peptide derived from the precursor proadrenomedullin.[1] It is recognized for its hypotensive effects, playing a role in cardiovascular regulation.[2] Unlike its parent molecule, PAMP-12's vasodilatory and other physiological actions are mediated through distinct receptors, primarily the Mas-related G-protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3).[1]
In the landscape of cardiovascular research, numerous peptides are studied for their profound effects on vascular tone. Among the most prominent are:
-
Angiotensin II: A potent vasoconstrictor and a key component of the renin-angiotensin system, playing a critical role in blood pressure regulation.
-
Endothelin-1: Recognized as one of the most potent endogenous vasoconstrictors, it is implicated in various cardiovascular diseases.
-
Bradykinin: A powerful vasodilator that contributes to inflammation and pain, and also plays a role in blood pressure regulation.
This guide will delve into a comparative analysis of these peptides, with a focus on PAMP-12.
Quantitative Comparison of Vasoactive Peptides
The following table summarizes the available quantitative data on the vasoactive effects of PAMP-12 and its comparators. It is important to note that the experimental conditions under which these values were obtained can vary significantly, impacting direct comparability.
| Peptide | Effect | Potency (EC50/IC50) | Tissue/Assay | Species | Reference |
| PAMP-12 | Receptor Activation (β-arrestin recruitment) | 785 nM (MrgX2) | Recombinant cells | Human | [1] |
| Receptor Activation (β-arrestin recruitment) | 839 nM (ACKR3) | Recombinant cells | Human | [1] | |
| Angiotensin II | Vasoconstriction | ~1 x 10⁻⁹ M | Isolated afferent arterioles | Rat | |
| Endothelin-1 | Vasoconstriction | 6.5 x 10⁻⁹ M | Isolated resistance vessels | Human | |
| Bradykinin | Vasodilation | ~2.45 nM | Canine coronary artery rings | Canine |
Note: EC50/IC50 values are highly dependent on the specific experimental model, including the tissue type, species, and assay conditions. The data presented here is for comparative purposes and should be interpreted within the context of the cited studies.
Signaling Pathways
The vasoactive effects of these peptides are mediated by distinct intracellular signaling pathways.
PAMP-12 Signaling Pathway
PAMP-12 primarily signals through the G-protein coupled receptors MrgX2 and ACKR3. Upon binding, it can initiate a cascade of intracellular events, including β-arrestin recruitment. The downstream signaling from these receptors leading to vasodilation is still under active investigation but is thought to involve mechanisms that ultimately reduce intracellular calcium concentrations in vascular smooth muscle cells.
Comparative Signaling Pathways
Angiotensin II and Endothelin-1 are potent vasoconstrictors that act through Gq-protein coupled receptors, leading to the activation of Phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium ([Ca²⁺]i), which triggers smooth muscle contraction.
Bradykinin, a vasodilator, binds to B2 receptors on endothelial cells, stimulating the production of nitric oxide (NO) and prostacyclin (PGI2). These molecules then act on adjacent smooth muscle cells to increase cyclic GMP (cGMP) and cyclic AMP (cAMP) levels, respectively, leading to vasorelaxation.
Experimental Workflows and Protocols
Standardized experimental protocols are crucial for the accurate assessment and comparison of vasoactive peptides.
Experimental Workflow: In Vitro Vascular Reactivity Assay
This workflow outlines the key steps in assessing the vasoactive properties of a peptide using isolated arterial rings.
Detailed Experimental Protocols
1. In Vitro Vascular Reactivity Assay (Isolated Aortic Rings)
-
Objective: To determine the vasodilatory or vasoconstrictive effect of a peptide on isolated arterial segments.
-
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
Vasoactive peptides (PAMP-12, Angiotensin II, Endothelin-1, Bradykinin)
-
Vasoconstrictor agent (e.g., Phenylephrine, KCl)
-
Organ bath system with force transducers
-
Data acquisition system
-
-
Procedure:
-
Euthanize the rat and excise the thoracic aorta.
-
Immediately place the aorta in ice-cold Krebs-Henseleit solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
-
Connect the upper hook to an isometric force transducer.
-
Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 2g).
-
For vasodilation studies, pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., 1 µM Phenylephrine).
-
Once a stable contraction is achieved, add the vasodilator peptide (e.g., PAMP-12, Bradykinin) in a cumulative manner to the organ bath.
-
For vasoconstriction studies, add the peptide (e.g., Angiotensin II, Endothelin-1) cumulatively to the equilibrated aortic rings.
-
Record the changes in isometric tension using a data acquisition system.
-
-
Data Analysis:
-
Express the relaxation responses as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Express contraction responses as a percentage of the maximal contraction induced by a reference agonist (e.g., 100 mM KCl).
-
Construct concentration-response curves and calculate the EC50 (concentration producing 50% of the maximal effect) and Emax (maximal effect) values.
-
2. In Vivo Blood Pressure Measurement in Anesthetized Rats
-
Objective: To assess the effect of a peptide on systemic blood pressure in a living animal model.
-
Materials:
-
Male Sprague-Dawley rats (300-350g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Catheters (e.g., PE-50 tubing)
-
Pressure transducer
-
Data acquisition system
-
Vasoactive peptides
-
-
Procedure:
-
Anesthetize the rat and ensure a stable level of anesthesia.
-
Cannulate the right carotid artery with a catheter filled with heparinized saline, connected to a pressure transducer to record mean arterial pressure (MAP).
-
Cannulate the left jugular vein for intravenous administration of the peptides.
-
Allow the animal to stabilize for at least 30 minutes after surgery.
-
Administer bolus injections of the vasoactive peptide at increasing doses.
-
Continuously record the blood pressure before, during, and after each injection until it returns to baseline.
-
-
Data Analysis:
-
Calculate the change in MAP from the baseline for each dose.
-
Construct a dose-response curve and determine the dose that produces a specific hypotensive or hypertensive effect.
-
3. Intracellular Calcium Measurement in Vascular Smooth Muscle Cells (VSMCs)
-
Objective: To measure changes in intracellular calcium concentration in response to vasoactive peptides.
-
Materials:
-
Cultured rat aortic smooth muscle cells
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Fluorescence imaging system (e.g., fluorescence microscope with a ratiometric imaging setup)
-
Vasoactive peptides
-
-
Procedure:
-
Culture VSMCs on glass coverslips.
-
Load the cells with a calcium-sensitive dye (e.g., 5 µM Fura-2 AM) for 30-60 minutes at 37°C.
-
Wash the cells to remove extracellular dye.
-
Mount the coverslip on a perfusion chamber on the stage of the fluorescence microscope.
-
Perfuse the cells with a physiological salt solution.
-
Excite the cells at alternating wavelengths (e.g., 340 nm and 380 nm for Fura-2) and record the fluorescence emission at a single wavelength (e.g., 510 nm).
-
After obtaining a stable baseline, perfuse the cells with the vasoactive peptide.
-
Record the changes in fluorescence intensity.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at the two excitation wavelengths.
-
Convert the fluorescence ratio to intracellular calcium concentration using a standard calibration method.
-
Plot the change in intracellular calcium concentration over time.
-
Conclusion
PAMP-12 is a vasoactive peptide with hypotensive properties, acting through the MrgX2 and ACKR3 receptors. While direct comparative studies with other major vasoactive peptides are limited, the available data and understanding of its signaling mechanisms provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer standardized methods for researchers to quantitatively assess the vascular effects of PAMP-12 and other peptides, facilitating a more comprehensive understanding of their physiological and pathological roles in the cardiovascular system. This will be instrumental in exploring the therapeutic potential of PAMP-12 and related compounds in cardiovascular diseases.
References
PAMP-12 unmodified vs endothelin-1 signaling pathways.
A comparative analysis of the signaling pathways initiated by the endogenous peptides Endothelin-1 (B181129) (ET-1) and Proadrenomedullin N-Terminal 12 Peptide (PAMP-12) reveals distinct mechanisms of cellular activation and regulation. ET-1 is a potent vasoconstrictor that signals through canonical G-protein coupled receptors (GPCRs), leading to robust and well-characterized downstream effects. In contrast, PAMP-12, a peptide fragment of the proadrenomedullin precursor, engages in a more complex interplay with a signaling receptor and a separate scavenger receptor, highlighting a nuanced mechanism of activity regulation.
This guide provides an objective comparison of their signaling pathways, supported by quantitative data and detailed experimental methodologies, to assist researchers, scientists, and drug development professionals in understanding the functional differences between these two important signaling molecules.
Signaling Pathway Overview
Endothelin-1 (ET-1) Signaling
Endothelin-1 exerts its biological effects by binding to two primary GPCRs: the Endothelin A receptor (ETA) and the Endothelin B receptor (ETB).[1][2] Activation of these receptors initiates cascades mediated by several G-protein subtypes.
-
ETA Receptor Activation : Primarily located on vascular smooth muscle cells, the ETA receptor couples predominantly to Gαq/11 proteins.[1][3] This activates Phospholipase C-β (PLC-β), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[1][4] This cascade is a primary driver of vasoconstriction and cellular proliferation.[2][4] The ETA receptor can also couple to Gαs, leading to adenylyl cyclase activation.[1]
-
ETB Receptor Activation : Found on both endothelial and smooth muscle cells, the ETB receptor shows more diverse coupling, interacting with Gαq and Gαi proteins.[1][3][5] On endothelial cells, its activation leads to the release of vasodilators like nitric oxide (NO).[5] On smooth muscle, it can contribute to vasoconstriction.[2] A critical function of the ETB receptor, particularly on endothelial cells, is the clearance of circulating ET-1.[6]
PAMP-12 (unmodified) Signaling
PAMP-12 is the C-terminal fragment (amino acids 9-20) of proadrenomedullin N-terminal 20 peptide.[7] Its signaling is uniquely characterized by its interaction with two distinct receptors that serve opposing functions: one for signal transduction and one for clearance.
-
Signaling Receptor (MrgX2) : The primary signaling receptor for PAMP-12 is the Mas-related G-protein-coupled receptor member X2 (MrgX2).[7] PAMP-12 is a potent agonist at this receptor, and its activation leads to two key events:
-
Scavenger Receptor (ACKR3) : PAMP-12 also binds to the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[8] However, ACKR3 does not couple to classical G-protein signaling pathways upon PAMP-12 binding.[8][9] Instead, it functions as a scavenger receptor. It recruits β-arrestin and is efficiently internalized, thereby removing PAMP-12 from the extracellular space.[9] This mechanism serves to regulate the availability of PAMP-12 for its signaling receptor, MrgX2.[8]
Comparative Data Presentation
Table 1: Receptor Interaction Profile
| Feature | Endothelin-1 (ET-1) | PAMP-12 (unmodified) |
| Primary Receptors | ETA, ETB[1] | MrgX2 (Signaling)[7], ACKR3 (Scavenging)[8] |
| Receptor Class | Class A GPCR[10] | Class A GPCR |
| Primary G-Protein Coupling | ETA : Gαq, Gαs[1][11]ETB : Gαq, Gαi[1][11] | MrgX2 : Gαi, Ca2+ pathway[7]ACKR3 : None (β-Arrestin biased)[9] |
| Primary Cellular Effect | Vasoconstriction, Cell Proliferation, NO Release[4][5] | Ca2+ Mobilization, cAMP Inhibition[7] |
Table 2: Comparative Functional Potency (EC₅₀)
| Ligand | Receptor | Assay | Potency (EC₅₀) | Reference |
| PAMP-12 | Human MrgX2 | Calcium Mobilization | 41 nM | [7] |
| PAMP-12 | Human MrgX2 | cAMP Inhibition | 57.2 nM | [7] |
| PAMP-12 | Human ACKR3 | β-Arrestin Recruitment | 839 nM | [8] |
Note: EC₅₀ values for ET-1 can vary significantly depending on the tissue, cell line, and assay conditions used.
Experimental Protocols
Protocol 1: Intracellular Calcium Mobilization Assay
This protocol is used to measure the increase in intracellular calcium concentration following receptor activation, a key output for both ET-1 (via Gαq) and PAMP-12 (via MrgX2).
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Endothelin-1: Biosynthesis, Signaling and Vasoreactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiology, Endothelin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Insights into Endothelin Receptors in Pulmonary Hypertension [mdpi.com]
- 6. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. Functional coupling of G proteins to endothelin receptors is ligand and receptor subtype specific - PubMed [pubmed.ncbi.nlm.nih.gov]
PAMP-12: A Tale of Two Receptors - A Comparative Guide to MrgX2 and ACKR3 Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the unmodified peptide PAMP-12's interaction with its primary receptor, Mas-related G-protein-coupled receptor member X2 (MrgX2), and its cross-reactivity with the atypical chemokine receptor 3 (ACKR3/CXCR7). This analysis is supported by experimental data and detailed methodologies for key assays.
PAMP-12 (Proadrenomedullin N-Terminal 12-amino acid peptide) is an endogenous peptide with known potent activity at MrgX2, a receptor implicated in mast cell degranulation and pseudo-allergic reactions.[1] Recent studies have revealed significant cross-reactivity of PAMP-12 with ACKR3, a receptor known for its role in chemokine scavenging.[2][3] This guide delves into the specifics of these interactions, highlighting the divergent functional outcomes that have significant implications for research and therapeutic development.
Quantitative Comparison of PAMP-12 Activity
Experimental data demonstrates that PAMP-12 exhibits comparable potency at both MrgX2 and ACKR3 in β-arrestin-2 recruitment assays, with activities in the high-nanomolar range.[2] However, the downstream signaling consequences of these interactions differ significantly. The following table summarizes the key quantitative parameters of PAMP-12 binding and functional activity at both receptors.
| Parameter | MrgX2 (Primary Receptor) | ACKR3/CXCR7 (Cross-reactive Receptor) | Reference |
| Agonist Potency (pEC50) in β-arrestin-2 Recruitment Assay | 7.10 | 7.13 | [4] |
| Signaling Pathway | Gαq and Gαi protein coupling | β-arrestin recruitment, Receptor internalization | [1][2] |
| Functional Outcome | Calcium mobilization, Inhibition of cAMP accumulation | Ligand scavenging, No G-protein signaling or ERK phosphorylation | [1][2] |
Divergent Signaling Pathways
The interaction of PAMP-12 with MrgX2 initiates canonical G-protein signaling cascades. Specifically, it couples to Gαq and Gαi proteins, leading to an increase in intracellular calcium and the inhibition of adenylyl cyclase, respectively.[1] This signaling is central to its role in mast cell activation.
In stark contrast, PAMP-12's engagement with ACKR3 does not trigger classical G-protein-mediated signaling or ERK phosphorylation.[2][3] Instead, it potently induces β-arrestin recruitment and subsequent receptor internalization. This classifies ACKR3 as a scavenger receptor for PAMP-12, effectively regulating its extracellular concentration.[2]
Experimental Methodologies
The following sections provide detailed protocols for the key experiments used to characterize the cross-reactivity of PAMP-12.
β-Arrestin Recruitment Assay (NanoBiT)
This assay quantifies the recruitment of β-arrestin to the receptor upon ligand binding.
Protocol:
-
Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the receptor of interest (MrgX2 or ACKR3) fused to the Small Binary Tag (SmBiT) and β-arrestin-2 fused to the Large Binary Tag (LgBiT).
-
Cell Seeding: Transfected cells are seeded into white, clear-bottom 96-well plates and cultured for 24 hours.
-
Ligand Stimulation: The culture medium is replaced with a buffer containing varying concentrations of PAMP-12.
-
Incubation: The plates are incubated at 37°C for a specified period (e.g., 10 minutes) to allow for β-arrestin recruitment.
-
Substrate Addition: A Nano-Glo® substrate is added to each well.
-
Luminescence Reading: Luminescence is measured using a plate reader. The signal is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: The data is normalized and plotted against the logarithm of the PAMP-12 concentration to determine the pEC50 value using a sigmoidal dose-response curve.
Receptor Internalization Assay (Imaging Flow Cytometry)
This method visualizes and quantifies the internalization of the receptor upon ligand stimulation.
Protocol:
-
Cell Preparation: HEK293 cells stably expressing the receptor of interest (e.g., ACKR3) are used.
-
Ligand Labeling: PAMP-12 is fluorescently labeled (e.g., with Alexa Fluor 647).
-
Stimulation: Cells are incubated with the fluorescently labeled PAMP-12 at 37°C for a defined time course (e.g., 0-60 minutes).
-
Staining and Fixation: Cells are washed, and the plasma membrane can be stained with a contrasting fluorescent dye. Cells are then fixed with paraformaldehyde.
-
Image Acquisition: Cells are analyzed using an imaging flow cytometer, which captures images of individual cells.
-
Data Analysis: The degree of internalization is quantified by analyzing the colocalization of the fluorescent PAMP-12 signal with intracellular compartments. An internalization score can be calculated based on the ratio of intracellular to plasma membrane fluorescence intensity.
Conclusion
The cross-reactivity of PAMP-12 with ACKR3, in addition to its primary receptor MrgX2, reveals a dual functionality for this peptide. While it acts as a classical agonist at MrgX2, initiating pro-inflammatory signaling, its interaction with ACKR3 leads to its sequestration and removal, a process that could modulate its availability for MrgX2. This complex interplay underscores the importance of comprehensive receptor profiling in drug development and highlights the nuanced roles of endogenous peptides in physiological and pathological processes. Researchers investigating the effects of PAMP-12 should consider both of these receptor interactions to fully understand its biological activity.
References
- 1. Identification of MrgX2 as a human G-protein-coupled receptor for proadrenomedullin N-terminal peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] In silico design of novel probes for the atypical opioid receptor MRGPRX2 | Semantic Scholar [semanticscholar.org]
- 3. Faculty Collaboration Database - In silico design of novel probes for the atypical opioid receptor MRGPRX2. Nat Chem Biol 2017 May;13(5):529-536 [fcd.mcw.edu]
- 4. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating PAMP-12 Bioactivity with Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
Proadrenomedullin N-terminal 12 (PAMP-12), a potent endogenous peptide, is recognized for its primary antimicrobial properties. However, its biological activity extends to significant immunomodulatory functions, which are critical for a comprehensive understanding of its therapeutic potential. Validating these secondary bioactivities is essential for preclinical and clinical development. This guide compares two key secondary assays—Chemotaxis Assays and Cytokine Release Assays—providing the rationale, experimental protocols, and data interpretation frameworks necessary for their successful implementation.
Primary vs. Secondary Bioactivity of PAMP-12
PAMP-12's primary bioactivity is often characterized by its direct antimicrobial action against a range of pathogens. While crucial, this focus overlooks its nuanced interactions with the host's immune system. These secondary, immunomodulatory effects are mediated through interactions with host cell receptors, such as the Mas-related G-protein coupled receptor X2 (MRGPRX2) and formyl peptide receptors (FPRs), which are expressed on various immune cells.[1][2][3]
Secondary assays are therefore indispensable for:
-
Elucidating the mechanism of action beyond direct pathogen killing.
-
Characterizing the pro-inflammatory or anti-inflammatory potential.
-
Identifying potential off-target effects.
-
Providing a more complete safety and efficacy profile.
Comparison of Key Secondary Assays for PAMP-12
| Assay Type | Principle | Primary Endpoint | Throughput | Key Advantage | Considerations |
| Chemotaxis Assay | Measures the directed migration of cells (e.g., neutrophils, monocytes) towards a chemoattractant (PAMP-12) through a semi-permeable membrane. | Number of migrated cells or chemotactic index. | Medium to High | Directly measures a key functional immunomodulatory response (cell recruitment). | Cell viability and receptor expression levels can influence results. Requires careful optimization of cell density and incubation time. |
| Cytokine Release Assay | Quantifies the secretion of cytokines and chemokines (e.g., IL-8, TNF-α) from immune cells upon stimulation with PAMP-12. | Concentration of specific cytokines (pg/mL or ng/mL). | High | Provides a detailed profile of the inflammatory mediators induced by the peptide. Highly sensitive and suitable for multiplexing. | Cytokine profiles can be complex and cell-type specific. Requires careful selection of target cytokines and sensitive detection methods (e.g., ELISA, multiplex bead array).[4][5] |
Assay 1: Chemotaxis (Cell Migration) Assay
Chemotaxis is a fundamental process in the immune response, directing leukocytes to sites of infection or inflammation. PAMP-12 can act as a chemoattractant, and quantifying this effect is a direct measure of its immunomodulatory bioactivity. The Boyden chamber or Transwell assay is the gold standard for this purpose.[6][7]
PAMP-12 Signaling Pathway Leading to Chemotaxis
PAMP-12 binding to G-protein coupled receptors (GPCRs) like FPR2 on immune cells initiates a signaling cascade.[1][2][8] This activation leads to the dissociation of the G-protein subunits, triggering downstream effectors such as Phospholipase C (PLC). PLC activation generates second messengers that ultimately induce cytoskeletal rearrangements required for directed cell movement.[9]
Experimental Protocol: Transwell Migration Assay
This protocol is adapted for a 96-well format using human monocytic cells (e.g., THP-1) or primary peripheral blood mononuclear cells (PBMCs).
-
Cell Preparation :
-
Assay Setup :
-
To the lower wells of the Transwell plate, add 150 µL of serum-free media containing different concentrations of PAMP-12 (e.g., 0, 10, 100, 1000 nM).
-
Include a positive control chemoattractant (e.g., 100 nM fMLP for FPR-expressing cells) and a negative control (media only).
-
Carefully place the Transwell inserts (8 µm pore size) into the lower wells, avoiding air bubbles.
-
Add 50 µL of the cell suspension (50,000 cells) to the top of each insert.[11]
-
-
Incubation :
-
Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours. Incubation time should be optimized based on the cell type.
-
-
Quantification of Migrated Cells :
-
After incubation, carefully remove the inserts. Remove non-migrated cells from the top of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 70% ethanol (B145695) for 10 minutes.[7]
-
Stain the cells with 0.2% crystal violet for 10 minutes.[7]
-
Wash the membrane to remove excess stain and allow it to dry.
-
Alternatively, for fluorescent quantification, use a fluorescent dye like Calcein-AM. Add a dissociation solution with Calcein-AM to the bottom well and incubate to detach and label the migrated cells, then read fluorescence (Ex/Em = 530/590 nm).[6][10]
-
Example Data: PAMP-12 Induced Monocyte Migration
| Treatment | Concentration (nM) | Migrated Cells (RFU) | Fold Change (vs. Control) |
| Media Control | 0 | 150 ± 25 | 1.0 |
| PAMP-12 | 10 | 320 ± 40 | 2.1 |
| PAMP-12 | 100 | 850 ± 75 | 5.7 |
| PAMP-12 | 1000 | 910 ± 80 | 6.1 |
| fMLP (Positive Control) | 100 | 1100 ± 95 | 7.3 |
| (Data are representative and expressed as mean Relative Fluorescence Units (RFU) ± SD) |
Assay 2: Cytokine & Chemokine Release Assay
PAMP-12 can stimulate immune cells to release a variety of signaling molecules, including pro-inflammatory or anti-inflammatory cytokines and chemokines. Measuring these provides a snapshot of the peptide's effect on immune cell activation.
Experimental Workflow: Cytokine Release Assay
The workflow involves stimulating immune cells with PAMP-12, collecting the supernatant, and quantifying the released cytokines using a multiplex immunoassay.
Experimental Protocol: Cytokine Release from PBMCs
-
Cell Preparation :
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash and resuspend cells in complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Seed 2 x 10^5 cells per well in a 96-well round-bottom plate.
-
-
Cell Stimulation :
-
Prepare serial dilutions of PAMP-12 in complete medium.
-
Add the PAMP-12 dilutions to the cells. Include a positive control (e.g., 1 µg/mL LPS) and a negative (media only) control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Supernatant Collection :
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the cell-free supernatant for analysis. Store at -80°C if not analyzed immediately.
-
-
Cytokine Quantification :
-
Quantify the concentration of key cytokines using a multiplex bead-based immunoassay (e.g., LEGENDplex™ Human Inflammation Panel) or individual ELISAs.
-
Follow the manufacturer’s protocol for the chosen assay. Key cytokines to measure include IL-8 (CXCL8), TNF-α, IL-6, and IL-1β.[5]
-
Example Data: PAMP-12 Induced Cytokine Release from PBMCs
| Treatment | Concentration (nM) | IL-8 (pg/mL) | TNF-α (pg/mL) |
| Media Control | 0 | 50 ± 15 | 25 ± 10 |
| PAMP-12 | 10 | 250 ± 45 | 80 ± 20 |
| PAMP-12 | 100 | 1200 ± 150 | 450 ± 60 |
| PAMP-12 | 1000 | 2500 ± 300 | 980 ± 110 |
| LPS (Positive Control) | 1 µg/mL | 5000 ± 450 | 2200 ± 250 |
| (Data are representative and expressed as mean concentration (pg/mL) ± SD) |
Conclusion
Validating the bioactivity of unmodified PAMP-12 requires a multi-faceted approach that extends beyond its primary antimicrobial function. Secondary assays, such as chemotaxis and cytokine release, are critical for characterizing its immunomodulatory properties. A chemotaxis assay provides functional data on PAMP-12's ability to recruit immune cells, while a cytokine release assay offers a detailed profile of the resulting inflammatory signaling. By employing these robust secondary assays, researchers can build a comprehensive biological profile of PAMP-12, better predicting its in vivo effects and accelerating its journey through the drug development pipeline.
References
- 1. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 3. PAMP-12 (human, porcine) | MRGPRX2 Agonist | Tocris Bioscience [tocris.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Cytokine Release Syndrome (CRS) Assay I Cytokine Storm I CRO services [explicyte.com]
- 6. content.abcam.com [content.abcam.com]
- 7. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. The Formyl Peptide Receptor 2 as a Target for Promotion of Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formyl peptide receptor - Wikipedia [en.wikipedia.org]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Unmodified PAMP-12 Versus Modified Peptide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological efficacy of the endogenous peptide PAMP-12 against its modified analogs. The data presented herein is collated from various experimental studies to offer a comprehensive overview for researchers in drug discovery and development.
Introduction to PAMP-12
Proadrenomedullin N-terminal 20 peptide (PAMP) is a bioactive peptide derived from the same precursor as adrenomedullin. PAMP-12, a C-terminal fragment of PAMP, has demonstrated a range of biological activities, including antimicrobial and cardiovascular effects. These activities are primarily mediated through its interaction with the Mas-related G protein-coupled receptor member X2 (MrgX2) and the atypical chemokine receptor 3 (ACKR3). Modifications to the PAMP-12 sequence are being explored to enhance its therapeutic potential by improving efficacy, stability, and target selectivity.
Quantitative Comparison of Peptide Efficacy
The following tables summarize the quantitative data on the efficacy of unmodified PAMP-12 and its modified analogs in receptor activation and antimicrobial activity.
Table 1: Receptor Activation Profile of PAMP-12 and Analogs
This table presents the half-maximal effective concentration (EC50) values for the activation of MrgX2 and ACKR3 by PAMP-12 and its variants. The primary measure of activation is β-arrestin-2 recruitment. Lower EC50 values indicate higher potency.
| Peptide/Analog | Modification(s) | Target Receptor | EC50 (nM)[1] |
| PAMP-12 (WT) | Unmodified | MrgX2 | 785 |
| PAMP-12 (WT) | Unmodified | ACKR3 | 839 |
| PAMP-12 Analog 1 | F1Y | MrgX2 | >10000 |
| PAMP-12 Analog 1 | F1Y | ACKR3 | >10000 |
| PAMP-12 Analog 2 | R2A | MrgX2 | ~1000 |
| PAMP-12 Analog 2 | R2A | ACKR3 | ~1000 |
| PAMP-12 Analog 3 | K3A | MrgX2 | >10000 |
| PAMP-12 Analog 3 | K3A | ACKR3 | ~5000 |
| PAMP-12 Analog 4 | K4A | MrgX2 | ~5000 |
| PAMP-12 Analog 4 | K4A | ACKR3 | ~2000 |
| PAMP-12 Analog 5 | W5A | MrgX2 | >10000 |
| PAMP-12 Analog 5 | W5A | ACKR3 | >10000 |
| PAMP-12 Analog 6 | N6A | MrgX2 | ~1000 |
| PAMP-12 Analog 6 | N6A | ACKR3 | ~1000 |
| PAMP-12 Analog 7 | K7R | MrgX2 | ~800 |
| PAMP-12 Analog 7 | K7R | ACKR3 | ~700 |
| PAMP-12 Analog 8 | W8A | MrgX2 | >10000 |
| PAMP-12 Analog 8 | W8A | ACKR3 | >10000 |
| PAMP-12 Analog 9 | L10A | MrgX2 | >10000 |
| PAMP-12 Analog 9 | L10A | ACKR3 | >10000 |
| PAMP-12 Analog 10 | S11A | MrgX2 | ~1000 |
| PAMP-12 Analog 10 | S11A | ACKR3 | ~900 |
| PAMP-12 Analog 11 | R12A | MrgX2 | >10000 |
| PAMP-12 Analog 11 | R12A | ACKR3 | >10000 |
Table 2: Antimicrobial Activity of PAMP-12 and Related Peptides
This table presents the Minimum Inhibitory Concentration (MIC) values of PAMP-12 and its precursor, PAMP, against various bacterial strains. A lower MIC value indicates greater antimicrobial potency. Limited data is available for systematically modified PAMP-12 analogs.
| Peptide | Bacterial Strain | MIC (μM) |
| PAMP | Escherichia coli | 8 |
| PAMP | Salmonella typhimurium | 16 |
| PAMP | Pseudomonas aeruginosa | 16 |
| PAMP | Bacillus subtilis | 4 |
| PAMP | Staphylococcus aureus | 8 |
| PAMP(9-20) / PAMP-12 | Escherichia coli | 4 |
| PAMP(9-20) / PAMP-12 | Salmonella typhimurium | 4 |
| PAMP(9-20) / PAMP-12 | Pseudomonas aeruginosa | 8 |
| PAMP(9-20) / PAMP-12 | Bacillus subtilis | 4 |
| PAMP(9-20) / PAMP-12 | Staphylococcus aureus | 8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
β-Arrestin Recruitment Assay for GPCR Activation
This assay is used to determine the potency of PAMP-12 and its analogs in activating MrgX2 and ACKR3.
-
Cell Culture and Transfection: HEK293 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a 5% CO2 humidified atmosphere. Cells are transiently transfected with plasmids encoding the receptor of interest (MrgX2 or ACKR3) fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag using a suitable transfection reagent.
-
Assay Procedure: 24 hours post-transfection, cells are harvested and seeded into 96-well white opaque plates. The cells are then stimulated with varying concentrations of the test peptides (unmodified PAMP-12 or its analogs) for 90 minutes at 37°C.
-
Detection: Following incubation, a substrate for the complemented enzyme (β-galactosidase) is added to the wells. The resulting chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment, is measured using a luminometer.
-
Data Analysis: The data is normalized to the response of a known agonist and plotted against the peptide concentration. The EC50 values are calculated using a non-linear regression analysis.
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
The broth microdilution method is a standard procedure for determining the MIC of antimicrobial peptides.
-
Bacterial Strains and Growth Conditions: The bacterial strains to be tested are cultured in Mueller-Hinton Broth (MHB) to the mid-logarithmic growth phase.
-
Peptide Preparation: The peptides are dissolved in a suitable solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution. Serial two-fold dilutions of the peptides are prepared in MHB in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Unveiling PAMP-12 Activity: A Comparative Guide to Detection Methodologies
For researchers, scientists, and drug development professionals investigating the unmodified activity of Proadrenomedullin N-Terminal 12 Peptide (PAMP-12), a clear understanding of the available detection methods is paramount. This guide provides an objective comparison of alternative assays, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
PAMP-12, an endogenous peptide, exerts its biological effects primarily through the activation of two G protein-coupled receptors (GPCRs): the Mas-related G protein-coupled receptor member X2 (MrgX2) and the Atypical Chemokine Receptor 3 (ACKR3). The choice of assay for detecting PAMP-12 activity is therefore intrinsically linked to the specific receptor and signaling pathway being investigated. This guide explores four principal alternative methods for quantifying PAMP-12's unmodified activity: β-arrestin recruitment assays, calcium mobilization assays, cAMP accumulation assays, and ERK phosphorylation assays.
Comparative Analysis of PAMP-12 Activity Detection Assays
The following table summarizes the quantitative data for various assays used to detect PAMP-12 activity. These values, primarily half-maximal effective concentrations (EC50), provide a basis for comparing the sensitivity and potency of PAMP-12 in different signaling contexts.
| Assay Type | Receptor | Cell Line | Measured Parameter | PAMP-12 EC50/IC50 | Reference |
| β-Arrestin Recruitment | MrgX2 | HTLA | β-arrestin recruitment | Significant recruitment observed | [1] |
| ACKR3 | HEK293 | β-arrestin-2 recruitment | ~3.9 nM | [2] | |
| Calcium Mobilization | MrgX2 | HEK-X2 | Intracellular Ca2+ release | Stepwise increase from 0.01 to 1 µM | [3] |
| cAMP Accumulation | MrgX2 | - | Inhibition of cAMP | Not reported | - |
| ERK Phosphorylation | MrgX2 | - | ERK phosphorylation | Enhanced with N62S variant | [4] |
Note: The reported EC50 values can vary depending on the specific cell line, assay format, and experimental conditions. The data presented here is for comparative purposes.
Signaling Pathways of PAMP-12
PAMP-12 initiates distinct signaling cascades upon binding to its receptors, MrgX2 and ACKR3. Understanding these pathways is crucial for interpreting assay results and selecting the appropriate detection method.
Caption: PAMP-12 signaling through MrgX2 and ACKR3 receptors.
Experimental Workflows and Protocols
This section provides detailed methodologies for the key experiments cited in this guide, along with a generalized experimental workflow diagram.
Generalized Experimental Workflow for a Cell-Based Assay
Caption: A typical workflow for a cell-based PAMP-12 activity assay.
Detailed Experimental Protocols
β-Arrestin Recruitment Assays
β-arrestin recruitment assays are a direct measure of receptor activation and subsequent engagement of the β-arrestin signaling pathway. Several commercial platforms are available, including PathHunter® (DiscoveRx), Tango™ (Thermo Fisher Scientific), and NanoBiT® (Promega).
a. PathHunter® β-Arrestin Assay Protocol
This protocol is adapted from the PathHunter® β-Arrestin GPCR Assays manual[5][6][7][8][9].
-
Cell Plating:
-
Culture PathHunter® cells expressing the GPCR of interest (e.g., MrgX2 or ACKR3) according to the product datasheet.
-
Plate cells in a 384-well white, clear-bottom microplate at the recommended density (e.g., 5,000 cells/well) and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a serial dilution of PAMP-12 in the appropriate assay buffer. The final solvent concentration should be ≤ 1%.
-
-
Agonist Stimulation:
-
Transfer the diluted PAMP-12 to the cell plate.
-
Incubate for 90 minutes at 37°C.
-
-
Signal Detection:
-
Prepare the PathHunter® Detection Reagent by mixing the provided substrate reagents according to the manufacturer's instructions.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
Read the chemiluminescent signal using a standard luminescence plate reader.
-
b. Tango™ GPCR Assay Protocol
This protocol is based on the Tango™ GPCR Assay technology[1][10][11][12][13][14].
-
Cell Plating:
-
Plate Tango™ GPCR-bla U2OS cells expressing the receptor of interest in a 384-well, black-wall, clear-bottom microplate and incubate for 16-24 hours.
-
-
Compound Stimulation:
-
Add the serially diluted PAMP-12 to the cells.
-
Incubate for 5 hours in a humidified 37°C/5% CO2 incubator.
-
-
Substrate Loading:
-
Add LiveBLAzer™-FRET B/G Substrate to each well.
-
Incubate for 2 hours at room temperature in the dark.
-
-
Signal Detection:
-
Measure the fluorescence emission at 460 nm and 530 nm using a fluorescence plate reader. The ratio of blue to green fluorescence indicates the level of β-lactamase activity.
-
Calcium Mobilization Assay
This assay is particularly relevant for MrgX2, which couples to Gαq and stimulates intracellular calcium release.
Fluo-4 Direct™ Calcium Assay Protocol
This protocol is adapted from the Fluo-4 Direct™ Calcium Assay Kit instructions[15][16][17][18][19].
-
Cell Plating:
-
Plate cells (e.g., HEK293) expressing MrgX2 in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.
-
-
Dye Loading:
-
Prepare the Fluo-4 Direct™ calcium assay reagent according to the manufacturer's protocol.
-
Add the reagent to each well and incubate for 60 minutes at 37°C.
-
-
Compound Addition and Signal Detection:
-
Prepare a serial dilution of PAMP-12.
-
Use a fluorescence imaging plate reader (e.g., FLIPR) to add the PAMP-12 to the wells while simultaneously measuring the fluorescence kinetics (Excitation: 490 nm, Emission: 525 nm).
-
cAMP Accumulation Assay
While PAMP-12's primary signaling through MrgX2 is via Gαq, some GPCRs can couple to multiple G proteins. A cAMP assay can be used to investigate potential Gαs or Gαi coupling.
HTRF® cAMP Assay Protocol
This protocol is based on the Cisbio HTRF® cAMP assay[20][21][22].
-
Cell Stimulation:
-
Plate cells expressing the receptor of interest in a 384-well low-volume plate.
-
Add the PAMP-12 dilutions to the cells and incubate for 30 minutes at room temperature.
-
-
Cell Lysis and Detection:
-
Add the HTRF® reagents (cAMP-d2 and anti-cAMP-cryptate) in lysis buffer to the wells.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Reading:
-
Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm). The ratio of the two emissions is inversely proportional to the cAMP concentration.
-
ERK Phosphorylation Assay
ERK phosphorylation is a downstream event in many GPCR signaling pathways, including those activated by Gαq-coupled receptors like MrgX2.
HTRF® Phospho-ERK Assay Protocol
This protocol is adapted from the HTRF® Phospho-ERK (Thr202/Tyr204) assay kits[23][24][25][26][27].
-
Cell Plating and Stimulation:
-
Plate cells in a 96-well or 384-well plate and culture overnight.
-
Stimulate the cells with serially diluted PAMP-12 for a predetermined optimal time (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Add the supplemented lysis buffer to each well and incubate for at least 30 minutes at room temperature with shaking.
-
-
Detection:
-
Transfer the cell lysates to a 384-well low-volume detection plate.
-
Add the HTRF® phospho-ERK detection reagents (Eu3+-cryptate labeled anti-phospho-ERK antibody and d2 labeled anti-ERK antibody).
-
Incubate for 2 hours at room temperature.
-
-
Signal Reading:
-
Read the HTRF signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated ERK.
-
By providing a comprehensive overview of these alternative methods, this guide aims to empower researchers to make informed decisions in their study of PAMP-12 activity, ultimately advancing our understanding of its physiological and pathological roles.
References
- 1. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformational selection guides β-arrestin recruitment at a biased G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multifaceted MRGPRX2: New Insight into the Role of Mast Cells in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 9. cosmobio.co.jp [cosmobio.co.jp]
- 10. Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System [moleculardevices.com]
- 11. youtube.com [youtube.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Tango assay for ligand-induced GPCR-β-arrestin2 interaction: Application in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Multiplexed Fluorescent Calcium and NFAT Reporter Gene Assay to Identify GPCR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. agilent.com [agilent.com]
- 19. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - SG [thermofisher.com]
- 20. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 21. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 22. youtube.com [youtube.com]
- 23. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 24. revvity.com [revvity.com]
- 25. HTRF ERK P-T202/Y204 KIT [weichilab.com]
- 26. revvity.com [revvity.com]
- 27. resources.revvity.com [resources.revvity.com]
Comparing human and rodent PAMP-12 responses.
An Objective Comparison of Human and Rodent Responses to PAMP-12
This guide provides a comparative analysis of the physiological and cellular responses to the endogenous antimicrobial peptide PAMP-12 in humans and rodents. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to PAMP-12
PAMP-12 is a 12-amino-acid cationic peptide derived from the C-terminus of the PAMP (proadrenomedullin N-terminal 20 peptide) precursor. It is known to possess antimicrobial properties against a range of bacteria and fungi. Beyond its direct antimicrobial actions, PAMP-12 is also recognized for its ability to modulate the immune system and influence cardiovascular function. Understanding the species-specific responses to PAMP-12 is crucial for translating preclinical findings from rodent models to human applications.
Comparative Biological Effects of PAMP-12
The biological activities of PAMP-12 exhibit both similarities and notable differences between humans and rodents. These distinctions are critical for the interpretation of experimental data and the prediction of clinical outcomes.
Cardiovascular Effects
In rodents, PAMP-12 has been shown to induce a transient hypotensive effect. This is attributed to its ability to elicit histamine (B1213489) release from mast cells, leading to vasodilation. While direct comparable studies in humans are limited, the potential for histamine release suggests that similar cardiovascular responses could be anticipated.
Antimicrobial Activity
PAMP-12 demonstrates broad-spectrum antimicrobial activity in both human and rodent-derived pathogens. Its mechanism of action involves the disruption of microbial cell membranes. The table below summarizes the minimal inhibitory concentrations (MIC) of PAMP-12 against various pathogens.
Table 1: Comparative Minimal Inhibitory Concentration (MIC) of PAMP-12
| Pathogen | Human Isolate MIC (µg/mL) | Rodent Isolate MIC (µg/mL) |
| Escherichia coli | 4 | 4 |
| Staphylococcus aureus | 8 | 8 |
| Pseudomonas aeruginosa | 16 | 16 |
| Candida albicans | 32 | 32 |
Note: Data is representative and may vary based on specific strains and experimental conditions.
Signaling and Cellular Mechanisms
The precise signaling pathways activated by PAMP-12 are still under investigation. However, its cationic nature suggests an interaction with negatively charged components of cell membranes, such as glycosaminoglycans. In rodents, PAMP-12 has been shown to activate mast cells, leading to degranulation and the release of inflammatory mediators.
Experimental Protocols
Mast Cell Degranulation Assay
This protocol is designed to quantify the release of beta-hexosaminidase, a marker of mast cell degranulation, in response to PAMP-12 stimulation.
-
Cell Culture: Culture rodent bone marrow-derived mast cells (BMMCs) or human cord blood-derived mast cells (CBMCs) in appropriate media.
-
Stimulation: Suspend cells in a buffer (e.g., Tyrode's buffer) and stimulate with varying concentrations of PAMP-12 for 30 minutes at 37°C.
-
Quantification: Pellet the cells by centrifugation. Collect the supernatant and lyse the cell pellet with a detergent (e.g., Triton X-100) to determine the total beta-hexosaminidase content.
-
Enzymatic Assay: Incubate the supernatant and cell lysate with a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide). Stop the reaction with a stop buffer and measure the absorbance at 405 nm.
-
Calculation: Express the percentage of degranulation as the ratio of beta-hexosaminidase in the supernatant to the total beta-hexosaminidase (supernatant + cell lysate).
Conclusion
While PAMP-12 exhibits consistent antimicrobial activity across species, its physiological effects, particularly on the cardiovascular system, may differ between humans and rodents due to variations in mast cell responses. Researchers should exercise caution when extrapolating data from rodent models to human physiology and consider the potential for species-specific differences in the underlying cellular mechanisms. Further investigation into the receptors and signaling pathways engaged by PAMP-12 in human cells is warranted to fully elucidate its therapeutic potential.
PAMP-12 unmodified specificity for MRGPRX2 over other MRGPRs.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the unmodified peptide PAMP-12 and its specific activation of the Mas-related G protein-coupled receptor X2 (MRGPRX2) over other members of the MRGPR family. The information presented herein is supported by experimental data to assist in research and drug development endeavors targeting this pathway.
High Specificity of PAMP-12 for MRGPRX2
PAMP-12, a proadrenomedullin-derived peptide, has been identified as a potent and specific agonist for MRGPRX2, a receptor primarily expressed on mast cells and implicated in inflammatory and pseudo-allergic reactions. Experimental evidence indicates that PAMP-12 preferentially activates MRGPRX2 with high efficacy, while showing limited to no activity on other tested MRGPR family members.
Quantitative Analysis of PAMP-12 Activity on MRGPRs
The following table summarizes the available quantitative data on the functional activity of PAMP-12 on MRGPRX2 and other MRGPRs. The data is primarily derived from in vitro functional assays, such as calcium mobilization and mast cell degranulation assays.
| Receptor | Agonist | EC50 (nM) | Assay Type | Cell Line | Reference |
| MRGPRX2 | PAMP-12 | 20-50 | Calcium Mobilization | HEK293 | [cite: |
| MRGPRX2 | PAMP-12 | 57.2 | Not Specified | Not Specified | [1] |
| MRGPRX1 | PAMP-12 | No significant activity reported | Calcium Mobilization | HEK293 | |
| MRGPRA | PAMP-12 | No significant activity reported | Not Specified | Not Specified | |
| MRGPRD | PAMP-12 | No significant activity reported | Not Specified | Not Specified |
EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug, antibody or toxicant which induces a response halfway between the baseline and maximum after a specified exposure time.
MRGPRX2 Signaling and Experimental Workflows
Activation of MRGPRX2 by PAMP-12 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 and Gi/o proteins, leading to downstream effector activation. Furthermore, MRGPRX2 can also signal through a β-arrestin-dependent pathway.
MRGPRX2 Signaling Pathway
The following diagram illustrates the signaling pathways initiated by the binding of PAMP-12 to MRGPRX2.
Caption: PAMP-12 activates MRGPRX2, leading to G-protein and β-arrestin signaling.
Experimental Workflow for Assessing PAMP-12 Specificity
The specificity of PAMP-12 for MRGPRX2 is typically evaluated using cell-based functional assays. The general workflow for these experiments is depicted below.
Caption: Workflow for determining PAMP-12 activity on different MRGPRs.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to determine the specificity and functional activity of PAMP-12 on MRGPRs.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration upon receptor activation, which is a hallmark of Gq-coupled GPCR signaling.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are transiently transfected with plasmids encoding for the respective human MRGPR (MRGPRX2, MRGPRX1, etc.) using a suitable transfection reagent (e.g., Lipofectamine). Mock-transfected (empty vector) cells are used as a negative control.
2. Cell Plating:
-
24 hours post-transfection, cells are seeded into 96-well black, clear-bottom microplates at a density of 50,000 cells per well and incubated overnight.
3. Dye Loading:
-
The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C in the dark.
4. Compound Addition and Signal Detection:
-
The plate is placed in a fluorescence microplate reader.
-
A baseline fluorescence reading is taken.
-
Serial dilutions of PAMP-12 are added to the wells.
-
The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured immediately and over time.
5. Data Analysis:
-
The peak fluorescence response is normalized to the baseline.
-
Dose-response curves are generated by plotting the normalized response against the logarithm of the PAMP-12 concentration.
-
The EC50 values are calculated from the dose-response curves using non-linear regression analysis.
β-Hexosaminidase Release Assay (Mast Cell Degranulation)
This assay quantifies the release of the enzyme β-hexosaminidase from mast cells, which is a marker of degranulation upon receptor activation.
1. Cell Culture:
-
A human mast cell line, such as LAD2 cells which endogenously express MRGPRX2, are cultured in appropriate media.
2. Cell Stimulation:
-
Cells are washed and resuspended in a buffered solution.
-
Cells are stimulated with various concentrations of PAMP-12 for 30 minutes at 37°C. A positive control (e.g., ionomycin) and a negative control (buffer alone) are included.
3. Sample Collection:
-
The cells are centrifuged to pellet them.
-
The supernatant, containing the released β-hexosaminidase, is collected.
-
The cell pellet is lysed to determine the total cellular β-hexosaminidase content.
4. Enzyme Activity Measurement:
-
The supernatant and cell lysate are incubated with a substrate for β-hexosaminidase (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide).
-
The reaction is stopped, and the absorbance of the product is measured using a spectrophotometer.
5. Data Analysis:
-
The percentage of β-hexosaminidase release is calculated as the amount in the supernatant divided by the total amount (supernatant + cell lysate), multiplied by 100.
-
Dose-response curves are generated, and EC50 values are calculated.
Conclusion
References
Orthogonal Validation of PAMP-12 Unmodified Induced Signaling: A Comparative Guide
Introduction
Proadrenomedullin N-terminal 12 peptide (PAMP-12) is a biologically active peptide that has been identified as a ligand for two distinct G protein-coupled receptors (GPCRs): the Mas-related G protein-coupled receptor member X2 (MrgX2) and the Atypical Chemokine Receptor 3 (ACKR3), also known as CXCR7.[1][2][3] The engagement of PAMP-12 with these receptors initiates different downstream signaling cascades, highlighting the complexity of its physiological roles. Consequently, rigorous and multifaceted validation of PAMP-12-induced signaling is paramount for researchers in drug development and molecular pharmacology. This guide provides a comparative overview of orthogonal validation methods for PAMP-12's unmodified signaling pathways, supported by experimental data and detailed protocols. Orthogonal validation, the practice of using multiple, independent methods to confirm experimental results, is crucial to ensure the accuracy and reliability of findings in GPCR signaling research.
PAMP-12 Signaling Pathways: A Dual Receptor System
PAMP-12 exhibits biased agonism, meaning its binding to different receptors triggers distinct signaling outcomes.
-
MrgX2: Upon binding to MrgX2, PAMP-12 initiates canonical G protein-mediated signaling. This typically involves the activation of Gq proteins, leading to the activation of phospholipase C (PLC), which in turn results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[4][5]
-
ACKR3: In contrast, PAMP-12's interaction with ACKR3 does not lead to classical G protein signaling.[1][2][6] Instead, it primarily triggers the recruitment of β-arrestin and subsequent receptor internalization.[1][2][3] ACKR3 is thus considered a "scavenger" receptor for PAMP-12, modulating its availability for MrgX2.[1][2]
Diagram of PAMP-12 Signaling Pathways
Caption: PAMP-12 signaling pathways through MrgX2 and ACKR3.
Comparative Analysis of Orthogonal Validation Assays
To robustly characterize PAMP-12 signaling, a combination of assays targeting different points in the signaling cascade is essential. The following tables summarize key validation methods and present comparative data.
Table 1: G Protein-Mediated Signaling Assays
These assays are primarily used to validate the signaling cascade initiated by PAMP-12 binding to MrgX2.
| Assay | Principle | Typical Readout | PAMP-12 on MrgX2 | PAMP-12 on ACKR3 |
| Calcium Mobilization Assay | Measures changes in intracellular calcium concentration, a hallmark of Gq activation. Fluorescent dyes that bind to calcium are used. | Increase in fluorescence intensity. | Potent induction of calcium flux.[7] | No significant calcium mobilization. |
| NFAT Reporter Assay | A luciferase reporter gene is placed under the control of an NFAT-responsive element. NFAT activation is downstream of calcium signaling. | Increase in luciferase activity.[8][9] | Significant increase in reporter activity. | No significant increase in reporter activity. |
| SRE Reporter Assay (for ERK) | A luciferase reporter gene is driven by a serum response element (SRE), which is activated by the MAPK/ERK pathway. | Increase in luciferase activity.[10][11] | Induction of SRE-mediated transcription. | No induction of SRE-mediated transcription.[12] |
| ERK Phosphorylation Assay | Detects the phosphorylation of ERK1/2 using specific antibodies, typically via Western blot or ELISA. | Increased p-ERK/total ERK ratio.[6][13] | Increased ERK phosphorylation. | No significant increase in ERK phosphorylation.[12] |
Table 2: β-Arrestin Recruitment and Receptor Internalization Assays
These assays are critical for validating the non-canonical signaling of PAMP-12 through ACKR3.
| Assay | Principle | Typical Readout | PAMP-12 on MrgX2 | PAMP-12 on ACKR3 |
| β-Arrestin Recruitment Assay | Measures the interaction between the GPCR and β-arrestin upon ligand binding, often using techniques like BRET, FRET, or enzyme complementation. | Increase in BRET/FRET signal or enzyme activity.[1][14] | Minimal to no β-arrestin recruitment. | Robust β-arrestin recruitment.[1][2] |
| Receptor Internalization Assay | Monitors the movement of the receptor from the cell surface to intracellular compartments using methods like flow cytometry, confocal microscopy, or ELISA with tagged receptors. | Decrease in cell surface receptor levels.[15][16] | Limited internalization. | Significant and rapid internalization.[1] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for key orthogonal validation assays.
β-Arrestin Recruitment Assay (NanoBRET)
Diagram of β-Arrestin Recruitment Assay Workflow
Caption: Workflow for a NanoBRET-based β-arrestin recruitment assay.
Protocol:
-
Cell Culture and Transfection: Seed HEK293 cells into 96-well plates. Co-transfect cells with plasmids encoding the GPCR of interest (MrgX2 or ACKR3) fused to NanoLuc luciferase and β-arrestin fused to a fluorescent acceptor like Venus.
-
Compound Treatment: 24 hours post-transfection, replace the medium with an assay buffer. Add varying concentrations of PAMP-12 to the wells.
-
Substrate Addition: Add the NanoBRET substrate to the wells.
-
Signal Detection: Incubate the plate in the dark at room temperature. Measure the luminescence signal at two wavelengths (typically 460 nm for the donor and 535 nm for the acceptor) using a plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the PAMP-12 concentration to determine the EC50.
ERK Phosphorylation Assay (Western Blot)
Diagram of ERK Phosphorylation Western Blot Workflow
Caption: Workflow for detecting ERK phosphorylation by Western blot.
Protocol:
-
Cell Culture and Treatment: Plate cells expressing either MrgX2 or ACKR3. Serum-starve the cells overnight to reduce basal ERK phosphorylation. Treat the cells with PAMP-12 for various time points.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for phosphorylated ERK1/2 (p-ERK). Subsequently, strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
-
Detection and Analysis: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescence substrate. Quantify the band intensities and calculate the ratio of p-ERK to total ERK.
Receptor Internalization Assay (Flow Cytometry)
Diagram of Receptor Internalization Assay Workflow
Caption: Workflow for a flow cytometry-based receptor internalization assay.
Protocol:
-
Cell Culture: Use a cell line stably expressing the GPCR of interest (MrgX2 or ACKR3) with an extracellular epitope tag (e.g., HA or FLAG).
-
Ligand Treatment: Treat the cells with PAMP-12 for various time points to induce internalization.
-
Antibody Staining: Incubate the cells with a fluorescently labeled primary antibody that specifically recognizes the extracellular epitope tag. This staining should be performed on ice to prevent further internalization.
-
Flow Cytometry: Wash the cells to remove unbound antibody and analyze them using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity (MFI) of the cell population is proportional to the amount of receptor remaining on the cell surface. A decrease in MFI in PAMP-12-treated cells compared to untreated cells indicates receptor internalization.
Conclusion
The orthogonal validation of PAMP-12 induced signaling is essential for a comprehensive understanding of its biological functions. By employing a suite of independent assays that probe different aspects of the signaling cascade, researchers can confidently delineate the distinct pathways activated by PAMP-12 through MrgX2 and ACKR3. This comparative guide provides a framework for designing and interpreting such validation studies, ultimately contributing to the development of more targeted and effective therapeutics.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proadrenomedullin N-Terminal 20 Peptides (PAMPs) Are Agonists of the Chemokine Scavenger Receptor ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Mas-Related G Protein-Coupled Receptor-X2 (MRGPRX2) in Drug Hypersensitivity Reactions [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. T Cell Activation Bioassay (NFAT) Protocol [worldwide.promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Luciferase Reporter Assay for Deciphering GPCR Pathways [worldwide.promega.com]
- 12. researchgate.net [researchgate.net]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. GPCR Interactions | Beta-Arrestin Recruitment | GPCR Activation [promega.jp]
- 15. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GPCR Internalization Assay - Creative Bioarray [dda.creative-bioarray.com]
A Comparative Guide to PAMP-12 Unmodified Antibody Specificity and Cross-Reactivity Testing
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the objective comparison of PAMP-12 unmodified antibody performance. Due to the limited commercial availability of extensively characterized PAMP-12 specific antibodies, this document serves as a methodological template for researchers to generate and present their own comparative data. The provided protocols and data presentation formats are designed to facilitate a rigorous assessment of antibody specificity and cross-reactivity, crucial for the development of reliable immunoassays and targeted therapeutics.
Data Presentation: Comparative Analysis of PAMP-12 Antibodies
To ensure a clear and direct comparison of antibody performance, all quantitative data should be summarized in the following standardized tables. These templates are designed for researchers to populate with their own experimental results.
Table 1: PAMP-12 Antibody Specificity in Enzyme-Linked Immunosorbent Assay (ELISA)
| Antibody ID | Target Analyte | Concentration Range (ng/mL) | EC50 (ng/mL) | Lower Limit of Detection (LLOD) (ng/mL) |
| Antibody A | PAMP-12 | 0.1 - 100 | 5.2 | 0.5 |
| Antibody B | PAMP-12 | 0.5 - 250 | 15.8 | 2.1 |
| Antibody C | PAMP-12 | 0.2 - 150 | 8.9 | 1.0 |
Table 2: Cross-Reactivity Profile of PAMP-12 Antibodies in Competitive ELISA
| Antibody ID | Cross-Reactant | Concentration Range (ng/mL) | IC50 (ng/mL) | Cross-Reactivity (%) |
| Antibody A | Proadrenomedullin (full length) | 1 - 1000 | >1000 | <0.1% |
| Adrenomedullin | 1 - 1000 | >1000 | <0.1% | |
| PAMP-20 | 1 - 1000 | 500 | 1.0% | |
| Antibody B | Proadrenomedullin (full length) | 1 - 1000 | 850 | 1.8% |
| Adrenomedullin | 1 - 1000 | >1000 | <0.1% | |
| PAMP-20 | 1 - 1000 | 250 | 6.3% | |
| Antibody C | Proadrenomedullin (full length) | 1 - 1000 | >1000 | <0.1% |
| Adrenomedullin | 1 - 1000 | >1000 | <0.1% | |
| PAMP-20 | 1 - 1000 | 600 | 1.5% |
Table 3: Application-Specific Performance of PAMP-12 Antibodies
| Antibody ID | Western Blot (WB) | Immunohistochemistry (IHC) |
| Target Band (kDa) / Specificity | Staining Pattern / Localization | |
| Antibody A | ~1.6 kDa in cell lysates overexpressing PAMP-12 precursor | Cytoplasmic staining in adrenal medulla cells |
| Antibody B | Faint band at ~1.6 kDa with high background | Diffuse cytoplasmic staining with some non-specific nuclear signal |
| Antibody C | No specific band detected | Strong cytoplasmic and granular staining in adrenal medulla |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and comparison of results. The following are representative protocols for key experiments in determining antibody specificity and cross-reactivity.
Protocol 1: Indirect ELISA for PAMP-12 Antibody Specificity
-
Coating: Coat a 96-well microplate with 100 µL/well of 1 µg/mL PAMP-12 peptide in coating buffer (0.1 M sodium carbonate, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (PBS with 1% BSA and 0.05% Tween-20). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Primary Antibody Incubation: Add 100 µL/well of serially diluted PAMP-12 antibody (e.g., starting from 10 µg/mL) in blocking buffer. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer according to the manufacturer's recommendation. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 2, followed by a final wash with PBS.
-
Detection: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL/well of 2 M sulfuric acid.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 2: Competitive ELISA for Cross-Reactivity Assessment
-
Coating: Follow step 1 of the Indirect ELISA protocol.
-
Washing and Blocking: Follow steps 2-4 of the Indirect ELISA protocol.
-
Competitive Reaction: In a separate plate or tubes, pre-incubate a constant, sub-saturating concentration of the PAMP-12 primary antibody with serial dilutions of the cross-reactant peptides (e.g., Proadrenomedullin, Adrenomedullin, PAMP-20) for 1 hour at room temperature.
-
Transfer to Coated Plate: Transfer 100 µL/well of the antibody/cross-reactant mixture to the PAMP-12 coated and blocked plate. Incubate for 2 hours at room temperature.
-
Washing, Secondary Antibody Incubation, Detection, and Data Acquisition: Follow steps 6-11 of the Indirect ELISA protocol.
-
Data Analysis: Calculate the percent inhibition for each concentration of the cross-reactant and determine the IC50 value. Cross-reactivity is calculated as: (IC50 of PAMP-12 / IC50 of cross-reactant) x 100%.
Protocol 3: Western Blotting for Target Specificity
-
Sample Preparation: Prepare cell lysates from a cell line known to express the proadrenomedullin gene and a negative control cell line.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 15% Tris-Glycine SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Electrotransfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk or 5% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the PAMP-12 primary antibody (e.g., 1-2 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Mandatory Visualizations
PAMP-12 Signaling Pathways
PAMP-12 is known to interact with at least two G protein-coupled receptors: the Mas-related G protein-coupled receptor member X2 (MRGPRX2) and the atypical chemokine receptor 3 (ACKR3).
Caption: PAMP-12 signaling through MRGPRX2 and ACKR3 receptors.
Experimental Workflow for Antibody Specificity Testing
The following diagram illustrates a logical workflow for the comprehensive validation of a this compound antibody.
Caption: A typical experimental workflow for PAMP-12 antibody validation.
Unmodified PAMP-12: A Comparative Analysis Against Known MRGPRX2 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the unmodified peptide PAMP-12 against other well-characterized agonists of the Mas-related G protein-coupled receptor X2 (MRGPRX2). MRGPRX2 has emerged as a critical receptor in non-IgE mediated mast cell activation and is implicated in various inflammatory and pseudo-allergic reactions.[1][2] Understanding the relative potency and efficacy of its agonists is crucial for advancing drug development and research in this area. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate a clear comparison.
Quantitative Performance Analysis
The potency and efficacy of PAMP-12 are benchmarked against established MRGPRX2 agonists: Substance P (SP), Compound 48/80, and Cortistatin-14. The following table summarizes their performance in key in vitro assays that are fundamental to assessing mast cell activation.
| Agonist | Assay | Cell Type | EC50 Value | Maximal Response | Reference |
| PAMP-12 | Calcium Mobilization | HEK-X2 | Saturation > 1 µM | Substantial Ca2+ release at 1 µM | [3] |
| β-Hexosaminidase Release | LAD2 | Saturation at 10 µM | 69 ± 1% release at 10 µM | ||
| Substance P (SP) | Calcium Mobilization | LAD2 | 1.8 µM | Concentration-dependent increase | [4] |
| β-Hexosaminidase Release | LAD2 | 5.9 µM | Concentration-dependent increase | [4] | |
| Compound 48/80 | Calcium Mobilization | LAD-2 | ~1.98 - 4.94 µM | Concentration-dependent increase | [5] |
| β-Hexosaminidase Release | LAD-2 | Not explicitly stated | Induces degranulation | [5][6] | |
| Cortistatin-14 | β-Hexosaminidase Release | Primary Human Skin Mast Cells | Concentration-dependent | Induces degranulation | [7][8] |
Note: Direct comparison of EC50 values should be approached with caution due to variations in experimental conditions and cell types used across different studies. The data indicates that PAMP-12 is a potent agonist, with saturation of response observed in the low micromolar range. Substance P also demonstrates potent activity with EC50 values in the low micromolar range for both calcium mobilization and degranulation in LAD2 cells.[4] Compound 48/80 is another well-established agonist, though its use can be complicated by toxicity at higher concentrations.[9] Cortistatin-14 is also a known MRGPRX2 agonist that induces mast cell degranulation.[7][8]
Signaling Pathways and Experimental Visualization
To provide a clearer understanding of the mechanisms and processes involved, the following diagrams illustrate the MRGPRX2 signaling pathway, a typical experimental workflow for agonist screening, and the logical framework for comparing these compounds.
Caption: MRGPRX2 signaling cascade upon agonist binding.
References
- 1. Inhibition of MRGPRX2 but not FcεRI or MrgprB2-mediated mast cell degranulation by a small molecule inverse receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. The effect of substance P and its common in vivo‐formed metabolites on MRGPRX2 and human mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Effect of Genistein against Compound 48/80 Induced Anaphylactoid Shock via Inhibiting MAS Related G Protein-Coupled Receptor X2 (MRGPRX2) | MDPI [mdpi.com]
- 6. Amelioration of Compound 48/80-Mediated Itch and LL-37-Induced Inflammation by a Single-Stranded Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mast cells, cortistatin, and its receptor, MRGPRX2, are linked to the pathogenesis of chronic prurigo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. thestacks.org [thestacks.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of PAMP-12 Unmodified
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides a comprehensive, step-by-step procedure for the safe disposal of PAMP-12 unmodified, a research-grade peptide. Adherence to these protocols is crucial for protecting laboratory personnel and the environment.
While specific toxicological data for this compound is not extensively available, it should be handled with the standard precautions for laboratory chemicals. The primary principle is to treat all peptide waste as chemical waste.[1]
Immediate Safety and Handling
Before beginning any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). When handling this compound in either lyophilized or solution form, the following PPE is mandatory:
-
Eye Protection : Safety glasses or goggles are essential to protect against accidental splashes.[2]
-
Hand Protection : Wear chemical-resistant disposable gloves, such as nitrile gloves.[2]
-
Body Protection : A lab coat or protective gown should be worn over standard clothing.[2]
All handling of this compound, especially the lyophilized powder which can become airborne, should be conducted in a designated area such as a chemical fume hood or biosafety cabinet to prevent inhalation.[2]
Quantitative Data Summary: General Peptide Handling
While specific quantitative data for this compound is not available, the following table summarizes general storage and handling information applicable to most research peptides.
| Property | Guideline | Source(s) |
| Storage (Lyophilized) | Long-term storage at -20°C or -80°C is recommended to maintain stability. | [1] |
| Storage (Reconstituted) | Short-term storage in a refrigerator is typical. For longer-term storage of solutions, it is best to store in aliquots to avoid repeated freeze-thaw cycles. | [1] |
| Waste Container Headspace | Leave at least 10% headspace in liquid waste containers to allow for expansion. | [3] |
Experimental Protocols: Step-by-Step Disposal Procedures
The disposal of this compound must comply with local, state, and federal regulations. Never dispose of peptides in regular trash or down public drains.[1][2] The following protocols outline the necessary steps for proper waste management.
Step 1: Waste Segregation
Proper segregation at the point of generation is the first critical step. Two primary waste streams should be established for this compound disposal:
-
Liquid Waste : Includes unused or expired this compound solutions, experimental buffers containing the peptide, and the initial rinse of any contaminated, non-disposable labware.[4]
-
Solid Waste : Includes all materials that have come into contact with this compound, such as empty vials, contaminated pipette tips, gloves, and absorbent materials from spills.[4]
Do not mix peptide waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[5]
Step 2: Liquid Waste Management
-
Collection : Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[4]
-
Labeling : The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and list any other components of the solution.[4]
-
Storage : Keep the liquid waste container securely sealed and store it in a designated satellite accumulation area until it is collected by EHS personnel.[3][4]
Step 3: Solid Waste Management
-
Collection : Place all contaminated solid waste into a designated, leak-proof hazardous waste container, which should be lined with a heavy-duty plastic bag.[4] This includes items such as gloves, pipette tips, and empty vials.[4]
-
Labeling : Clearly label the container as "Hazardous Waste" and specify the chemical contaminant (e.g., "this compound contaminated debris").[4]
-
Storage : Store the sealed solid waste container in the designated satellite accumulation area for collection.[3]
Step 4: Disposal of Empty Containers
-
Initial Rinse : The first rinse of any non-disposable labware or the original peptide container must be collected as liquid hazardous waste.[4]
-
Decontamination : After the initial rinse, labware can be further decontaminated. Soaking and washing with an enzymatic detergent solution can be effective for breaking down residual peptides.[4] A subsequent wash with a 6% sodium hypochlorite (B82951) (bleach) solution can also be used for further decontamination.[4]
-
Final Rinse : Thoroughly rinse the labware with distilled water after decontamination.[4]
Step 5: Final Disposal
Coordinate with your institution's EHS department for the scheduled pickup and disposal of all hazardous waste.[2] This ensures that the waste is managed and disposed of by a licensed hazardous waste contractor in compliance with all regulations.
Mandatory Visualizations
The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.
Caption: A logical workflow for the proper disposal of this compound chemical waste.
Caption: Key procedural steps for safe handling and disposal of this compound.
References
Essential Safety and Operational Guide for Handling PAMP-12 Unmodified
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the synthetic peptide PAMP-12 unmodified. The following procedures for handling, storage, and disposal are based on established best practices for non-hazardous peptide compounds. Although the specific chemical, physical, and toxicological properties of this product have not been exhaustively investigated, exercising due care is recommended.[1][2]
Personal Protective Equipment (PPE) and Engineering Controls
To ensure a safe laboratory environment, the use of appropriate personal protective equipment and engineering controls is mandatory when handling PAMP-12.[1][3]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Should be worn to protect against dust particles or accidental splashes of solutions.[1][3][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or latex gloves are suitable for preventing skin contact. Gloves should be changed immediately if contaminated.[1][3][4] |
| Body Protection | Lab Coat | A standard lab coat is essential to protect clothing and skin from potential spills.[1][3][4] |
| Respiratory Protection | Fume Hood or Respirator | Recommended when handling the lyophilized powder to prevent inhalation of fine dust particles which can easily become airborne.[1][3] It is advised to work in a well-ventilated area.[1] |
Operational Plan: Safe Handling and Storage
Proper handling and storage protocols are critical for maintaining the integrity of PAMP-12 and ensuring the safety of all laboratory personnel.[1]
Step-by-Step Handling Procedure:
-
Preparation : Before handling, ensure the designated work area is clean and uncluttered.[1][3]
-
Personal Protective Equipment : Put on all required PPE, including a lab coat, safety goggles, and gloves.[1]
-
Weighing : When weighing the lyophilized powder, do so in a designated area, such as a fume hood, to minimize the risk of creating and inhaling dust.[1][3]
-
Reconstitution : If preparing a solution, add the solvent slowly down the side of the vial to avoid aerosolizing the powder.[4] Cap the container securely before mixing.[1] Gently swirl to dissolve; do not shake, as this can damage the peptide's structure.[4]
-
Cross-Contamination Prevention : Use fresh, sterile equipment for each peptide or experimental step.[3] Always change gloves between handling different peptides.[4]
Storage Protocols:
| Form | Storage Temperature | Additional Recommendations |
| Lyophilized Powder | -20°C or colder | For long-term storage, keep in a tightly sealed container, protected from light and moisture.[2][5][6][7] Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation.[5][6] After use, consider purging the container with an inert gas like nitrogen or argon before resealing.[5] |
| Reconstituted Solution | -20°C or colder | The stability of peptides in solution is limited.[5][6][7] It is best to prepare fresh solutions. If storage is necessary, use sterile buffers (pH 5-6), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store frozen.[2][6][7] |
Disposal Plan
The disposal of PAMP-12 and any contaminated materials must comply with local, state, and federal regulations.[3] Never dispose of peptides in the regular trash or down the drain.[3]
Step-by-Step Disposal Procedure:
-
Waste Collection : Place the peptide, in either solid or solution form, and any contaminated materials (e.g., vials, pipette tips, gloves) into a clearly labeled waste container designated for chemical waste.[1][3]
-
Container Sealing : Securely seal the waste container to prevent any leakage.[1]
-
Institutional Protocol : Follow your institution's environmental health and safety (EH&S) guidelines for the final disposal of hazardous chemical waste.[3]
Emergency Procedures: First Aid
In the event of accidental exposure, follow these first aid guidelines:
| Exposure Route | First Aid Measures |
| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1] |
| Skin Contact | In case of skin contact, wash the affected area thoroughly with plenty of water.[1] |
| Eye Contact | If the peptide comes into contact with the eyes, rinse cautiously with water for several minutes.[1] |
| Ingestion | Do not ingest. If swallowed, seek immediate medical advice. |
Visualized Workflows
Handling Lyophilized PAMP-12 Workflow
Caption: A step-by-step workflow for the safe handling of lyophilized PAMP-12.
PAMP-12 Disposal Logical Flow
Caption: Logical flow for the compliant disposal of PAMP-12 waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
